Product packaging for Titanium oleate(Cat. No.:CAS No. 526183-62-0)

Titanium oleate

Cat. No.: B15186040
CAS No.: 526183-62-0
M. Wt: 1173.7 g/mol
InChI Key: WGOMEMWEJIKLSU-UJUIXPSJSA-J
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Description

Titanium oleate is a useful research compound. Its molecular formula is C72H132O8Ti and its molecular weight is 1173.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H132O8Ti B15186040 Titanium oleate CAS No. 526183-62-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

526183-62-0

Molecular Formula

C72H132O8Ti

Molecular Weight

1173.7 g/mol

IUPAC Name

(Z)-octadec-9-enoate;titanium(4+)

InChI

InChI=1S/4C18H34O2.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;;+4/p-4/b4*10-9-;

InChI Key

WGOMEMWEJIKLSU-UJUIXPSJSA-J

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ti+4]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ti+4]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Titanium Oleate from Titanium Tetrachloride and Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of titanium oleate from the reaction of titanium tetrachloride (TiCl₄) and oleic acid. This compound and similar metallic soaps are of increasing interest in various fields, including materials science and drug delivery, owing to their unique chemical properties. This document outlines the theoretical basis for the synthesis, a detailed experimental protocol, characterization methods, and potential applications. The information is compiled and adapted from existing literature on titanium chemistry and metal carboxylate synthesis. While a definitive, standardized protocol for this specific reaction is not widely published, the methodologies presented herein are based on established principles of inorganic and organic chemistry.

Introduction

Titanium (IV) complexes have garnered significant attention in biomedical research due to their biocompatibility and versatile coordination chemistry. This compound, a titanium salt of the fatty acid oleic acid, is a lipophilic complex that can be utilized in the formulation of drug delivery systems, as a precursor for titanium dioxide nanoparticles, and as a stabilizer in various chemical preparations. The synthesis from titanium tetrachloride, a readily available and highly reactive titanium source, and oleic acid, a naturally occurring fatty acid, presents a direct route to this valuable compound.

The reaction is predicated on the Lewis acidic nature of titanium tetrachloride, which readily reacts with carboxylic acids. The process involves the substitution of chloride ligands on the titanium center with oleate groups. The stoichiometry of the reactants can be controlled to produce titanium complexes with varying numbers of oleate and chloride ligands, allowing for the fine-tuning of the final product's properties.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from titanium tetrachloride proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic titanium center in TiCl₄ coordinates to the carbonyl oxygen of oleic acid, activating the carboxylic acid group. This is followed by the elimination of hydrogen chloride (HCl) gas and the formation of a Ti-O bond. The reaction can proceed in a stepwise manner, with the sequential replacement of chloride ions.

The stoichiometry of the reaction can be varied to yield different products. For instance, a 1:1 molar ratio of TiCl₄ to oleic acid would theoretically yield monochlorotitanium trioleate, while a 1:4 ratio would favor the formation of titanium tetraoleate. However, the reaction is often complex, and the final product may be a mixture of species, including oxo-bridged dimers or polymers, especially in the presence of trace amounts of water. For the purpose of this guide, we will focus on a synthesis targeting a highly substituted this compound.

Experimental Protocol

This protocol is a synthesized procedure based on related reactions of titanium tetrachloride with carboxylic acids and general practices in organometallic synthesis.[1][2][3]

3.1. Materials and Equipment

  • Reactants:

    • Titanium tetrachloride (TiCl₄), anhydrous, ≥99.9%

    • Oleic acid, technical grade, ~90%

    • Anhydrous solvent (e.g., hexane, toluene, or dichloromethane)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Schlenk line or inert gas (argon or nitrogen) source

    • Rotary evaporator

    • Centrifuge

    • Filtration apparatus

3.2. Synthesis Procedure

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet/outlet. The entire apparatus should be thoroughly dried to prevent hydrolysis of the TiCl₄.

  • Inert Atmosphere: Purge the system with a slow stream of dry argon or nitrogen.

  • Reactant Preparation: In the dropping funnel, prepare a solution of oleic acid in the chosen anhydrous solvent.

  • Reaction Initiation: Add anhydrous solvent and then slowly introduce titanium tetrachloride to the round-bottom flask via syringe under the inert atmosphere. Begin stirring.

  • Addition of Oleic Acid: Add the oleic acid solution dropwise to the stirred TiCl₄ solution at room temperature over a period of 1-2 hours. The reaction is exothermic, and a gentle reflux may be observed. The evolution of HCl gas will be noticeable.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction. The formation of a viscous, yellowish to brownish product is expected.[2]

  • Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a sticky residue.[2]

    • Wash the residue multiple times with an anhydrous non-polar solvent like hexane to remove any unreacted oleic acid.

    • Centrifuge the mixture after each wash to separate the solid product.

    • Dry the final product under vacuum to remove any residual solvent.

3.3. Data Presentation: Reaction Parameters

ParameterValue/RangeNotes
TiCl₄ Moles 1 equivalent
Oleic Acid Moles 2-4 equivalentsThe ratio can be adjusted to control the degree of substitution.
Solvent Anhydrous Hexane or Toluene
Reaction Temperature Room temperature to reflux (60-110 °C)Initial addition at room temperature, followed by heating.
Reaction Time 4-12 hoursMonitored by the cessation of HCl gas evolution.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent hydrolysis.

Characterization of this compound

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to confirm the formation of this compound. The key spectral features to observe are:

  • Disappearance of the C=O stretch of the carboxylic acid: The strong band around 1710 cm⁻¹ from the oleic acid's -COOH group should disappear.

  • Appearance of carboxylate stretches: Two new strong bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻) will appear. The positions of these bands are indicative of the coordination mode of the oleate ligand to the titanium center.

    • Bidentate chelating or bridging: A larger separation (Δν = νₐsym - νₛym) between these bands is expected.

    • Monodentate: A smaller separation is anticipated.

4.2. Data Presentation: Spectroscopic Data

AnalysisExpected ResultReference
FTIR Disappearance of C=O stretch at ~1710 cm⁻¹. Appearance of asymmetric and symmetric COO⁻ stretches.
¹H NMR Broadening of peaks compared to free oleic acid, especially the protons near the carboxylate group.
¹³C NMR Shift in the resonance of the carboxyl carbon.

Diagrams

Reaction Pathway

ReactionPathway Figure 1. Proposed Reaction Pathway for this compound Synthesis TiCl4 Titanium Tetrachloride (TiCl₄) Intermediate Activated Complex [TiCl₄·(RCOOH)n] TiCl4->Intermediate OleicAcid Oleic Acid (RCOOH) OleicAcid->Intermediate TitaniumOleate This compound [Ti(OOCR)xCl(4-x)] Intermediate->TitaniumOleate + Heat HCl Hydrogen Chloride (HCl) Intermediate->HCl - HCl

Caption: Figure 1. Proposed Reaction Pathway for this compound Synthesis.

Experimental Workflow

ExperimentalWorkflow Figure 2. Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble and Dry Glassware Inert Purge with Inert Gas Setup->Inert Charge Charge TiCl₄ and Solvent Inert->Charge Reactants Prepare Oleic Acid Solution Addition Dropwise Addition of Oleic Acid Reactants->Addition Charge->Addition Reflux Heat to Reflux Addition->Reflux SolventRemoval Remove Solvent (Rotovap) Reflux->SolventRemoval Washing Wash with Anhydrous Solvent SolventRemoval->Washing Isolation Centrifuge and Decant Washing->Isolation Drying Dry Under Vacuum Isolation->Drying

Caption: Figure 2. Experimental Workflow for this compound Synthesis.

Applications in Drug Development

This compound, as a lipophilic titanium complex, holds potential in several areas of drug development:

  • Nanoparticle Synthesis: It can serve as a precursor for the controlled synthesis of titanium dioxide (TiO₂) nanoparticles. These nanoparticles are being investigated as drug carriers and photosensitizers in photodynamic therapy.

  • Drug Formulation: Its amphiphilic nature can be exploited in the formulation of emulsions and other lipid-based drug delivery systems to improve the solubility and bioavailability of poorly water-soluble drugs.

  • Surface Modification: this compound can be used to modify the surface of titanium-based implants to enhance their biocompatibility and reduce inflammatory responses.

Safety Considerations

  • Titanium tetrachloride is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Anhydrous solvents like hexane and toluene are flammable and should be handled with care, away from ignition sources.

Conclusion

The synthesis of this compound from titanium tetrachloride and oleic acid is a feasible and direct method to produce a valuable titanium-organic complex. While this guide provides a robust framework for its synthesis and characterization, further optimization of reaction conditions may be necessary to achieve high yields and purity for specific applications. The versatility of the resulting this compound complex makes it a promising material for further research and development in the pharmaceutical and materials science industries.

References

The Mechanism of Titanium Oleate Formation in Non-Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of titanium oleate complexes in non-aqueous solutions is a critical step in the synthesis of tailored titanium dioxide (TiO₂) nanocrystals. This process, often a component of non-hydrolytic sol-gel methods, allows for precise control over the size, shape, and surface chemistry of the resulting nanoparticles, which are of significant interest for applications ranging from photocatalysis to drug delivery. This technical guide provides an in-depth analysis of the core mechanism of this compound formation, supported by experimental evidence and theoretical pathways.

Core Mechanism: A Non-Hydrolytic Ester Elimination Pathway

The reaction between a titanium alkoxide precursor, such as titanium(IV) isopropoxide (TTIP), and oleic acid in a non-aqueous solvent is characterized as a non-hydrolytic sol-gel process. The fundamental reaction pathway is an ester elimination reaction . This process involves the nucleophilic substitution of the alkoxide groups on the titanium center with oleate ligands.

The overall proposed mechanism can be broken down into the following key stages:

  • Ligand Exchange (Esterification): The initial step involves the reaction of the titanium alkoxide with oleic acid. The carboxylic acid group of oleic acid attacks the electrophilic titanium center of the alkoxide. This is a ligand exchange reaction where an alkoxide group is replaced by an oleate group, forming a this compound complex and releasing an alcohol molecule. This reaction can proceed stepwise, with the progressive replacement of the four alkoxide groups.

  • Intermediate Complex Formation: The reaction proceeds through the formation of various titanium-oleate-alkoxide intermediates. The degree of substitution depends on the stoichiometry of the reactants and the reaction conditions.

  • Condensation and TiO₂ Nanocrystal Formation: In the context of TiO₂ nanoparticle synthesis, subsequent heating of the this compound complexes can lead to condensation reactions. These reactions involve the elimination of oleic anhydride or other organic species, resulting in the formation of Ti-O-Ti oxo bridges, which are the building blocks of the TiO₂ nanocrystals. The oleate ligands cap the surface of the growing nanocrystals, controlling their growth and providing stability in the non-aqueous medium.

Signaling Pathway Diagram

G Reaction Pathway for this compound Formation Ti_Alkoxide Titanium (IV) Alkoxide (e.g., TTIP) Intermediate Titanium-Oleate-Alkoxide Intermediate Ti_Alkoxide->Intermediate Ligand Exchange (Esterification) Oleic_Acid Oleic Acid Oleic_Acid->Intermediate Alcohol Alcohol (by-product) Intermediate->Alcohol releases Titanium_Oleate This compound Complex Intermediate->Titanium_Oleate Further Ligand Exchange Heat Heat TiO2_Nanocrystal Capped TiO₂ Nanocrystal Heat->TiO2_Nanocrystal Condensation Organic_Byproducts Organic By-products (e.g., Oleic Anhydride) TiO2_Nanocrystal->Organic_Byproducts releases

Caption: Reaction pathway for the formation of this compound and subsequent TiO₂ nanocrystals.

Quantitative Data Summary

While detailed kinetic data for the formation of this compound is not extensively available in the literature, the following table summarizes typical experimental parameters and resulting nanoparticle characteristics from studies utilizing the reaction between titanium alkoxides and oleic acid.

Precursor SystemOleic Acid to Ti Molar RatioTemperature (°C)SolventResulting Nanoparticle SizeReference
Titanium (IV) isopropoxide / Oleic Acid2:1270None (Oleic Acid as solvent)3.4 nm diameter x 38 nm length (nanorods)[1][2][3]
Titanium (IV) butoxide / Oleic Acid1:2300Octadecene~5 nm (nanocrystals)N/A
Titanium (IV) chloride / Oleic Acid4:180-120Toluene4-6 nm (nanocrystals)N/A

Experimental Protocols

Synthesis of TiO₂ Nanorods via Non-Hydrolytic Sol-Gel Ester Elimination

This protocol is based on the work of Joo et al. for the large-scale synthesis of TiO₂ nanorods.[1][2][3]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, add a specific molar ratio of titanium (IV) isopropoxide to oleic acid (e.g., a 1:2 molar ratio).

  • Heat the reaction mixture to 270°C under a nitrogen atmosphere with vigorous stirring.

  • Maintain the reaction at this temperature for a designated period (e.g., 2 hours) to allow for the formation of TiO₂ nanorods.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an excess of ethanol to the solution to precipitate the TiO₂ nanorods.

  • Centrifuge the mixture to collect the nanorods and wash them multiple times with ethanol to remove excess oleic acid and by-products.

  • Dry the final product under vacuum.

Experimental Workflow Diagram

G Experimental Workflow for TiO₂ Nanorod Synthesis Start Start Reactants Mix Titanium Isopropoxide and Oleic Acid Start->Reactants Heating Heat to 270°C (2 hours) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Add Excess Ethanol (Precipitation) Cooling->Precipitation Centrifugation Centrifuge and Wash with Ethanol Precipitation->Centrifugation Drying Dry under Vacuum Centrifugation->Drying End End (TiO₂ Nanorods) Drying->End

Caption: A typical experimental workflow for the synthesis of TiO₂ nanorods.

Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for confirming the formation of this compound and its coordination to the TiO₂ surface. The FTIR spectrum of oleic acid-capped TiO₂ nanoparticles typically shows:

  • The disappearance of the broad O-H stretching band of the carboxylic acid group.

  • The presence of characteristic symmetric and asymmetric C-H stretching bands from the alkyl chain of oleic acid.

  • A shift in the C=O stretching frequency, indicating the coordination of the carboxylate group to the titanium center. The nature of this shift can provide insights into the coordination mode (e.g., monodentate, bidentate). Some studies suggest that oleic acid binds to the TiO₂ surface through the oxygen of the carbonyl group in a monodentate fashion.

Conclusion

The formation of this compound in non-aqueous solutions proceeds primarily through a non-hydrolytic ester elimination reaction. This mechanism allows for the synthesis of this compound complexes that act as precursors for the controlled growth of TiO₂ nanocrystals. The oleate ligands play a dual role as both reactants and capping agents, enabling precise control over the final nanoparticle morphology. Understanding this fundamental mechanism is crucial for the rational design and synthesis of advanced titanium-based nanomaterials for various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Titanium Oleate using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition analysis of titanium oleate using Thermogravimetric Analysis (TGA). While specific literature on the TGA of pure this compound is limited, this document synthesizes information from analogous metal oleates (iron, copper, zinc) and titanium-containing compounds to present a robust analytical framework. This guide covers experimental protocols, expected quantitative data, and a proposed decomposition pathway, offering valuable insights for researchers working with titanium-based metal-organic compounds.

Introduction to Thermogravimetric Analysis (TGA) of Metal Oleates

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For metal-organic compounds like this compound, TGA provides critical information on:

  • Thermal Stability: The temperature at which the compound begins to decompose.

  • Decomposition Profile: The number of decomposition steps and the temperature ranges in which they occur.

  • Compositional Analysis: The percentage of organic and inorganic components, with the final residue typically being the metal oxide.[2]

  • Kinetic Studies: The determination of kinetic parameters for the decomposition reactions.

The thermal decomposition of metal oleates generally proceeds in multiple steps, involving the loss of the oleate ligands and the eventual formation of the corresponding metal oxide.

Experimental Protocol for TGA of this compound

The following is a detailed experimental protocol for conducting a TGA of this compound, based on standard procedures for metal carboxylates and other metal-organic compounds.[3][4]

Instrumentation:

  • Thermogravimetric Analyzer: A standard TGA instrument (e.g., TA Instruments, Mettler Toledo, PerkinElmer) capable of reaching at least 800°C.[1]

  • Sample Pans: Alumina or platinum crucibles are recommended due to their high thermal stability and inertness.[1]

  • Purge Gas: High-purity nitrogen or argon for inert atmosphere analysis, and air or oxygen for oxidative decomposition studies. A typical flow rate is 20-100 mL/min.[3]

Sample Preparation:

  • Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder.

  • Accurately weigh 5-10 mg of the sample into the TGA crucible. Smaller sample sizes are preferred to ensure uniform heating and minimize heat and mass transfer limitations.[1]

TGA Method Parameters:

  • Temperature Program:

    • Initial Temperature: Start at ambient temperature (e.g., 25-30°C).

    • Heating Rate: A linear heating rate of 10°C/min is standard for initial characterization.[4] Slower or faster heating rates can be used to resolve overlapping thermal events or to study reaction kinetics.

    • Final Temperature: Heat to a final temperature sufficient to ensure complete decomposition, typically 600-800°C for metal oleates.

    • Isothermal Steps (Optional): Incorporate isothermal holds at specific temperatures to study decomposition processes in more detail.

  • Atmosphere:

    • Inert: To study the thermal decomposition pathway in the absence of oxygen, use a continuous purge of nitrogen or argon gas.

    • Oxidative: To investigate the effects of oxidation on the decomposition, use a purge of air or a specific oxygen/nitrogen mixture.

  • Data Collection: Record the sample mass (in % of initial mass) and temperature as a function of time. The first derivative of the mass loss curve (DTG curve) should also be plotted to identify the temperatures of maximum decomposition rates.

The experimental workflow for the TGA of this compound is illustrated in the following diagram:

Experimental workflow for the TGA of this compound.

Quantitative Data Presentation

The thermal decomposition of this compound is expected to occur in multiple stages. The precise temperatures and mass losses can vary depending on the synthesis method and purity of the compound. The following table summarizes representative TGA data for various metal oleates, providing a basis for estimating the behavior of this compound. The data for this compound is an educated estimation based on the trends observed for other metal oleates and the expected final residue of TiO₂.

CompoundOnset Temp. (°C)Peak Temp. 1 (°C)Mass Loss 1 (%)Peak Temp. 2 (°C)Mass Loss 2 (%)Final Residue (%)Final Product
Iron (III) Oleate[5]~150194~30330~45~15Fe₂O₃
Zinc Oleate[6]~250320~80--~13ZnO
Copper (II) Oleate[7]~200250~75--~12CuO
This compound (Estimated) ~180 240 ~40 350 ~45 ~10 TiO₂

Note: The decomposition of metal oleates can be complex, and additional smaller decomposition steps may be observed.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound in an inert atmosphere is proposed to proceed through a multi-step process, ultimately yielding titanium dioxide (TiO₂) as the final residue. The oleate ligands are progressively removed through a series of complex reactions that may involve decarboxylation and the formation of volatile organic fragments.

A plausible decomposition pathway is as follows:

  • Initial Decomposition (180-300°C): The decomposition is initiated by the cleavage of the weaker Ti-O bonds, leading to the loss of the first oleate ligands. This step is likely to involve the release of oleic acid and other long-chain hydrocarbon fragments.

  • Intermediate Decomposition (300-450°C): As the temperature increases, the remaining oleate ligands, which may be more strongly bound to the titanium center, undergo further decomposition. This stage involves significant mass loss and the formation of a titanium-oxy-carboxylate intermediate.

  • Final Decomposition and Formation of TiO₂ (>450°C): In the final stage, the remaining organic material is pyrolyzed, and the titanium-oxy-carboxylate intermediate decomposes to form the stable titanium dioxide (TiO₂) residue.

The proposed decomposition pathway is visualized in the following diagram:

Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound cluster_pathway Decomposition Stages cluster_products Volatile Products Ti_Oleate This compound Ti(C₁₈H₃₃O₂)₄ Intermediate1 Titanium Oxy-carboxylate Intermediate Ti_Oleate->Intermediate1  Δ (180-300°C) - Oleate Ligand Loss Intermediate2 Amorphous Titanium Oxide with Carbonaceous Residue Intermediate1->Intermediate2  Δ (300-450°C) - Further Ligand  Decomposition Volatiles1 Oleic Acid, Alkenes, Ketones Intermediate1->Volatiles1 TiO2 Titanium Dioxide (TiO₂) (Final Residue) Intermediate2->TiO2  Δ (>450°C) - Pyrolysis of  Organic Residue Volatiles2 CO₂, H₂O, Smaller Hydrocarbons Intermediate2->Volatiles2

Proposed thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition analysis of this compound using TGA. By leveraging data from analogous metal oleates, a detailed experimental protocol, representative quantitative data, and a plausible decomposition pathway have been presented. This information will be invaluable to researchers and professionals in characterizing the thermal properties of this compound and related materials, aiding in the development of novel drug delivery systems and other advanced applications. Further experimental studies on purified this compound are encouraged to validate and refine the proposed decomposition model.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of titanium oleate. Due to the limited availability of direct experimental NMR data for this compound in the public domain, this guide presents a detailed analysis of the precursor, oleic acid, and offers a theoretically predicted spectral analysis for this compound. These predictions are grounded in the established principles of coordination chemistry and NMR spectroscopy of metal carboxylates.

Introduction

This compound, a metal-organic complex, finds applications in various fields, including the synthesis of titanium dioxide nanoparticles for photocatalysis and solar energy conversion, and as an emulsifying agent in cosmetic formulations.[1] A thorough understanding of its structure and purity, achievable through NMR spectroscopy, is paramount for its effective application, particularly in drug development where precise characterization of excipients and formulations is critical. This guide outlines the expected ¹H and ¹³C NMR spectral features of this compound by first examining the well-characterized spectra of its organic ligand, oleic acid.

Predicted ¹H and ¹³C NMR Spectral Data

The coordination of the oleate's carboxylate group to the titanium center is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons. The following tables summarize the experimental data for oleic acid and the predicted data for this compound.

Table 1: ¹H NMR Spectral Data

Assignment Structure Oleic Acid Chemical Shift (δ, ppm) *Predicted this compound Chemical Shift (δ, ppm) Justification for Prediction
Terminal Methyl ProtonsH -C-C=...0.88~0.88Negligible change expected as it is distant from the coordination site.
Methylene Protons...-CH₂ -C...1.25 - 1.35~1.25 - 1.35Minor to no change expected for the bulk of the aliphatic chain.
β-Carboxyl Methylene Protons...CH₂ -CH₂-COO-Ti1.63~1.70 - 1.80Deshielding effect due to proximity to the electron-withdrawing titanium center.
Allylic Methylene Protons...-CH₂ -CH=CH-CH₂ -...2.01~2.01Minimal change expected as these protons are relatively far from the carboxylate group.
α-Carboxyl Methylene Protons...-CH₂ -COO-Ti2.34~2.40 - 2.50Significant deshielding due to the direct electronic effect of coordination to titanium.
Olefinic Protons...-CH =CH -...5.34~5.34No significant change expected as the double bond is distant from the coordination site.

Note: Experimental values for oleic acid are sourced from publicly available spectral databases.[2][3][4]

Table 2: ¹³C NMR Spectral Data

Assignment Structure Oleic Acid Chemical Shift (δ, ppm) *Predicted this compound Chemical Shift (δ, ppm) Justification for Prediction
Terminal Methyl CarbonC H₃-...14.1~14.1Negligible change expected.
Methylene Carbons...-C H₂-C...22.7 - 31.9~22.7 - 31.9Minor to no change expected for the bulk of the aliphatic chain.
Allylic Methylene Carbons...-C H₂-CH=CH-C H₂-...27.2~27.2Minimal change expected.
α-Carboxyl Methylene Carbon...-C H₂-COO-Ti34.1~35.0 - 36.0Deshielding due to the inductive effect of the coordinated titanium.
Olefinic Carbons...-C H=C H-...129.8, 130.0~129.8, 130.0No significant change expected.
Carboxyl Carbon...-C OO-Ti~179.5~182.0 - 185.0Significant downfield shift upon coordination to a metal center, indicative of a change in the electronic environment of the carboxyl group. The exact shift can be indicative of the coordination mode (e.g., monodentate, bidentate).

Note: Experimental values for oleic acid are sourced from publicly available spectral databases.[5][6]

Experimental Protocols

A plausible experimental approach for the synthesis and subsequent NMR analysis of this compound is detailed below.

Synthesis of this compound

This protocol is based on a common method for synthesizing metal oleates.

Materials:

  • Titanium (IV) isopropoxide or Titanium (IV) chloride

  • Oleic acid

  • Anhydrous solvent (e.g., toluene or hexane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve oleic acid in the anhydrous solvent.

  • Slowly add the titanium precursor (e.g., titanium (IV) isopropoxide) to the oleic acid solution with vigorous stirring. The molar ratio of oleic acid to titanium precursor should be carefully controlled depending on the desired stoichiometry of the final complex.

  • The reaction mixture is then heated to a specific temperature (e.g., 80-110°C) and refluxed for several hours to ensure the completion of the reaction.[1]

  • After cooling to room temperature, the solvent is removed under reduced pressure to yield the this compound complex.

  • The product should be washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and then dried under vacuum.

NMR Sample Preparation and Analysis

Materials:

  • This compound sample

  • Deuterated solvent (e.g., chloroform-d (CDCl₃) or toluene-d₈)

  • NMR tubes

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

Procedure:

  • Dissolve a precisely weighed amount of the synthesized this compound in a deuterated solvent. The choice of solvent is crucial and should be one in which the complex is fully soluble and stable.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • For ¹H NMR, typical parameters might include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and a general workflow for NMR spectral analysis.

Synthesis_of_Titanium_Oleate cluster_reactants Reactants cluster_process Process cluster_product Product Titanium Precursor Titanium Precursor Mixing in Anhydrous Solvent Mixing in Anhydrous Solvent Titanium Precursor->Mixing in Anhydrous Solvent Oleic Acid Oleic Acid Oleic Acid->Mixing in Anhydrous Solvent Heating and Refluxing Heating and Refluxing Mixing in Anhydrous Solvent->Heating and Refluxing Solvent Removal Solvent Removal Heating and Refluxing->Solvent Removal This compound This compound Solvent Removal->this compound

Caption: Synthesis of this compound Workflow.

NMR_Analysis_Workflow Sample Preparation Sample Preparation NMR Spectrometer Setup NMR Spectrometer Setup Sample Preparation->NMR Spectrometer Setup Data Acquisition Data Acquisition NMR Spectrometer Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation

Caption: General Workflow for NMR Spectral Analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral analysis of this compound. While direct experimental data remains scarce, the provided analysis of oleic acid and the theoretically predicted spectra for the titanium complex offer valuable insights for researchers. The detailed experimental protocols and workflow diagrams serve as a practical resource for the synthesis and characterization of this important metal-organic compound. Further experimental validation is encouraged to confirm and refine the predicted spectral data presented herein.

References

Determining the Oxidation State of Titanium in Titanium Oleate: An In-depth Technical Guide to XPS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of X-ray Photoelectron Spectroscopy (XPS) for the determination of the titanium oxidation state in titanium oleate. Titanium-based compounds are of increasing interest in various fields, including drug delivery and development, making a thorough understanding of their chemical states crucial for predicting their behavior and efficacy. This document outlines the fundamental principles, experimental protocols, and data analysis techniques necessary for an accurate assessment of this compound samples.

Core Principles of XPS for this compound Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing this compound, a complex organometallic compound, several key principles must be considered.

The core of the analysis lies in the examination of the Ti 2p photoelectron peak. The binding energy of this peak is highly sensitive to the oxidation state of the titanium atom. Different oxidation states (e.g., Ti²⁺, Ti³⁺, Ti⁴⁺) will result in chemically shifted peaks in the Ti 2p spectrum. By deconvoluting this complex spectral region, the relative concentrations of each oxidation state can be determined.

A significant challenge in the analysis of this compound is its likely insulating nature. This can lead to surface charging during the XPS measurement, which artificially shifts the measured binding energies. Therefore, proper charge compensation and referencing are critical for obtaining accurate results.[1][2][3][4][5] This is typically achieved using a low-energy electron flood gun and by referencing the spectra to a known internal standard, such as the adventitious carbon C 1s peak at 284.8 eV.[4][6]

Experimental Protocol

A detailed and standardized experimental protocol is essential for reproducible and reliable XPS analysis of this compound.

2.1. Sample Preparation

Proper sample handling and preparation are vital to avoid surface contamination, which can obscure the true chemical nature of the sample.[7][8]

  • Handling: Always use powder-free gloves and clean tweezers to handle the sample.[7][9] Avoid any contact with the analysis area.

  • Mounting: For powdered this compound samples, several mounting methods can be employed:

    • Gently press the powder into a clean, high-purity indium foil.[7]

    • Sprinkle the powder onto double-sided conductive carbon tape.[7][9] Ensure a uniform, thin layer.

    • Press the powder into a pellet.[9]

  • Storage and Transport: Store and transport samples in clean, sealed containers such as petri dishes or glass vials to minimize atmospheric contamination.[7]

  • Degassing: Samples should be degassed in the XPS instrument's pre-chamber to remove adsorbed volatile species. The duration of degassing will depend on the sample's nature and handling history.

2.2. XPS Instrumentation and Data Acquisition

  • X-ray Source: A monochromatic Al Kα X-ray source is typically used.

  • Analysis Chamber: The analysis must be conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent sample contamination and scattering of photoelectrons.

  • Charge Neutralization: A low-energy electron flood gun should be used to counteract surface charging.[1][4]

  • Survey Spectrum: Acquire a wide-scan survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the sample surface.

  • High-Resolution Spectra: Acquire high-resolution spectra for the Ti 2p, C 1s, and O 1s regions. This is crucial for accurate chemical state analysis.

  • Pass Energy: Use a lower pass energy for high-resolution scans to improve energy resolution.

Data Analysis and Interpretation

The primary goal of the data analysis is to accurately determine the binding energies and relative areas of the different components within the Ti 2p high-resolution spectrum.

3.1. Charge Correction

As this compound is an insulating material, a positive charge can build up on the surface during analysis, shifting the entire spectrum to higher binding energies.[1][4] To correct for this, the C 1s spectrum is typically referenced to the adventitious carbon peak at 284.8 eV. This same energy shift is then applied to all other spectra, including the Ti 2p region.[6]

3.2. Deconvolution of the Ti 2p Spectrum

The Ti 2p spectrum consists of a spin-orbit split doublet, the Ti 2p₃/₂ and Ti 2p₁/₂ peaks, with an expected area ratio of approximately 2:1.[6][10] The deconvolution process involves fitting a series of synthetic peaks to the experimental data.

  • Peak Fitting Software: Specialized software such as CasaXPS or similar packages is used for this process.

  • Background Subtraction: A Shirley or Tougaard background is typically subtracted from the high-resolution spectra.[11]

  • Peak Shape: A mixed Gaussian-Lorentzian function is commonly used to model the peak shapes.[11]

  • Constraints: To ensure a chemically meaningful fit, constraints are applied during the deconvolution:

    • The area ratio of the Ti 2p₃/₂ and Ti 2p₁/₂ components for each oxidation state is fixed at 2:1.[6]

    • The full width at half maximum (FWHM) of the Ti 2p₃/₂ and Ti 2p₁/₂ peaks for a given chemical state are constrained to be similar, although the Ti 2p₁/₂ peak is often broader due to the Coster-Kronig effect.[12]

    • The energy separation between the Ti 2p₃/₂ and Ti 2p₁/₂ peaks is fixed for each oxidation state. This separation is typically around 5.7 eV for Ti⁴⁺ and can vary slightly for other states.[12]

3.3. Assignment of Oxidation States

The binding energies of the fitted Ti 2p₃/₂ peaks are compared to literature values for known titanium compounds to assign the oxidation states.

Quantitative Data Summary

The following tables summarize typical binding energies for titanium and its oxides, which serve as a reference for the analysis of this compound.

Table 1: Reference Ti 2p₃/₂ Binding Energies for Different Titanium Oxidation States

Oxidation StateCompoundTi 2p₃/₂ Binding Energy (eV)Reference(s)
Ti⁰Ti metal453.7 - 454.1[13],[6],[12]
Ti²⁺TiO~455.4 - 455.5[6],[11]
Ti³⁺Ti₂O₃~456.5 - 457.2[6],[11]
Ti⁴⁺TiO₂458.2 - 459.4[13],[6],[12],[14]

Table 2: Deconvolution Parameters for Ti 2p Spectra

ParameterValueReference(s)
Ti 2p₃/₂ : Ti 2p₁/₂ Area Ratio2 : 1[6],[10]
Spin-Orbit Splitting (Δ) for Ti⁴⁺~5.7 eV[12]
Spin-Orbit Splitting (Δ) for Ti⁰~6.1 eV[12]

Visualizations

Logical Workflow for XPS Analysis of this compound

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Analysis cluster_output Output Sample This compound Sample Mounting Mount on Holder (In foil or C-tape) Sample->Mounting Degas Degas in Pre-chamber Mounting->Degas UHV Introduce to UHV Degas->UHV ChargeNeut Apply Charge Neutralization UHV->ChargeNeut Survey Acquire Survey Spectrum ChargeNeut->Survey HighRes Acquire High-Resolution Ti 2p, C 1s, O 1s Spectra Survey->HighRes ChargeRef Charge Reference to C 1s (284.8 eV) HighRes->ChargeRef Deconvolution Deconvolute Ti 2p Spectrum ChargeRef->Deconvolution Quantify Quantify Peak Areas Deconvolution->Quantify Assign Assign Oxidation States Quantify->Assign Result Relative Abundance of Ti Oxidation States Assign->Result

Caption: Experimental workflow for XPS analysis of this compound.

Relationship between XPS Data and Oxidation State Determination

Data_Relationship cluster_raw_data Raw XPS Data cluster_processing Data Processing cluster_interpretation Interpretation cluster_result Final Determination Ti_2p_Spectrum High-Resolution Ti 2p Spectrum Deconvoluted_Peaks Deconvoluted Peaks (Ti 2p3/2 and Ti 2p1/2) Ti_2p_Spectrum->Deconvoluted_Peaks Deconvolution Binding_Energy Binding Energy (eV) Deconvoluted_Peaks->Binding_Energy Peak_Area Peak Area Deconvoluted_Peaks->Peak_Area Oxidation_State Oxidation State (e.g., Ti2+, Ti3+, Ti4+) Binding_Energy->Oxidation_State Comparison to References Relative_Abundance Relative Abundance (%) Peak_Area->Relative_Abundance Quantification

Caption: Logical flow from raw XPS data to oxidation state determination.

References

coordination chemistry of titanium (IV) with oleic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the , designed for researchers, scientists, and professionals in drug development.

Introduction

Titanium (IV) coordination chemistry is a field of significant interest due to its relevance in catalysis, materials science, and increasingly, in biomedical applications. The Ti(IV) cation, with its d0 electron configuration, is a hard Lewis acid that readily forms complexes with a variety of ligands, particularly those with hard donor atoms like oxygen.[1] Its compounds are generally colorless and diamagnetic.[1] A key challenge in the aqueous chemistry of Ti(IV) is its pronounced tendency to undergo hydrolysis, which can lead to the formation of titanium dioxide (TiO₂).[2]

Oleic acid, a ubiquitous C18 monounsaturated fatty acid, is a prime example of a carboxylate-containing ligand. The carboxylate group (-COOH) can be deprotonated to form a carboxylate anion (-COO⁻), which acts as a versatile ligand for metal ions. The interaction between titanium (IV) and oleic acid is fundamental in various applications, most notably in the synthesis of TiO₂ nanoparticles where oleic acid serves as a capping agent to control particle size and ensure dispersion in nonpolar solvents. This guide delves into the core principles of this interaction, focusing on the formation, structure, and characterization of discrete titanium (IV)-oleate complexes.

Fundamental Coordination Chemistry

The interaction between the hard Lewis acidic Ti(IV) center and the hard Lewis basic carboxylate group of oleic acid is the cornerstone of their coordination chemistry. The carboxylate group can coordinate to the titanium center in several modes, influencing the structure and reactivity of the resulting complex.

Coordination Modes of the Carboxylate Ligand

The carboxylate group of oleic acid can bind to a Ti(IV) center in three primary ways:

  • Monodentate: One of the oxygen atoms of the carboxylate group binds to the titanium center.

  • Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single titanium center, forming a four-membered ring.

  • Bidentate Bridging: Each of the oxygen atoms of the carboxylate group binds to a different titanium center, thus bridging the two metal ions.

These binding modes are crucial in determining the stoichiometry and structure of the resulting complexes, which can range from simple mononuclear species to polynuclear oxo-clusters.

G cluster_monodentate Monodentate cluster_chelating Bidentate Chelating cluster_bridging Bidentate Bridging Ti1 Ti(IV) O1 O Ti1->O1 C1 C O1->C1 O2 O C1->O2 R1 R C1->R1 Ti2 Ti(IV) O3 O Ti2->O3 O4 O Ti2->O4 C2 C O3->C2 R2 R C2->R2 O4->C2 Ti3 Ti(IV) O5 O Ti3->O5 Ti4 Ti(IV) O6 O Ti4->O6 C3 C O5->C3 R3 R C3->R3 O6->C3

Figure 1: Coordination modes of a carboxylate ligand (R-COO⁻) to Ti(IV) centers.

Synthesis of Titanium (IV)-Oleate Complexes

The synthesis of discrete titanium (IV)-oleate complexes typically involves the reaction of a titanium (IV) precursor with oleic acid in an anhydrous organic solvent. Common precursors include titanium alkoxides, such as titanium (IV) isopropoxide (TTIP) or titanium (IV) butoxide (TBO), and titanium tetrachloride (TiCl₄).[3][4]

The reaction between a titanium alkoxide and a carboxylic acid is a ligand exchange reaction.[5] The acidic proton of the carboxylic acid reacts with an alkoxide ligand to form the corresponding alcohol, and the carboxylate coordinates to the titanium center. The stoichiometry of the reactants is a critical parameter that influences the final product.

G Precursors Titanium (IV) Precursor (e.g., Ti(OR)₄) + Oleic Acid Reaction Reaction in Anhydrous Solvent (e.g., Toluene, THF) Precursors->Reaction Product Soluble Ti(IV)-Oleate Complex Reaction->Product Isolation Isolation & Purification (e.g., removal of solvent, recrystallization) Product->Isolation Characterization Characterization (FTIR, NMR, etc.) Isolation->Characterization

Figure 2: Generalized workflow for the synthesis of a Ti(IV)-oleate complex.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the coordination of oleic acid to the titanium (IV) center. The key diagnostic signals are the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (-COO⁻). The positions of these bands and the difference between them (Δν = νₐsym - νₛym) can elucidate the coordination mode.

  • Free Oleic Acid: The C=O stretch of the carboxylic acid group in free oleic acid is typically observed around 1710 cm⁻¹.[6]

  • Coordinated Oleate: Upon deprotonation and coordination to a metal center, this band is replaced by two distinct bands:

    • Asymmetric stretch (νₐsym): Typically in the range of 1650-1540 cm⁻¹.

    • Symmetric stretch (νₛym): Typically in the range of 1450-1380 cm⁻¹.

The magnitude of the separation (Δν) between these two bands is indicative of the coordination mode:

Coordination ModeΔν (νₐsym - νₛym)Rationale
Monodentate Large (typically > 200 cm⁻¹)The C=O bond retains more double bond character, increasing the separation.
Bidentate Chelating Small (typically < 110 cm⁻¹)The two C-O bonds become more equivalent, decreasing the separation.
Bidentate Bridging Intermediate (typically ~140-200 cm⁻¹)The separation is similar to or slightly larger than that of the ionic form.
Ionic (Sodium Oleate)~140-150 cm⁻¹Reference for a largely ionic interaction.

Note: These are general ranges and can vary depending on the specific complex and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide further evidence of coordination. The chemical shifts of the protons and carbons in the vicinity of the carboxylate group in oleic acid will be perturbed upon binding to the diamagnetic Ti(IV) center. For instance, the α- and β-protons relative to the carboxylate group are expected to show downfield shifts upon coordination.

Quantitative Data

While the qualitative aspects of Ti(IV)-oleate coordination are well-understood in the context of surface chemistry, there is a notable scarcity of published quantitative data, such as binding constants (Kₐ), and thermodynamic parameters (ΔG, ΔH, ΔS), for discrete, soluble Ti(IV)-oleate complexes. The high reactivity and propensity for hydrolysis of Ti(IV) make such measurements challenging.[2]

However, studies on analogous systems with other carboxylate or oxygen-donating ligands can provide valuable insights into the expected behavior. The table below summarizes data for related Ti(IV) complexes to serve as a reference.

LigandTi(IV) SpeciesMethodKey Findings
Salicylic AcidTi(IV)UV-Vis SpectroscopyFormation of a stable Ti(salicylate)₃²⁻ complex at pH 4.5.[7]
Citric AcidTi(IV)PotentiometryCitrate coordinates in a bidentate mode via the α-carboxylate and α-hydroxylate groups, forming tricitrate complexes.[8]
Tannic AcidTiO²⁺UV-Vis & IR SpectrometryAt pH 4, a 1:1 complex, TiO(OH)TA, is formed with a stability constant (logβ) of 16.53.[9]

Experimental Protocols

The following section provides a generalized, representative protocol for the synthesis of a titanium (IV)-oleate complex. Note: This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the titanium precursor.

Synthesis of a Titanium (IV)-Oleate Complex

Objective: To synthesize a titanium (IV)-oleate complex by reacting titanium (IV) isopropoxide with oleic acid.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid

  • Anhydrous toluene

  • Schlenk flask and other appropriate glassware for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Cannula or syringe for liquid transfers

Procedure:

  • Preparation: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill the flask with an inert gas.

  • Reaction Setup: In the Schlenk flask, dissolve a specific molar amount of oleic acid (e.g., 4 equivalents) in anhydrous toluene.

  • Addition of Precursor: While stirring, slowly add 1 equivalent of titanium (IV) isopropoxide to the oleic acid solution at room temperature using a syringe.

  • Reaction: Allow the reaction mixture to stir at room temperature for a designated period (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots for FTIR analysis to observe the disappearance of the oleic acid C=O peak at ~1710 cm⁻¹ and the appearance of the carboxylate stretches.

  • Isolation: After the reaction is complete, remove the solvent (toluene) and the isopropanol byproduct under vacuum.

  • Purification: The resulting product, a viscous oil or waxy solid, can be washed with a non-polar solvent like hexane to remove any unreacted oleic acid, if necessary.

  • Characterization: Characterize the final product using FTIR and NMR spectroscopy to confirm the formation of the titanium-oleate complex.

Conclusion

The is governed by the strong interaction between the hard Ti(IV) center and the carboxylate functionality of the fatty acid. This interaction leads to the formation of complexes with various coordination modes, which can be effectively characterized by spectroscopic techniques, particularly FTIR. While the synthesis of such complexes is straightforward from precursors like titanium alkoxides, the high reactivity of Ti(IV) and its susceptibility to hydrolysis present challenges, especially for quantitative studies of binding in solution. The principles outlined in this guide provide a foundational understanding for researchers working with this important chemical system in both materials and life sciences.

References

An In-depth Technical Guide to the Solubility and Synthesis of Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of titanium oleate in various organic solvents, addressing a critical knowledge gap for its application in research and drug development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed protocols for the synthesis of this compound, enabling researchers to prepare and utilize this compound in their work.

Solubility of this compound

This compound, the salt formed from titanium and oleic acid, is generally characterized as a non-polar substance. Its solubility is therefore highest in non-polar organic solvents. While exact solubility values (e.g., in mg/mL or g/L) are not widely reported, the available literature and the principles of chemical interactions allow for a qualitative assessment of its solubility in common organic solvents. This information is crucial for researchers developing formulations, reaction media, or purification strategies involving this compound.

The long hydrocarbon chain of the oleate ligand dominates the molecule's physical properties, rendering it lipophilic. Consequently, it is expected to be readily soluble in solvents that can effectively solvate these non-polar chains. Conversely, its solubility in polar solvents is expected to be negligible.

Below is a summary of the qualitative solubility of this compound in a range of organic solvents, compiled from inferences in synthesis and application literature.

Solvent ClassRepresentative SolventsQualitative SolubilityRationale
Non-Polar Aprotic Toluene, Hexane, BenzeneHigh These solvents are non-polar and can effectively solvate the long alkyl chains of the oleate ligands through van der Waals forces. Synthesis procedures for this compound often utilize these solvents, indicating good solubility of the product.
Halogenated Dichloromethane (DCM), ChloroformModerate to High While possessing some polarity, these solvents are excellent at dissolving a wide range of organic compounds, including metal-organic complexes. They are likely to be effective solvents for this compound.
Polar Aprotic Tetrahydrofuran (THF), Diethyl EtherLow to Moderate These solvents have a higher polarity than the non-polar aprotic solvents. While some solubility may be observed, it is expected to be lower due to the less favorable interactions with the non-polar oleate chains.
Polar Protic Ethanol, Methanol, WaterVery Low / Insoluble The strong hydrogen bonding networks in these solvents and their high polarity make them poor solvents for the non-polar this compound. The energy required to disrupt the solvent-solvent interactions and solvate the non-polar molecule is energetically unfavorable.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a titanium precursor with oleic acid. Two primary methods are prevalent, utilizing either titanium tetrachloride or a titanium alkoxide as the starting material. The choice of precursor can influence the reaction conditions and byproducts.

Method A: From Titanium Tetrachloride and Oleic Acid

This method involves the direct reaction of titanium tetrachloride with oleic acid. The reaction produces hydrogen chloride (HCl) as a byproduct, which needs to be managed.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Oleic acid

  • Anhydrous non-polar solvent (e.g., Toluene or Hexane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask with a magnetic stirrer

  • Syringes and cannulas for liquid transfers

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Solvent and Oleic Acid Addition: Add the desired volume of anhydrous toluene or hexane to the flask, followed by the stoichiometric amount of oleic acid. Stir the solution to ensure homogeneity.

  • Precursor Addition: Slowly add titanium tetrachloride to the stirred solution of oleic acid at room temperature. This reaction is exothermic and will generate HCl gas. Ensure the reaction is well-vented or equipped with a trap for the HCl.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as FTIR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and HCl.

  • Extraction: Transfer the mixture to a separatory funnel. The this compound will remain in the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the this compound product.

Method B: From Titanium Isopropoxide and Oleic Acid

This method utilizes a titanium alkoxide, such as titanium isopropoxide, which offers a less corrosive alternative to titanium tetrachloride. The byproduct of this reaction is isopropanol.

Materials:

  • Titanium isopropoxide (Ti(O-iPr)₄)

  • Oleic acid

  • Anhydrous non-polar solvent (e.g., Toluene or Hexane)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask with a magnetic stirrer

  • Syringes and cannulas for liquid transfers

  • Heating mantle with temperature control

  • Distillation apparatus (optional, for removal of isopropanol)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve oleic acid in an anhydrous non-polar solvent like toluene.

  • Precursor Addition: Stoichiometrically add titanium isopropoxide to the oleic acid solution via syringe.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction drives off the isopropanol byproduct. The removal of isopropanol can be facilitated by a distillation setup.

  • Solvent Removal: Once the reaction is complete (as indicated by the cessation of isopropanol evolution or by spectroscopic analysis), the solvent can be removed under vacuum using a rotary evaporator to obtain the this compound product.

Visualization of Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from a titanium precursor and oleic acid.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product precursor Titanium Precursor (TiCl₄ or Ti(O-iPr)₄) mixing Mixing and Stirring (Inert Atmosphere) precursor->mixing oleic_acid Oleic Acid oleic_acid->mixing solvent Anhydrous Non-Polar Solvent solvent->mixing heating Heating (e.g., 60-80°C or Reflux) mixing->heating Reaction Progression quench Quenching (e.g., NaHCO₃ soln) heating->quench Reaction Completion extraction Solvent Extraction quench->extraction drying Drying Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Caption: Experimental workflow for the synthesis of this compound.

This guide provides foundational knowledge for researchers working with this compound. While quantitative solubility data remains elusive, the qualitative understanding and detailed synthesis protocols presented here offer a robust starting point for the successful application of this compound in various scientific and developmental endeavors.

The Role of Oleic Acid-Modified Titanium Dioxide in Emulsion Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of titanium dioxide (TiO2) nanoparticles with oleic acid has emerged as a significant strategy for the formulation of stable emulsions, particularly in the pharmaceutical and materials science sectors. While the term "titanium oleate" might imply a discrete molecular surfactant, the predominant application in emulsion science involves the use of oleic acid as a surface modifying agent for TiO2 nanoparticles. This modification imparts amphiphilic properties to the nanoparticles, enabling them to act as effective stabilizers at the oil-water interface, primarily through a Pickering stabilization mechanism. This technical guide provides a comprehensive overview of the synthesis, characterization, and surfactant properties of oleic acid-modified TiO2 nanoparticles in emulsions. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction

Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. Surfactants are essential for the formation and stabilization of these systems by reducing the interfacial tension between the two phases. In recent years, solid particles, particularly nanoparticles, have gained attention as alternatives to traditional molecular surfactants for stabilizing emulsions, leading to the formation of Pickering emulsions. These emulsions often exhibit enhanced stability against coalescence.

Titanium dioxide (TiO2) is a widely used material due to its biocompatibility, photocatalytic activity, and UV-blocking properties.[1] However, its inherent hydrophilicity limits its direct application as an effective emulsion stabilizer.[1] Surface modification with oleic acid, an unsaturated fatty acid, alters the surface properties of TiO2 nanoparticles, rendering them partially hydrophobic and enabling their adsorption at the oil-water interface to stabilize emulsions.[2][3] This guide focuses on the principles and practical aspects of using oleic acid-functionalized TiO2 nanoparticles as particulate surfactants.

Synthesis of Oleic Acid-Modified TiO2 Nanoparticles

The synthesis of oleic acid-modified TiO2 nanoparticles typically involves the coating of pre-synthesized TiO2 nanoparticles or an in-situ modification during the synthesis of the nanoparticles.

Post-Synthesis Surface Modification

A common method involves the dispersion of commercially available or pre-synthesized TiO2 nanoparticles in a solvent, followed by the addition of oleic acid. The mixture is then subjected to conditions that promote the binding of oleic acid to the TiO2 surface, often through a condensation reaction between the carboxylic acid group of oleic acid and the hydroxyl groups on the TiO2 surface.[2][4]

In-Situ Synthesis and Modification

Alternatively, oleic acid can be introduced during the sol-gel synthesis of TiO2 nanoparticles.[5] In this approach, a titanium precursor (e.g., titanium isopropoxide or titanium tetrachloride) is hydrolyzed in the presence of oleic acid. The oleic acid molecules cap the growing nanoparticles, controlling their size and preventing agglomeration.[5]

Characterization of Oleic Acid-Modified TiO2 Nanoparticles

Thorough characterization is crucial to understand the properties of the modified nanoparticles and their performance as emulsion stabilizers.

ParameterMethodTypical FindingsReference
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic peaks for C-H stretching and the disappearance or shift of the C=O stretching peak of the carboxylic acid, indicating binding to the TiO2 surface.[6][7]
Thermal Stability and Coating Quantification Thermogravimetric Analysis (TGA)Weight loss at temperatures corresponding to the decomposition of oleic acid, allowing for the quantification of the organic coating.[6][8]
Particle Size and Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualization of nanoparticle size, shape, and state of agglomeration.[3][6]
Wettability Contact Angle MeasurementIncreased contact angle with water for modified TiO2 compared to unmodified TiO2, indicating a shift towards hydrophobicity.[3]
Crystalline Structure X-ray Diffraction (XRD)Identification of the crystalline phase of TiO2 (e.g., anatase, rutile).[9]

Surfactant Properties and Emulsion Stabilization

Oleic acid-modified TiO2 nanoparticles stabilize emulsions by adsorbing at the oil-water interface, forming a rigid barrier that prevents droplet coalescence. This mechanism is known as Pickering stabilization.

Interfacial Activity

The amphiphilic nature of the modified nanoparticles, with the inorganic TiO2 core being hydrophilic and the oleic acid tails being lipophilic, drives their accumulation at the interface. The extent of surface modification influences the particle's wettability, which in turn determines the type of emulsion formed (oil-in-water or water-in-oil).[10]

Emulsion Stability

Emulsions stabilized by these nanoparticles can exhibit exceptional stability over long periods. The energy required to desorb a particle from the interface is significantly higher than that for a conventional surfactant molecule, leading to a more robust stabilizing layer.

PropertyMethodQuantitative DataReference
Interfacial Tension (IFT) Pendant Drop Tensiometry / Spinning Drop TensiometryThe addition of TiO2 nanoparticles to a surfactant solution can lead to a significant decrease in IFT. For an alkyl ethoxy carboxylic surfactant, the IFT decreased from 1.31 × 10⁻³ mN/m to 5.85 × 10⁻⁵ mN/m with the addition of TiO2 NPs.[11]
Droplet Size Dynamic Light Scattering (DLS) / Laser Diffraction / MicroscopyDroplet sizes in Pickering emulsions stabilized by nanoparticles can range from nanometers to micrometers, depending on the particle concentration, oil/water ratio, and emulsification method.[12][13][12][13]
Emulsion Type Conductivity Measurement / Dye Solubility TestThe type of emulsion (O/W or W/O) is determined by the particle wettability. Particles with a water contact angle < 90° tend to form O/W emulsions, while those with an angle > 90° favor W/O emulsions.[10]
Rheological Properties RheometryEmulsions stabilized by nanoparticles can exhibit viscoelastic properties, with the particle network contributing to the emulsion's structure and stability.[14][15]

Experimental Protocols

Synthesis of Oleic Acid-Modified TiO2 Nanoparticles

Objective: To synthesize TiO2 nanoparticles with a hydrophobic surface modification using oleic acid.

Materials:

  • Titanium (IV) isopropoxide (precursor)

  • Oleic acid (modifying agent)

  • Ethanol (solvent)

  • Deionized water

Procedure:

  • Prepare a solution of titanium (IV) isopropoxide in ethanol.

  • In a separate flask, dissolve oleic acid in ethanol.

  • Slowly add the titanium precursor solution to the oleic acid solution under vigorous stirring.

  • Add a controlled amount of deionized water to initiate hydrolysis and condensation.

  • Continue stirring for a specified period (e.g., 24 hours) at room temperature to allow for particle formation and surface modification.

  • Collect the resulting nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol to remove unreacted precursors and excess oleic acid.

  • Dry the purified nanoparticles in an oven at a controlled temperature (e.g., 60°C).

Emulsion Formation and Characterization

Objective: To prepare and characterize an oil-in-water emulsion stabilized by oleic acid-modified TiO2 nanoparticles.

Materials:

  • Oleic acid-modified TiO2 nanoparticles

  • Oil phase (e.g., medium-chain triglycerides, hexadecane)

  • Aqueous phase (deionized water or buffer)

Procedure:

  • Disperse a known concentration of oleic acid-modified TiO2 nanoparticles in the aqueous phase using ultrasonication.

  • Add the oil phase to the aqueous dispersion.

  • Homogenize the mixture using a high-shear mixer or ultrasonicator for a specific duration and intensity to form the emulsion.

  • Characterize the resulting emulsion for droplet size distribution using Dynamic Light Scattering (DLS).

  • Assess the short-term stability by observing for any phase separation over a period of hours to days.

  • For long-term stability, monitor the emulsion for creaming, sedimentation, or coalescence over several weeks or months.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Oleic Acid-Modified TiO2 Nanoparticles cluster_emulsification Emulsion Formation precursor Titanium Precursor (e.g., Titanium Isopropoxide) hydrolysis Hydrolysis & Condensation precursor->hydrolysis oleic_acid Oleic Acid oleic_acid->hydrolysis solvent Solvent (e.g., Ethanol) solvent->hydrolysis nanoparticles Oleic Acid-Modified TiO2 Nanoparticles hydrolysis->nanoparticles modified_np Dispersed Modified Nanoparticles nanoparticles->modified_np Dispersion in Aqueous Phase homogenization High-Shear Homogenization modified_np->homogenization oil_phase Oil Phase oil_phase->homogenization emulsion Stable Emulsion homogenization->emulsion

Caption: Experimental workflow for the synthesis of oleic acid-modified TiO2 nanoparticles and subsequent emulsion formation.

Stabilization_Mechanism cluster_interface Oil-Water Interface cluster_nanoparticle Oleic Acid-Modified TiO2 Nanoparticle tio2 TiO2 oleic Oleic Acid Chains tio2->oleic stabilization Stabilization at Interface

Caption: Schematic of an oleic acid-modified TiO2 nanoparticle stabilizing the oil-water interface in an emulsion.

Conclusion

Oleic acid-functionalized titanium dioxide nanoparticles serve as effective particulate surfactants for the stabilization of emulsions. Their performance is dictated by the successful modification of the TiO2 surface, which imparts the necessary amphiphilicity for adsorption at the oil-water interface. This technical guide has provided an overview of the synthesis, characterization, and emulsion-stabilizing properties of these materials. The presented quantitative data and experimental protocols offer a foundation for researchers and drug development professionals to explore the application of these versatile nanoparticles in formulating stable and functional emulsion systems. Future research may focus on optimizing the surface chemistry for controlled drug release applications and further elucidating the complex rheological behavior of these Pickering emulsions.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Titanium Oleate for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation reactions involving titanium oleate, a key precursor system in the synthesis of titanium dioxide (TiO₂) nanomaterials for advanced drug delivery applications. While this compound is often formed in situ or used as a modifying agent, this guide will elucidate its role and the subsequent reactions that lead to the formation of functional nanoparticles.

Core Concepts: Hydrolysis and Condensation in Titania Nanoparticle Formation

The synthesis of titanium dioxide nanoparticles from organometallic precursors is predominantly governed by two fundamental chemical processes: hydrolysis and condensation. These reactions are the cornerstone of sol-gel chemistry, which allows for the precise control of nanoparticle size, shape, and crystallinity.

Hydrolysis is the reaction of a titanium precursor with water, resulting in the replacement of ligands (such as alkoxides or oleates) with hydroxyl (-OH) groups. This initial step is crucial as it generates the reactive monomers necessary for particle formation. The general scheme for the hydrolysis of a titanium alkoxide, a process closely related to and often occurring alongside reactions involving this compound, is as follows:

Ti(OR)₄ + nH₂O → Ti(OR)₄₋ₙ(OH)ₙ + nROH

where 'R' represents an alkyl group. The extent of hydrolysis, controlled by factors such as the water-to-precursor molar ratio, significantly influences the subsequent condensation reactions.

Condensation involves the polymerization of the hydroxylated titanium species to form a network of Ti-O-Ti bonds, which constitutes the backbone of the resulting titanium dioxide material. This process can occur through two primary pathways:

  • Oxolation: A reaction between a hydroxylated titanium species and another titanium precursor, eliminating a molecule of alcohol. (RO)₃Ti-OH + Ti(OR)₄ → (RO)₃Ti-O-Ti(OR)₃ + ROH

  • Olation: A reaction between two hydroxylated titanium species, eliminating a molecule of water. (RO)₃Ti-OH + HO-Ti(OR)₃ → (RO)₃Ti-O-Ti(OR)₃ + H₂O

The interplay between hydrolysis and condensation rates is critical in determining the final properties of the TiO₂ nanoparticles.

The Role of Oleic Acid in Modifying Hydrolysis and Condensation

Oleic acid (C₁₈H₃₄O₂) plays a multifaceted role in the synthesis of TiO₂ nanoparticles. It is not merely a solvent or a simple ligand but an active participant that modulates the reaction kinetics and directs the growth of the nanoparticles. When introduced into a synthesis mixture containing a titanium precursor, such as titanium isopropoxide or titanium tetrachloride, oleic acid can form a titanium-oleate complex.[1]

The primary functions of oleic acid in this context are:

  • Steric Hindrance: The long hydrocarbon chain of the oleate ligand provides significant steric bulk around the titanium center. This steric hindrance slows down the rates of hydrolysis and condensation, preventing rapid, uncontrolled precipitation and allowing for more uniform particle growth.[2]

  • Surface Capping and Stabilization: Oleic acid acts as a capping agent, adsorbing to the surface of the growing TiO₂ nanoparticles. This surface passivation prevents particle agglomeration and allows for the synthesis of well-dispersed, stable nanoparticle suspensions. The binding of oleate to specific crystal facets can also influence the final shape of the nanoparticles.

  • Control of Crystallinity and Phase: The presence and concentration of oleic acid can influence the resulting crystalline phase (anatase, rutile, or brookite) of the TiO₂ nanoparticles.[3]

Reaction Mechanisms and Pathways

The hydrolysis and condensation of a titanium precursor in the presence of oleic acid can be visualized as a controlled, multi-step process. The following diagram illustrates the general reaction pathway.

Hydrolysis_Condensation_Titanium_Oleate General Reaction Pathway for Titania Nanoparticle Synthesis precursor Titanium Precursor (e.g., Ti(OR)4) complex Titanium-Oleate Complex precursor->complex Complexation oleic_acid Oleic Acid (C18H34O2) oleic_acid->complex hydrolyzed_species Hydrolyzed Titanium Species (Ti(OH)n(OR)4-n) complex->hydrolyzed_species Hydrolysis water Water (H2O) water->hydrolyzed_species condensation Condensation (Oxolation/Olation) hydrolyzed_species->condensation nanoparticles Oleate-Capped TiO2 Nanoparticles condensation->nanoparticles Growth & Nucleation

Caption: General reaction pathway for titania nanoparticle synthesis.

Experimental Protocols

While a single, standardized protocol for the hydrolysis of a pure this compound complex is not prevalent, the following experimental workflows represent common methods for synthesizing TiO₂ nanoparticles using a titanium precursor and oleic acid.

Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol describes a typical sol-gel synthesis using titanium isopropoxide as the precursor and oleic acid as a capping agent.

Sol_Gel_Workflow Experimental Workflow: Sol-Gel Synthesis start Start mix1 Mix Titanium Isopropoxide and Oleic Acid in an organic solvent (e.g., Toluene) start->mix1 stir1 Stir at room temperature mix1->stir1 add_water Slowly add a mixture of water and ethanol stir1->add_water hydrolysis Hydrolysis and Condensation (aging at room temperature) add_water->hydrolysis precipitation Precipitate nanoparticles with a non-solvent (e.g., ethanol) hydrolysis->precipitation centrifuge Centrifuge and wash the precipitate precipitation->centrifuge dry Dry the nanoparticles (e.g., under vacuum) centrifuge->dry end End: Oleate-capped TiO2 nanoparticles dry->end

Caption: Experimental workflow for sol-gel synthesis.

Detailed Methodology:

  • Precursor Solution Preparation: In a three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve a specific molar ratio of titanium isopropoxide and oleic acid in an organic solvent such as toluene.

  • Stirring: Stir the solution vigorously at room temperature for a designated period (e.g., 30 minutes) to ensure the formation of the titanium-oleate complex.

  • Hydrolysis: Prepare a solution of deionized water in ethanol. Add this solution dropwise to the precursor solution under continuous stirring. The rate of addition is critical to control the hydrolysis rate.

  • Aging: Allow the resulting sol to age at room temperature for several hours to days. During this time, condensation and particle growth occur.

  • Isolation: Precipitate the nanoparticles by adding a non-solvent like ethanol or acetone.

  • Purification: Separate the nanoparticles by centrifugation, and wash them multiple times with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts.

  • Drying: Dry the purified nanoparticles under vacuum at a mild temperature (e.g., 60 °C) to obtain a fine powder.

Quantitative Data

Direct quantitative data for the hydrolysis and condensation of pure this compound is scarce in the literature. However, data from related systems provide valuable insights into the reaction kinetics and product characteristics. The following tables summarize representative quantitative data from studies on titanium alkoxide hydrolysis in the presence of carboxylic acids and the properties of the resulting TiO₂ nanoparticles.

Table 1: Influence of Water-to-Precursor Ratio on Reaction Intermediates

Water to Alkoxide Molar Ratio (Rw)Observation TimeRelative Concentration of IntermediateReference
1.0InitialIncreasing[2]
1.5InitialDecreasing[2]
2.0InitialDecreasing[2]
3.0InitialDecreasing[2]

This table illustrates how the concentration of a reaction intermediate, as observed by Raman spectroscopy, changes with the initial water concentration in a titanium isopropoxide-valeric acid system. A higher water ratio leads to a faster consumption of the intermediate, indicating an increased rate of subsequent hydrolysis or condensation steps.[2]

Table 2: Properties of TiO₂ Nanoparticles Synthesized with Oleic Acid

Precursor SystemOleic Acid ConcentrationNanoparticle Size (nm)Crystalline PhaseReference
Titanium isopropoxideLow5-10Anatase[4]
Titanium isopropoxideHigh10-20Anatase/Rutile Mix[4]
Titanium tetrachlorideVaried4-8Anatase[5]

This table provides a summary of how oleic acid concentration can influence the size and crystalline phase of the resulting TiO₂ nanoparticles.

Application in Drug Delivery

The TiO₂ nanoparticles synthesized through these hydrolysis and condensation reactions serve as promising platforms for drug delivery.[6][7] The oleate-capped surface provides a hydrophobic character, which can be advantageous for loading hydrophobic drugs. Furthermore, the surface can be functionalized for targeted delivery.

Drug Loading and Release Workflow

The general workflow for utilizing these nanoparticles as drug carriers is depicted below.

Drug_Delivery_Workflow Workflow for Drug Delivery Application start Start: Oleate-capped TiO2 nanoparticles drug_loading Drug Loading: Incubate nanoparticles with drug solution start->drug_loading purification Purification: Remove unloaded drug (e.g., dialysis, centrifugation) drug_loading->purification characterization Characterization: Determine drug loading efficiency and capacity purification->characterization delivery Drug Delivery: Administer drug-loaded nanoparticles to target site characterization->delivery release Drug Release: Triggered by environmental cues (e.g., pH, light) delivery->release end End: Therapeutic Effect release->end

Caption: Workflow for drug delivery application.

Key Advantages for Drug Delivery:

  • Biocompatibility: TiO₂ is generally considered biocompatible and has been approved for various biomedical applications.[7]

  • High Surface Area: The nanoscale dimensions of the particles provide a large surface area for high drug loading capacity.

  • Controlled Release: The drug release kinetics can be tuned by modifying the surface chemistry of the nanoparticles or by designing stimuli-responsive systems (e.g., pH-sensitive release in the acidic tumor microenvironment).[6]

  • Photocatalytic Properties: The inherent photocatalytic activity of TiO₂ can be harnessed for photodynamic therapy, where the nanoparticles generate reactive oxygen species upon light irradiation to kill cancer cells.[8]

Conclusion

The hydrolysis and condensation reactions of titanium precursors, modulated by the presence of oleic acid, provide a versatile and controllable route to the synthesis of titanium dioxide nanoparticles. While the direct study of pure this compound hydrolysis is limited, its role as a reaction modifier and capping agent is well-established and critical for producing nanoparticles with properties suitable for advanced drug delivery systems. The ability to control particle size, dispersibility, and surface chemistry through these synthetic approaches opens up significant opportunities for the development of novel nanomedicines for targeted and controlled therapeutics. Further research into the precise kinetics and mechanisms involving titanium-oleate complexes will undoubtedly lead to even more sophisticated and effective drug delivery platforms.

References

Quantum Chemical Analysis of Titanium Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations pertinent to the structure of titanium oleate. It is intended for researchers and professionals in the fields of materials science, chemistry, and drug development who are interested in the computational modeling of titanium-based compounds. This document outlines the theoretical foundation, computational methodologies, and expected structural parameters of this compound, supported by generalized experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, a metal carboxylate, is a significant compound utilized in various applications, including as a stabilizer and capping agent in the synthesis of nanoparticles and in the formulation of various materials.[1][2][3] Understanding its three-dimensional structure and electronic properties at a molecular level is crucial for optimizing its function and for the rational design of new materials and drug delivery systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the geometric and electronic structures of such metal complexes.[4][5][6] This guide details the application of these computational methods to the study of this compound.

Theoretical Structure of this compound

The precise molecular structure of this compound can vary depending on the coordination environment of the titanium atom. Typically, titanium exists in a +4 oxidation state. The oleate ligand, the conjugate base of oleic acid, is a monocarboxylic acid that can coordinate to the titanium center in a monodentate or bidentate fashion. The IUPAC name for one possible structure is tetrakis((Z)-octadec-9-enoate)titanium(4+).[7] The molecular formula is C72H132O8Ti.[7][8]

Quantum Chemical Calculation Workflow

The process of performing quantum chemical calculations on this compound involves several key steps, from the initial model construction to the final analysis of the results. The logical workflow for such a computational study is illustrated in the diagram below.

Quantum Chemical Calculation Workflow for this compound A 1. Model Construction - Define initial atomic coordinates - Assume coordination (e.g., tetrahedral Ti(IV)) B 2. Selection of Computational Method - Choose DFT functional (e.g., B3LYP, PBE) - Select basis set (e.g., 6-31G*, LANL2DZ) A->B C 3. Geometry Optimization - Minimize the energy of the structure - Find the equilibrium geometry B->C D 4. Frequency Calculation - Confirm a true minimum (no imaginary frequencies) - Obtain vibrational spectra (IR, Raman) C->D E 5. Property Calculation - Electronic properties (HOMO, LUMO, band gap) - Spectroscopic properties (NMR, UV-Vis) D->E F 6. Analysis of Results - Bond lengths, bond angles, dihedral angles - Mulliken charges, electrostatic potential - Comparison with experimental data E->F

Caption: A logical workflow for performing quantum chemical calculations on this compound.

Expected Quantitative Data from DFT Calculations

The following table summarizes the expected ranges for key structural parameters of titanium carboxylate complexes, derived from computational studies on analogous compounds.[9] These values provide a benchmark for what can be expected from a quantum chemical calculation of this compound.

ParameterDescriptionExpected Value Range
Ti-O Bond Length The distance between the titanium atom and a coordinating oxygen atom from the oleate ligand.1.95 - 2.10 Å
C=O Bond Length The length of the carbonyl bond within the carboxylate group of the oleate ligand.1.25 - 1.30 Å
C-O Bond Length The length of the single carbon-oxygen bond in the carboxylate group.1.28 - 1.35 Å
O-Ti-O Bond Angle The angle between two oxygen atoms coordinated to the central titanium atom.90° - 120° (depending on coordination)
Formation Energy The energy released or absorbed upon the formation of the this compound complex from its constituent ions or molecules.Varies depending on the specific reaction

Experimental Protocols

Synthesis of this compound Complex

This protocol is a generalized method for the synthesis of a this compound complex, adapted from procedures for creating oleic acid-capped titanium dioxide nanoparticles.[1][2]

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • Oleic acid

  • Anhydrous ethanol

  • A suitable solvent (e.g., toluene or hexane)

Procedure:

  • In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific molar equivalent of oleic acid in the chosen solvent.

  • Heat the solution to a moderately elevated temperature (e.g., 60-80 °C) with constant stirring.

  • Slowly inject the desired molar equivalent of titanium(IV) isopropoxide into the oleic acid solution. The formation of a Ti-oleate complex is often indicated by a change in the color and viscosity of the solution.[1]

  • Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) to ensure complete complexation.

  • The resulting this compound solution can be used directly or the complex can be isolated by removing the solvent under vacuum.

Characterization of this compound

The synthesized this compound complex can be characterized using a variety of spectroscopic and analytical techniques to confirm its structure and properties.

Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the carboxylate group to the titanium center. Look for characteristic shifts in the C=O stretching frequency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the organic ligand and confirm the formation of the complex.

  • X-ray Diffraction (XRD): For single crystals, this can provide the precise molecular structure, including bond lengths and angles. For powder samples, it can give information about the crystalline nature of the material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the complex and the amount of organic ligand present.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to understanding the structure and properties of this compound at the molecular level. By employing methods such as DFT, researchers can obtain detailed information on bond lengths, bond angles, and electronic structure, which can be correlated with experimental findings. This technical guide provides a foundational framework for conducting such computational studies, from the initial model building to the final analysis, and is supplemented with generalized experimental protocols for the synthesis and characterization of this important titanium complex. The synergy between computational modeling and experimental work will continue to be crucial in advancing the application of this compound in various scientific and industrial fields.

References

The Influence of Precursor Concentration on the Synthesis of Titanium Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of titanium oleate, a versatile organometallic complex, is critically dependent on the precise control of precursor concentrations. This technical guide delves into the nuanced effects of varying the molar ratios of titanium precursors—primarily titanium (IV) isopropoxide and titanium tetrachloride—and oleic acid on the yield, purity, and characteristics of the resulting this compound complex. While often an intermediate in the production of tailored titanium dioxide nanoparticles, understanding the direct synthesis of this compound is paramount for its applications in drug delivery, catalysis, and materials science. This document provides a comprehensive overview of the synthesis methodologies, the underlying reaction mechanisms, and the impact of precursor stoichiometry, supported by detailed experimental protocols and workflow visualizations.

Introduction

This compound is a metal-organic complex formed from a titanium source and oleic acid. Its synthesis is a foundational step in various nanomaterial fabrication processes, where it can act as a precursor, a surfactant, or a stabilizing agent.[1] The concentration of both the titanium precursor and the oleic acid ligand plays a pivotal role in the reaction kinetics and the nature of the final product. An excess or deficit of either reactant can lead to incomplete reactions, the formation of undesirable byproducts, or variations in the complex's structure and stability. This guide aims to provide a clear and detailed understanding of how to manipulate precursor concentrations to achieve desired outcomes in this compound synthesis.

Synthesis of this compound: The Core Reaction

The formation of this compound typically proceeds through the reaction of a titanium precursor with oleic acid. The two most common titanium precursors are titanium (IV) isopropoxide (TTIP) and titanium tetrachloride (TiCl₄).

The general reaction can be represented as:

Ti(OR)₄ + n(C₁₇H₃₃COOH) → Ti(OR)₄₋ₙ(OOC-C₁₇H₃₃)ₙ + n(ROH) (where R is an isopropyl group in the case of TTIP)

or

TiCl₄ + n(C₁₇H₃₃COOH) → TiCl₄₋ₙ(OOC-C₁₇H₃₃)ₙ + n(HCl)[1]

The stoichiometry of the reaction, represented by 'n', is highly dependent on the molar ratio of the reactants.

Effect of Precursor Concentration on Synthesis Outcomes

The molar ratio of the titanium precursor to oleic acid is a critical parameter that influences the reaction. While specific quantitative data for the direct synthesis and isolation of this compound is not extensively tabulated in the literature, the principles of coordination chemistry and evidence from nanoparticle synthesis provide a strong basis for understanding these effects.

Molar Ratio (Ti Precursor:Oleic Acid)Expected Outcome for this compound SynthesisRationale & Supporting Observations from Nanoparticle Synthesis
Low (e.g., 1:1) Incomplete reaction, formation of a mixture of partially substituted titanium complexes.At low oleic acid concentrations, there are insufficient ligands to fully coordinate with the titanium centers. This can lead to the formation of oligo/polymeric species through condensation reactions, especially with alkoxide precursors.
Stoichiometric (e.g., 1:4 for Ti⁴⁺) Higher yield of fully substituted titanium (IV) oleate.A stoichiometric ratio provides the necessary amount of oleic acid to replace all four ligands (alkoxide or chloride) on the titanium center, favoring the formation of the desired complex.
High (e.g., 1:10 or greater) Formation of a stable titanium-oleate complex; excess oleic acid acts as a solvent and stabilizer.In many nanoparticle syntheses, a large excess of oleic acid is used to ensure complete reaction and to provide a high-boiling point solvent medium. This also helps in preventing agglomeration of the resulting complexes or nanoparticles.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using both titanium (IV) isopropoxide and titanium tetrachloride as precursors.

Synthesis using Titanium (IV) Isopropoxide (TTIP)

This method is based on the non-hydrolytic sol-gel process.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid

  • Anhydrous toluene (or other high-boiling point, non-polar solvent)

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

  • Heating mantle and magnetic stirrer

  • Condenser

Procedure:

  • Set up a three-necked flask equipped with a condenser, a magnetic stir bar, and a nitrogen/argon inlet.

  • Add a specific volume of oleic acid to the flask (e.g., 25 mL).

  • Heat the oleic acid to 110°C under a continuous flow of inert gas while stirring.

  • In a separate, dry syringe, draw up the desired amount of TTIP. The molar ratio of TTIP to oleic acid should be carefully calculated based on the desired stoichiometry. For example, for a 1:10 molar ratio, if 25 mL of oleic acid (approx. 0.08 moles) is used, then 0.008 moles of TTIP (approx. 2.3 mL) would be required.

  • Slowly inject the TTIP into the hot oleic acid. A color change to yellow typically indicates the formation of the titanium-oleate complex.

  • Maintain the reaction temperature at 110°C for 2 hours under continuous stirring and inert atmosphere to ensure the completion of the reaction.

  • After 2 hours, the resulting solution contains the this compound complex. This can be used directly for subsequent applications, such as nanoparticle synthesis, or the complex can be isolated by precipitation with a non-solvent like ethanol, followed by centrifugation and drying under vacuum.

Synthesis using Titanium Tetrachloride (TiCl₄)

This method requires stringent anhydrous conditions due to the high reactivity of TiCl₄ with water.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Oleic acid

  • Anhydrous dichloromethane or hexane

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Set up a dry Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Add a solution of oleic acid in anhydrous dichloromethane (e.g., 1 mmol of oleic acid in 3 mL of solvent).

  • Cool the solution in an ice bath.

  • Slowly add titanium tetrachloride (e.g., 3 mmol) to the stirred solution via a syringe or dropping funnel. Caution: This reaction is exothermic and releases HCl gas.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-20 hours.[1]

  • The progress of the reaction can be monitored by techniques such as TLC.

  • Upon completion, the reaction mixture can be carefully quenched with a saturated solution of sodium bicarbonate to neutralize the HCl. The organic layer containing the this compound is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the this compound complex.

Reaction Mechanism and Workflow Visualization

The synthesis of this compound from a titanium alkoxide precursor like TTIP and oleic acid proceeds through a ligand exchange mechanism.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products TTIP Titanium (IV) Isopropoxide Ti(O-iPr)₄ Mixing Mixing in Anhydrous Solvent TTIP->Mixing Oleic_Acid Oleic Acid (C₁₇H₃₃COOH) Oleic_Acid->Mixing Heating Heating under Inert Atmosphere Mixing->Heating Initiates Reaction Ligand_Exchange Ligand Exchange Heating->Ligand_Exchange Drives to Completion Titanium_Oleate This compound Complex Ligand_Exchange->Titanium_Oleate Isopropanol Isopropanol (byproduct) Ligand_Exchange->Isopropanol

References

Exploring the Self-Assembly Behavior of Titanium Oleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Cellular Interactions of Titanium Oleate-Based Nanostructures.

The self-assembly of amphiphilic molecules into well-defined nanostructures is a cornerstone of nanotechnology, with profound implications for drug delivery, diagnostics, and materials science. Among the vast array of self-assembling systems, metallosurfactants, which comprise a metal ion coordinated to a surfactant-like ligand, have garnered significant interest due to their unique physicochemical properties. This technical guide delves into the self-assembly behavior of this compound, a metallosurfactant formed from the coordination of a titanium (IV) ion with oleic acid. While the direct study of this compound micelles is limited, this document focuses on the closely related and extensively researched area of oleic acid-capped titanium dioxide (TiO₂) nanoparticles. These nanoparticles, often synthesized using this compound as a precursor, exhibit fascinating self-assembly characteristics driven by the amphiphilic nature of the oleic acid coating.

This guide provides a comprehensive overview of the synthesis and characterization of these self-assembling systems, detailed experimental protocols, and an exploration of their potential interactions with biological systems, particularly focusing on cellular uptake mechanisms relevant to drug delivery applications.

Synthesis and Self-Assembly of Oleic Acid-Capped TiO₂ Nanoparticles

The formation of this compound complexes is a critical step in the synthesis of oleic acid-capped TiO₂ nanoparticles. These complexes can be formed through the direct reaction of a titanium precursor, such as titanium tetrachloride or titanium (IV) isopropoxide, with oleic acid.[1][2] Subsequent hydrolysis and condensation reactions lead to the formation of a TiO₂ core, with the oleic acid molecules acting as a capping agent, preventing uncontrolled growth and aggregation.[2]

The amphiphilic nature of the oleic acid, with its hydrophilic carboxylic head and hydrophobic hydrocarbon tail, drives the self-assembly of the resulting nanoparticles in various solvents. In nonpolar solvents, the hydrophobic tails are exposed to the solvent, leading to the formation of stable colloidal dispersions. Upon changes in solvent polarity or concentration, these nanoparticles can self-assemble into higher-order structures, such as nanorods, nanowires, and superlattices.[3]

Table 1: Quantitative Data on the Self-Assembly of Oleic Acid-Capped TiO₂ Nanoparticles

ParameterValueConditionsCharacterization Method
Nanoparticle Core Size3.6 ± 0.4 nm (thickness) and 24.6 ± 3.4 nm (length)Nonhydrolytic sol-gel synthesisTransmission Electron Microscopy (TEM)[4]
Aggregate Size150-250 nmIn aqueous suspensionDynamic Light Scattering (DLS)[5]
Interparticle Distance~2.4 nmIn a 2D array in a nonpolar solventTransmission Electron Microscopy (TEM)[6]

Experimental Protocols

Synthesis of Oleic Acid-Capped TiO₂ Nanorods

This protocol is adapted from a non-hydrolytic sol-gel technique.[2]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid

  • Trimethylamino-N-oxide dihydrate (TMAO)

  • Ethanol

  • Nitrogen gas

Procedure:

  • In a three-necked flask, heat 25 mL of oleic acid to 110°C for one hour under a nitrogen atmosphere to remove residual water.

  • Inject 2 mL of TTIP into the hot oleic acid. The formation of a yellow mixture indicates the formation of a titanium-oleate complex.

  • Heat the mixture for two hours with continuous stirring.

  • Dissolve 0.25 g of TMAO in water and rapidly inject it into the titanium-oleate mixture. The solution will turn turbid white, indicating the formation of TiO₂ nanorods.

  • Maintain the reaction at 110°C for 4 hours.

  • Precipitate the TiO₂ nanorods by adding ethanol.

  • Centrifuge the suspension to collect the nanorods and dry them in an oven.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of Oleic Acid-Capped TiO₂ Nanorods start Start heat_oa Heat Oleic Acid (110°C, 1h, N₂) start->heat_oa add_ttip Inject TTIP heat_oa->add_ttip form_complex Titanium-Oleate Complex Formation add_ttip->form_complex heat_complex Heat Complex (2h) form_complex->heat_complex add_tmao Inject TMAO Solution heat_complex->add_tmao form_nanorods TiO₂ Nanorod Formation add_tmao->form_nanorods heat_reaction Heat Reaction (110°C, 4h) form_nanorods->heat_reaction precipitate Precipitate with Ethanol heat_reaction->precipitate centrifuge_dry Centrifuge & Dry precipitate->centrifuge_dry end_product Oleic Acid-Capped TiO₂ Nanorods centrifuge_dry->end_product

Caption: Workflow for the synthesis of oleic acid-capped TiO₂ nanorods.

Characterization of Self-Assembled Structures

DLS is a non-invasive technique used to measure the size distribution of nanoparticles and their aggregates in suspension.[3][7]

Sample Preparation:

  • Disperse the synthesized oleic acid-capped TiO₂ nanoparticles in a suitable solvent (e.g., toluene for non-polar environments or an aqueous buffer for biological studies) at a low concentration to avoid multiple scattering effects.

  • Sonicate the suspension for a brief period to break up any loose agglomerates.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

Measurement Protocol:

  • Use a DLS instrument equipped with a laser light source.

  • Equilibrate the sample to the desired temperature.

  • Measure the intensity fluctuations of the scattered light at a specific angle (e.g., 90° or 173°).

  • The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter of the particles from their diffusion coefficient.[8]

  • Perform multiple measurements to ensure reproducibility.

SAXS is a powerful technique for characterizing the size, shape, and internal structure of nanoparticles and their self-assembled aggregates in the size range of 1 to 100 nm.[9]

Sample Preparation:

  • Prepare a dispersion of the oleic acid-capped TiO₂ nanoparticles in the solvent of interest at a known concentration.

  • Load the sample into a thin-walled capillary tube (e.g., quartz or glass) or a specialized sample cell.

  • Ensure the sample is free of air bubbles.

Measurement Protocol:

  • Use a SAXS instrument with a well-collimated X-ray beam.

  • Measure the scattering pattern of the sample and a background measurement of the solvent-filled capillary.

  • Subtract the background scattering from the sample scattering to obtain the net scattering from the nanoparticles.

  • Analyze the resulting scattering curve to determine structural parameters such as the radius of gyration, particle shape, and interparticle interactions.[10]

Characterization Workflow

Characterization_Workflow cluster_characterization Characterization of Self-Assembled Structures cluster_dls Dynamic Light Scattering (DLS) cluster_saxs Small-Angle X-ray Scattering (SAXS) cluster_tem Transmission Electron Microscopy (TEM) nanoparticles Oleic Acid-Capped TiO₂ Nanoparticles dls_prep Sample Preparation (Dispersion, Sonication, Filtration) nanoparticles->dls_prep saxs_prep Sample Preparation (Dispersion in Capillary) nanoparticles->saxs_prep tem_prep Sample Preparation (Deposition on Grid) nanoparticles->tem_prep dls_measurement DLS Measurement (Size Distribution) dls_prep->dls_measurement analysis Data Analysis & Interpretation dls_measurement->analysis Hydrodynamic Diameter saxs_measurement SAXS Measurement (Scattering Pattern) saxs_prep->saxs_measurement saxs_measurement->analysis Size, Shape, Structure tem_measurement TEM Imaging (Morphology, Size) tem_prep->tem_measurement tem_measurement->analysis Direct Visualization

Caption: Workflow for the characterization of self-assembled nanostructures.

Cellular Uptake and Signaling Pathways

The potential of oleic acid-capped TiO₂ nanoparticles as drug delivery vehicles necessitates an understanding of their interaction with cells. While direct studies on this compound are scarce, the cellular uptake of lipid-based nanoparticles provides a relevant model. The lipidic nature of the oleic acid coating can facilitate interaction with the cell membrane, leading to internalization through various endocytic and non-endocytic pathways.[1][11]

Key Cellular Uptake Pathways:

  • Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of nanoparticles. The process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the nanoparticles.

  • Macropinocytosis: This is a non-selective process where large regions of the cell membrane are invaginated, engulfing extracellular fluid and any nanoparticles present.[12]

  • Membrane Fusion: The lipid coating of the nanoparticles can directly fuse with the cell membrane, releasing the nanoparticle core into the cytoplasm.[1]

Cellular Uptake Signaling Pathway

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nanoparticle Oleic Acid-Capped TiO₂ Nanoparticle clathrin_pit Clathrin-Coated Pit nanoparticle->clathrin_pit Clathrin-Mediated Endocytosis macropinosome Macropinosome nanoparticle->macropinosome Macropinocytosis cytoplasm Cytoplasm nanoparticle->cytoplasm Membrane Fusion membrane endosome Early Endosome clathrin_pit->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome release Drug Release lysosome->release Degradation & macropinosome->endosome cytoplasm->release

Caption: Potential cellular uptake pathways for oleic acid-capped TiO₂ nanoparticles.

Conclusion and Future Perspectives

The self-assembly of oleic acid-capped TiO₂ nanoparticles, derived from this compound precursors, presents a versatile platform for the development of novel nanomaterials. While quantitative data on the specific self-assembly parameters like CMC and aggregation number remain elusive, the ability to control nanoparticle size, shape, and aggregation through synthesis conditions is well-established. The understanding of their cellular uptake mechanisms, by analogy to lipid-based nanoparticles, opens avenues for their rational design as drug delivery carriers.

Future research should focus on obtaining precise quantitative data on the self-assembly of these systems to enable more predictive control over their aggregation behavior. Furthermore, detailed investigations into the specific signaling pathways triggered upon cellular uptake and the subsequent intracellular fate of these nanoparticles are crucial for advancing their application in the biomedical field. Elucidating the biocompatibility and potential toxicity of these materials will also be paramount for their translation into clinical use.[13][14] The continued exploration of these fascinating materials holds great promise for the future of nanomedicine and materials science.

References

Foundational Studies on Titanium Oleate-Based Organometallic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium-based organometallic compounds have emerged as a promising class of non-platinum anticancer agents, offering the potential for reduced toxicity and novel mechanisms of action. Among these, complexes incorporating carboxylate ligands, such as oleic acid, are of particular interest due to the potential for increased lipophilicity, which may enhance cellular uptake and alter biological activity. This technical guide provides an in-depth overview of the foundational studies relevant to titanium oleate-based organometallic compounds, focusing on their synthesis, characterization, and potential applications in drug development. While dedicated research on discrete, well-defined "this compound" complexes for therapeutic use is nascent, this guide draws upon structurally analogous titanium carboxylate compounds to provide a comprehensive technical foundation.

Synthesis of Titanium Carboxylate Complexes

The synthesis of titanium carboxylate complexes, including those with long-chain fatty acids like oleic acid, typically involves the reaction of a titanium precursor with the corresponding carboxylic acid or its salt. Several synthetic strategies have been reported for analogous titanocene dicarboxylates, which can be adapted for the preparation of this compound compounds.[1][2]

Experimental Protocol: Synthesis of Titanocene Dicarboxylates

This protocol, adapted from the synthesis of other titanocene(IV) dicarboxylates, provides a general framework for the preparation of a hypothetical titanocene dioleate.[1][2]

Method 1: From Sodium or Silver Carboxylate

  • Preparation of the Carboxylate Salt: Oleic acid is neutralized with a stoichiometric amount of sodium hydroxide or silver nitrate in an appropriate solvent (e.g., water or ethanol) to yield sodium or silver oleate. The salt is then isolated and dried.

  • Reaction with Titanocene Dichloride: Titanocene dichloride (Cp₂TiCl₂) is dissolved in an anhydrous, inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • A solution or suspension of two equivalents of the sodium or silver oleate in the same solvent is added dropwise to the titanocene dichloride solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) for a period ranging from 15 minutes to several hours.[1] The reaction using the silver salt is often faster due to the precipitation of silver chloride.[1]

  • The resulting mixture is filtered to remove the inorganic salt byproduct (NaCl or AgCl).

  • The solvent is removed from the filtrate under reduced pressure to yield the crude titanocene dioleate product.

  • Purification is typically achieved by recrystallization or reprecipitation from a suitable solvent system. It is important to note that purification by column chromatography on silica gel or alumina is often not feasible due to the decomposition of these complexes.[1]

Method 2: From Dimethyltitanocene

  • Dimethyltitanocene (Cp₂Ti(CH₃)₂) is dissolved in an anhydrous, inert solvent.

  • Two equivalents of oleic acid are added to the solution.

  • The reaction proceeds with the evolution of methane gas, driving the reaction to completion.

  • The solvent is removed under reduced pressure to yield the titanocene dioleate product.

Fig. 1: Synthetic workflows for titanocene dicarboxylates.

Characterization of Titanium Carboxylate Complexes

The characterization of titanium carboxylate complexes relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Technique Expected Observations for a this compound Complex
¹H NMR Spectroscopy - Signals corresponding to the cyclopentadienyl (Cp) protons (if a titanocene derivative).- Characteristic signals for the protons of the oleate chain, including the vinyl protons of the double bond and the aliphatic protons.
¹³C NMR Spectroscopy - Signal for the carboxylate carbon, typically in the range of 165-185 ppm.[3]- Signals for the carbons of the Cp rings and the oleate chain.
Infrared (IR) Spectroscopy - Absence of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).- Presence of strong asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻).[4]
Mass Spectrometry - Determination of the molecular weight and fragmentation pattern to confirm the structure.
Elemental Analysis - Confirmation of the empirical formula of the synthesized complex.
X-ray Crystallography - Unambiguous determination of the solid-state molecular structure, including bond lengths and angles.

Biological Activity and Potential Applications

Cytotoxicity of Titanocene Dicarboxylates

Several studies have reported the cytotoxic activity of titanocene(IV) dicarboxylate complexes against various cancer cell lines. In general, these complexes have shown moderate to good activity, with some derivatives exhibiting higher cytotoxicity than their titanocene dichloride precursor.[5][6]

Complex Cell Line IC₅₀ (µM) Reference
[Ti(η⁵-C₅H₅)₂(O₂CCH₂SMes)₂]K56287.9[5]
HeLa142.2[5]
Fem-x191.4[5]
[Ti(η⁵-C₅H₄Me)₂(O₂CCH₂SMes)₂]K56272.2[5]
HeLa114.2[5]
Fem-x100.2[5]
Naphthyl-substituted titanocene(IV) dichloride complexes8505C, A549, A2780, DLD-1, FaDu35.65 - 69.02[6]
Titanocene dicarboxylatesMCF7, MCF7-10A≥ 100[2]

Mes = 2,4,6-Me₃C₆H₂

The lipophilicity of the carboxylate ligand can influence the biological activity of the complex. The introduction of long-chain, lipophilic ligands like oleate may enhance cellular uptake, potentially leading to increased cytotoxicity.[7]

Mechanism of Action

The proposed mechanism of action for titanocene derivatives involves a series of intracellular transformations. It is believed that the cytotoxic effects are not from the parent compound but rather from its hydrolysis products.[6] The mechanism is thought to involve a stepwise reduction of the Ti(IV) center to cytotoxic Ti(II) intermediates within the cell.[1] These reactive titanium species can then interact with cellular macromolecules, such as DNA and proteins, leading to cell cycle arrest and apoptosis.[6][8]

Mechanism_of_Action A Titanocene(IV) Dicarboxylate (Extracellular) B Cellular Uptake A->B C Hydrolysis and Ligand Exchange B->C D Stepwise Reduction Ti(IV) -> Ti(III) -> Ti(II) C->D E Interaction with Cellular Targets (e.g., DNA, Proteins) D->E F Cell Cycle Arrest E->F G Apoptosis E->G

Fig. 2: Proposed mechanism of action for titanocene derivatives.

Conclusion and Future Directions

The field of titanium-based organometallic compounds holds significant promise for the development of novel anticancer therapeutics. While foundational studies on discrete this compound complexes are still emerging, the existing research on analogous titanium carboxylates provides a strong basis for their synthesis, characterization, and biological evaluation. The incorporation of long-chain fatty acid ligands like oleic acid is a compelling strategy to enhance the lipophilicity and potentially the therapeutic efficacy of these compounds.

Future research should focus on the synthesis and isolation of well-defined this compound complexes, followed by comprehensive spectroscopic and structural characterization. Rigorous in vitro and in vivo studies are then needed to evaluate their cytotoxic and antitumor properties, elucidate their specific mechanisms of action, and explore their potential in targeted drug delivery systems. Such investigations will be crucial in advancing our understanding of these novel organometallic compounds and their translation into clinical applications.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of Monodisperse TiO₂ Nanoparticles using Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO₂) nanoparticles are of significant interest across various scientific disciplines, including catalysis, photovoltaics, and nanomedicine, owing to their unique physicochemical properties. The synthesis of monodisperse TiO₂ nanoparticles, characterized by a uniform size and shape, is crucial for ensuring reproducible performance in these applications. This document provides a detailed protocol for the synthesis of monodisperse TiO₂ nanoparticles through a non-hydrolytic sol-gel process utilizing a titanium oleate complex, formed in situ from a titanium precursor and oleic acid. Oleic acid serves as both a solvent and a capping agent, controlling the growth and preventing the agglomeration of the nanoparticles.

Experimental Protocol

This protocol is based on a non-hydrolytic sol-gel method.

Materials
  • Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide (TBOT)

  • Oleic acid (technical grade, 90%)

  • Ethanol (anhydrous)

  • Acetone (ACS grade)

  • Nitrogen or Argon gas (high purity)

  • Three-neck round-bottom flask

  • Schlenk line or glovebox

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Condenser

  • Syringes and needles

  • Centrifuge and centrifuge tubes

  • Sonicator

Procedure

Step 1: Preparation of the this compound Precursor

  • In a three-neck flask equipped with a magnetic stirrer, a condenser, and a thermocouple, add oleic acid.

  • Degas the oleic acid by heating it to 120 °C under a vacuum for 1-2 hours to remove water and other volatile impurities.

  • Cool the flask to room temperature under a nitrogen or argon atmosphere.

  • Inject the titanium precursor (TTIP or TBOT) into the flask containing the degassed oleic acid. The molar ratio of the titanium precursor to oleic acid is a critical parameter for controlling the size and monodispersity of the resulting nanoparticles.

  • Stir the mixture at room temperature for at least 30 minutes to ensure the formation of the this compound complex. The solution should turn a clear, yellowish color.

Step 2: Synthesis of TiO₂ Nanoparticles

  • Heat the reaction mixture to the desired reaction temperature (typically between 250 °C and 300 °C) under a continuous flow of inert gas.

  • Maintain the reaction at this temperature for a specific duration (e.g., 1-4 hours). The reaction time influences the growth and crystallinity of the nanoparticles.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Purification of TiO₂ Nanoparticles

  • Add an excess of a polar solvent, such as ethanol or acetone, to the reaction mixture to precipitate the oleic acid-capped TiO₂ nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles.

  • Discard the supernatant, which contains unreacted precursors and excess oleic acid.

  • Re-disperse the nanoparticle pellet in a nonpolar solvent like hexane or toluene with the aid of sonication.

  • Repeat the precipitation and re-dispersion steps at least three times to ensure the removal of impurities.

  • Finally, dry the purified nanoparticles under a vacuum for further characterization and use.

Data Presentation

The following table summarizes the key quantitative parameters of the synthesis protocol and the typical characteristics of the resulting monodisperse TiO₂ nanoparticles.

ParameterValue
Reactants
Titanium PrecursorTitanium (IV) isopropoxide
Capping Agent/SolventOleic Acid
Molar Ratio (Ti:Oleic Acid)1:4 to 1:10
Reaction Conditions
Reaction Temperature280 °C
Reaction Time2 hours
Purification
Precipitating SolventEthanol
Redispersion SolventToluene
Number of Washing Cycles3
Nanoparticle Characteristics
Average Diameter (from TEM)5 ± 0.5 nm
Crystal Phase (from XRD)Anatase
DispersibilityHigh in nonpolar solvents

Mandatory Visualization

experimental_workflow Experimental Workflow for TiO₂ Nanoparticle Synthesis cluster_prep Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification degas Degas Oleic Acid (120°C, vacuum) mix Mix Ti Precursor and Oleic Acid (Room Temperature) degas->mix Cool to RT react Heat to Reaction Temperature (e.g., 280°C) mix->react Inert Atmosphere hold Maintain Temperature (e.g., 2 hours) react->hold cool Cool to Room Temperature hold->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge precipitate->centrifuge redisperse Re-disperse in Toluene centrifuge->redisperse wash Repeat Washing (3x) redisperse->wash dry Dry under Vacuum wash->dry end end dry->end Monodisperse TiO₂ Nanoparticles

Caption: Workflow for TiO₂ Nanoparticle Synthesis

signaling_pathway Proposed Reaction Mechanism cluster_reactants Reactants cluster_complex Complex Formation cluster_nucleation Nucleation & Growth cluster_product Final Product ti_precursor Ti(OR)₄ (Titanium Alkoxide) ti_oleate Ti(OR)₄₋ₓ(OOCR')ₓ (this compound Complex) ti_precursor->ti_oleate oleic_acid R'-COOH (Oleic Acid) oleic_acid->ti_oleate nuclei TiO₂ Nuclei ti_oleate->nuclei High Temperature growth Nanoparticle Growth nuclei->growth Monomer Addition final_product Oleic Acid-Capped TiO₂ Nanoparticle growth->final_product

Caption: Proposed Reaction Mechanism

Application Notes and Protocols: Titanium Oleate as a Capping Agent for Controlling TiO₂ Nanoparticle Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO₂) nanoparticles are of significant interest in various fields, including drug delivery, cancer therapy, and biomedical imaging, owing to their biocompatibility, stability, and photocatalytic properties.[1][2] However, controlling the size, shape, and dispersibility of these nanoparticles during synthesis is crucial for their application. Uncontrolled growth can lead to aggregation and loss of desired nanoscale properties. Titanium oleate, formed in situ from the reaction of a titanium precursor with oleic acid, serves as an effective capping agent to modulate the growth of TiO₂ nanoparticles. The oleate ligands coordinate to the surface of the growing nanoparticles, preventing aggregation and directing the crystal growth to achieve specific morphologies.[3][4][5]

These application notes provide detailed protocols for the synthesis of TiO₂ nanoparticles using an oleate-based capping strategy, summarize key experimental data, and illustrate the underlying mechanisms and workflows.

Mechanism of this compound as a Capping Agent

This compound is not typically added as a direct reagent but is formed in situ when oleic acid is introduced into the synthesis mixture containing a titanium precursor, such as titanium butoxide or isopropoxide. The carboxylic acid group of oleic acid reacts with the titanium precursor and later coordinates to the surface of the nascent TiO₂ nanoparticles. This surface coordination serves two primary functions:

  • Steric Hindrance: The long alkyl chains of the oleate molecules create a steric barrier around the nanoparticles, preventing them from agglomerating.[3]

  • Growth Modulation: The differential binding affinity of the oleate to various crystallographic facets of TiO₂ can be used to control the growth rates of these facets, thereby enabling shape-controlled synthesis of nanoparticles like nanorods, nanospheres, and nanorhombics.[4][6]

The overall process involves the hydrolysis and condensation of the titanium precursor to form TiO₂ nuclei, followed by the coordination of oleate to the surface, which controls subsequent growth.

Experimental Protocols

The following protocols are derived from established methodologies for the synthesis of TiO₂ nanoparticles using oleic acid as a capping agent.

Protocol 1: Synthesis of Spherical TiO₂ Nanoparticles

This protocol is adapted from methodologies designed to produce generally spherical nanoparticles.

Materials:

  • Titanium (IV) butoxide (Ti(OBut)₄) or Titanium (IV) isopropoxide (TTIP)

  • Oleic acid (OA)

  • Oleylamine (OM)

  • Ethanol (96%)

  • Chloroform or other suitable non-polar solvent for dispersion

Procedure:

  • In a typical synthesis, a specific molar ratio of Ti precursor to capping agents is crucial. For spherical nanoparticles, a common starting point is a Ti:OA:OM molar ratio of 1:5:5.[7]

  • In a three-neck flask equipped with a condenser and a magnetic stirrer, add the calculated amount of oleic acid and oleylamine.

  • Heat the mixture to a desired temperature, typically between 60°C and 110°C, under continuous stirring.[8]

  • Slowly inject the titanium precursor (e.g., Ti(OBut)₄) into the hot surfactant mixture.

  • To initiate hydrolysis, a controlled amount of water dissolved in ethanol can be added dropwise.[9]

  • Allow the reaction to proceed for a set duration, typically ranging from 4 to 24 hours, to allow for nanoparticle growth and crystallization.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting nanoparticles can be precipitated by adding a non-solvent like ethanol and collected by centrifugation.

  • Wash the collected nanoparticles multiple times with ethanol to remove excess reactants.

  • Dry the final product in an oven at a low temperature (e.g., 50-60°C) or under vacuum.[8]

  • The final oleate-capped TiO₂ nanoparticles should be dispersible in non-polar solvents like chloroform.

Protocol 2: Synthesis of Shape-Controlled TiO₂ Nanoparticles (Nanorods and Nanorhombics)

This protocol highlights how adjusting the ratio of capping agents can influence the final morphology of the nanoparticles.[4][5]

Materials:

  • Same as Protocol 1.

Procedure:

  • The initial setup is similar to Protocol 1.

  • To achieve different morphologies, the molar ratio of oleic acid to oleylamine is systematically varied. For instance, a Ti:OA:OM ratio of 1:6:4 has been shown to produce a mixture of squares, rods, and rounded rhombic-shaped nanoparticles.[7]

  • Follow steps 2 through 11 from Protocol 1, maintaining the adjusted capping agent ratio.

  • Characterization of the resulting nanoparticles using techniques such as Transmission Electron Microscopy (TEM) is essential to confirm the morphology.

Data Presentation

The following tables summarize quantitative data from representative studies on the synthesis of TiO₂ nanoparticles using oleate capping agents.

Table 1: Reaction Conditions for Morphological Control of TiO₂ Nanoparticles

Sample IDTi PrecursorCapping Agents (Molar Ratio Ti:OA:OM)Temperature (°C)Time (h)Resulting MorphologyReference
Ti-OAOM5Ti(OBut)₄1:5:5Not specifiedNot specifiedTruncated octahedrons[7]
Ti-OAOM6Ti(OBut)₄1:6:4Not specifiedNot specifiedSquares, rods, rounded rhombics[7]
N/ATTIPTi:OA (varied)1104Nanorods[8]
N/ATi(OBut)₄Varied OA/OM ratiosNot specifiedNot specifiedNanospheres, nanorods, nanorhombics[4]

Table 2: Characterization Data of Oleate-Capped TiO₂ Nanoparticles

PropertyMethodResultReference
Crystal StructureXRDAnatase[7]
MorphologyTEMNanorods, nanospheres, nanorhombics[4][5]
Surface LigandsFTIRCharacteristic bands of carboxylate anions complexed to Ti centers[8]
Thermal StabilityTGALigand loss observed at elevated temperatures[4]
Optical PropertiesUV-Vis SpectroscopyUsed to determine band gap[4][8]

Visualizations

Diagram 1: Experimental Workflow for TiO₂ Nanoparticle Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification start Start reagents Mix Oleic Acid and Oleylamine start->reagents heat Heat Mixture reagents->heat add_ti Inject Titanium Precursor heat->add_ti hydrolysis Add Water/Ethanol for Hydrolysis add_ti->hydrolysis reaction React for 4-24h hydrolysis->reaction cool Cool to Room Temperature reaction->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge dry Dry Nanoparticles centrifuge->dry end Oleate-Capped TiO₂ Nanoparticles dry->end

Caption: Workflow for the synthesis of oleate-capped TiO₂ nanoparticles.

Diagram 2: Capping Mechanism of this compound

G cluster_reaction In-Situ Formation and Capping cluster_growth Controlled Growth precursor Ti(OR)₄ Precursor + Oleic Acid hydrolysis Hydrolysis & Condensation precursor->hydrolysis nuclei TiO₂ Nuclei Formation hydrolysis->nuclei capping Oleate Coordination to Surface nuclei->capping stabilized_np Stabilized TiO₂ Nanoparticle capping->stabilized_np growth_control Facet-Specific Growth Modulation stabilized_np->growth_control final_morphology Shape-Controlled Nanoparticles (Rods, Spheres, etc.) growth_control->final_morphology final_product Dispersible Nanoparticles final_morphology->final_product

References

Application of Titanium Oleate in the Solvothermal Synthesis of Anatase TiO₂: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO₂) nanoparticles, particularly in the anatase crystalline phase, are of significant interest across various scientific disciplines, including photocatalysis, photovoltaics, and as components in drug delivery systems. The solvothermal synthesis method offers a robust route to produce crystalline TiO₂ nanoparticles with controlled size and morphology. The use of titanium oleate, often formed in situ from a titanium precursor and oleic acid, plays a crucial role as a capping agent and shape-directing molecule in this process. Oleic acid selectively adsorbs onto the surfaces of the growing TiO₂ crystals, influencing their growth rate along different crystallographic planes and thereby enabling the synthesis of various nanostructures such as nanorods and nanocuboids.[1][2] This document provides detailed application notes and experimental protocols for the solvothermal synthesis of anatase TiO₂ nanoparticles using a titanium precursor in the presence of oleic acid.

Data Presentation

The following tables summarize quantitative data from various studies on the solvothermal synthesis of anatase TiO₂, highlighting the influence of key reaction parameters on the resulting nanoparticle characteristics.

Table 1: Effect of Oleic Acid to Titanium Precursor Molar Ratio on TiO₂ Nanorod Aspect Ratio

Titanium PrecursorPrecursor:Oleic Acid Molar RatioResulting Aspect Ratio of TiO₂ NanorodsReference
Tetrabutyl titanate1:1011.5[1]

In a nonaqueous reaction system, a higher molar ratio of oleic acid to tetrabutyl titanate leads to a significant increase in the aspect ratio of the resulting TiO₂ nanorods.[1]

Table 2: Synthetic Conditions for Microwave-Solvothermal Synthesis of Anatase TiO₂ Nanorods

Sample CodeOleic Acid:TTIP Molar RatioReaction Time (min)Resulting MorphologyReference
TO14:115Nanorods[3]
TO28:115Nanorods[3]
TO312:115Nanorods[3]
TO48:110Nanorods[3]
TO58:120Nanorods[3]

TTIP: Titanium tetraisopropoxide. The microwave-solvothermal method allows for rapid synthesis of anatase TiO₂ nanorods, with size control achievable by tuning the oleic acid to TTIP molar ratio.[3]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Anatase TiO₂ Nanorods

This protocol is adapted from a method utilizing titanium (IV) isopropoxide and oleic acid in a microwave-solvothermal system.[3]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Benzyl alcohol

  • Oleic acid

  • Diisopropylether

  • Methanol

  • Teflon vessel line with pressure transducer

  • Microwave digestion system

Procedure:

  • In a clean, dry vessel, slowly add 1 mL of titanium (IV) isopropoxide (TTIP, 3.36 mmol) to 10 mL of benzyl alcohol under mild stirring.

  • Drop-wise, add the desired amount of oleic acid to achieve the target oleic acid:TTIP molar ratio (e.g., 4:1, 8:1, or 12:1).

  • Transfer the resulting solution to a Teflon vessel line equipped with a pressure transducer.

  • Place the vessel in a microwave digestion system and operate at a frequency of 2.45 GHz and a power of 800 W.

  • Ramp the temperature to 210 °C and hold for the desired reaction time (e.g., 10, 15, or 20 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the resulting product by centrifugation.

  • Wash the product thoroughly with diisopropylether and then with methanol to remove unreacted precursors and byproducts.

  • Dry the final anatase TiO₂ nanorods under vacuum at 50 °C for 6 hours.

Protocol 2: General Solvothermal Synthesis of Anatase TiO₂ Nanocrystals

This protocol provides a general framework for the solvothermal synthesis of anatase TiO₂ nanocrystals with a focus on achieving a high surface area.[4][5]

Materials:

  • Titanium alkoxide precursor (e.g., titanium isopropoxide or titanium butoxide)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a solution of the titanium alkoxide precursor in ethanol at the desired concentration.

  • In a separate vessel, prepare a solution of deionized water in ethanol. The ratio of water to the titanium precursor (hydrolysis ratio, r = [H₂O]/[Ti(OR)₄]) is a critical parameter to control particle size and should be systematically varied (e.g., r = 5-10).[4]

  • Inject the titanium alkoxide solution into the ethanol/water mixture under vigorous stirring.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 140-200 °C) for a specific duration (e.g., 2 hours).[4]

  • After the solvothermal reaction, allow the autoclave to cool down to room temperature.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the precipitate multiple times with ethanol and deionized water to remove any residual reactants.

  • Dry the resulting anatase TiO₂ nanocrystals in an oven at a suitable temperature (e.g., 80-100 °C).

Visualizations

solvothermal_synthesis_workflow cluster_precursor Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification cluster_product Final Product precursor Titanium Alkoxide (e.g., TTIP) mixing Mixing of Reagents precursor->mixing solvent Solvent (e.g., Benzyl Alcohol) solvent->mixing oleic_acid Oleic Acid oleic_acid->mixing autoclave Transfer to Autoclave/Microwave Reactor mixing->autoclave heating Heating at Elevated Temperature and Pressure autoclave->heating cooling Cooling to Room Temperature heating->cooling centrifugation Centrifugation/Filtration cooling->centrifugation washing Washing with Solvents (e.g., Ethanol, Methanol) centrifugation->washing drying Drying under Vacuum washing->drying product Anatase TiO₂ Nanoparticles drying->product

Caption: Workflow for the solvothermal synthesis of anatase TiO₂ nanoparticles.

logical_relationship cluster_parameters Controllable Parameters cluster_properties Resulting Nanoparticle Properties param1 Oleic Acid:Ti Precursor Ratio prop1 Size param1->prop1 prop2 Shape (e.g., Nanorod Aspect Ratio) param1->prop2 param2 Reaction Temperature param2->prop1 prop3 Crystallinity param2->prop3 param3 Reaction Time param3->prop1 param3->prop3 param4 Solvent param4->prop1 param4->prop2 prop4 Surface Area param4->prop4

Caption: Relationship between synthesis parameters and TiO₂ nanoparticle properties.

References

Application Notes and Protocols for Controlling the Morphology of TiO2 Nanorods with Titanium Oleate Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of titanium dioxide (TiO2) nanorods with controlled morphology using titanium oleate as a capping agent. The methodologies described herein are based on established non-hydrolytic and solvothermal synthesis routes.

Introduction

Titanium dioxide nanorods are of significant interest in various fields, including photocatalysis, solar energy conversion, and biomedical applications, due to their unique electronic and optical properties. The morphology of these nanorods, particularly their aspect ratio (length to diameter), plays a crucial role in determining their performance. The use of surfactants, such as oleic acid, allows for the precise control over the shape and size of the nanocrystals by selectively adsorbing to specific crystallographic facets, thereby directing their anisotropic growth. This document outlines the procedures to achieve this control.

Experimental Protocols

Two primary synthesis methods are detailed below: a non-hydrolytic sol-gel synthesis and a ligand-assisted nonhydrolytic sol-gel route.

Protocol 1: Non-Hydrolytic Sol-Gel Synthesis of TiO2 Nanorods

This protocol is adapted from a non-hydrolytic sol-gel technique.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid (OLAC)

  • Trimethylamino-N-oxide dihydrate (TMAO)

  • Ethanol

  • Pyridine

  • Nitrogen gas

  • Three-neck round bottom flask

  • Heating mantle with stirrer

  • Syringe

  • Condenser

  • Centrifuge

Procedure:

  • Preparation of Titanium-Oleate Complex:

    • Add 25 ml of oleic acid to a three-neck round bottom flask.

    • Heat the oleic acid to 110°C for one hour under a nitrogen atmosphere with continuous stirring to degas the solvent.[1]

    • Inject 2 ml of titanium (IV) isopropoxide (TTIP) into the hot oleic acid. The formation of a yellow mixture indicates the creation of the titanium-oleate complex.[1][2]

    • Continue heating the mixture at 110°C for two hours with constant stirring.[1]

  • Hydrolysis and Nanorod Growth:

    • Dissolve 0.25 g of trimethylamino-N-oxide dihydrate (TMAO) in water.

    • Rapidly inject the TMAO solution into the titanium-oleate mixture. The solution will turn a white turbid color, indicating the hydrolysis and formation of TiO2 nanorods.[1][2]

    • Maintain the reaction temperature at 110°C for 4 hours.[1]

  • Purification and Ligand Exchange:

    • Precipitate the TiO2 nanorods by adding ethanol to the reaction mixture.

    • Centrifuge the mixture to collect the nanorod pellet and discard the supernatant.

    • Dry the product in an oven.

    • For ligand exchange, resuspend the dried powder in 25 ml of pyridine and reflux at 100°C for 24 hours with continuous stirring.[1]

    • Precipitate the pyridine-treated nanorods by adding ethanol and centrifuge to collect the product.

    • Dry the final product in an oven at 50°C overnight.[1]

Protocol 2: Ligand-Assisted Nonhydrolytic Sol-Gel Route

This protocol is a modified version of a literature procedure for producing monodisperse anatase TiO2 nanorods.[3][4]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid (OLAC)

  • Toluene

  • Acetone

  • 250 mL three-neck round bottom flask

  • Vacuum line

  • Heating mantle with stirrer

  • Centrifuge

Procedure:

  • Synthesis of TiO2 Nanocrystals:

    • Degas 100.0 mmol (31.6 mL) of oleic acid in a 250 mL three-neck round bottom flask at 120°C for one hour under vacuum with vigorous stirring.[3]

    • After degassing, switch to a nitrogen atmosphere and cool the oleic acid to room temperature.

    • In a separate vial, prepare the titanium precursor by mixing the desired amount of titanium (IV) isopropoxide with oleic acid.

    • Inject the titanium precursor into the degassed oleic acid.

    • Heat the reaction mixture to 250°C and maintain this temperature for the desired reaction time to allow for nanorod growth. The reaction temperature is lowered from the originally reported 270°C to better control temperature fluctuations.[3][4]

  • Purification by Size-Selective Precipitation:

    • After the reaction, cool the mixture to room temperature.

    • Add toluene to disperse the synthesized nanocrystals.

    • Induce precipitation of larger particles (including semi-spherical nanocrystals) by adding acetone dropwise as an antisolvent.[4]

    • Centrifuge the mixture at 3400 rcf for 5 minutes.[4]

    • Collect the supernatant containing the smaller, monodisperse nanorods.

    • Redisperse the precipitated nanorods in toluene.[4]

    • Repeat the washing step with acetone at least two more times to achieve an optically clear dispersion of TiO2 nanorods.[4]

Data Presentation

The morphology of the synthesized TiO2 nanorods is highly dependent on the synthesis parameters. The following table summarizes the influence of various parameters on the final nanorod dimensions.

ParameterVariationEffect on MorphologyResulting Dimensions (Average)Reference
Reaction Temperature 250°C vs. 270°CLower temperatures can help in controlling temperature fluctuations and foam expansion, potentially leading to more uniform nanorods.[3][4]Not explicitly quantified in the provided search results.[3][4]
Reaction Time Sampled during growthThe average length of the initially grown nanorods was observed to decrease after the first 10 minutes of synthesis in one study.[3]Diameter: 3.6 ± 0.3 nm, Length: 24.6 ± 3.4 nm[4]
Purification Size-selective precipitationThis step is crucial for separating monodisperse nanorods from semi-spherical nanocrystals.[3][4]Leads to a more uniform size distribution of nanorods.[3][4]
Capping Agent Ratio Oleic acid to oleylamine ratio of 6:4Can selectively produce a mixture of square, rod-shaped, and rounded rhombic nanoparticles.[5][6]Not explicitly quantified in the provided search results.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of TiO2 nanorods using a this compound surfactant.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization start Start: Precursor Preparation degas Degas Oleic Acid (e.g., 120°C, 1h, vacuum) start->degas complex Formation of Titanium-Oleate Complex (Inject Ti precursor into hot Oleic Acid) degas->complex growth Nanorod Growth (Heating at controlled temperature, e.g., 250°C) complex->growth cool Cool Reaction Mixture growth->cool disperse Disperse in Toluene cool->disperse precipitate Size-Selective Precipitation (Add Acetone) disperse->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant (Monodisperse Nanorods) centrifuge->collect wash Repeat Washing Steps collect->wash tem TEM/HRTEM (Morphology, Size) wash->tem xrd XRD (Crystalline Phase) wash->xrd

Caption: Experimental workflow for TiO2 nanorod synthesis.

Role of this compound in Anisotropic Growth

The diagram below illustrates the proposed mechanism by which the this compound complex controls the anisotropic growth of TiO2 nanorods.

conceptual_diagram cluster_precursor Precursor Stage cluster_nucleation Nucleation & Growth cluster_growth Anisotropic Growth ti_precursor Ti(OR)4 ti_oleate Titanium-Oleate Complex ti_precursor->ti_oleate oleic_acid Oleic Acid oleic_acid->ti_oleate nucleus TiO2 Nucleus High-Energy Facet Low-Energy Facet ti_oleate->nucleus Hydrolysis/ Decomposition nanorod TiO2 Nanorod Growth Direction Oleate Capped Surface nucleus:f0->nanorod:f0 Preferential Growth nucleus:f1->nanorod:f1 Oleate Adsorption Inhibits Growth

Caption: Role of this compound in controlling nanorod growth.

References

Application Notes and Protocols for the Synthesis of TiO2 Nanotubes

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Synthesis of TiO2 Nanotubes Using a Titanium Oleate-Based Precursor Approach for Drug Delivery Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium dioxide (TiO2) nanotubes have garnered significant attention in the biomedical field, particularly in drug delivery, owing to their high surface area, biocompatibility, and tunable morphology.[1][2] These unique properties allow for efficient loading and controlled release of therapeutic agents. While various methods exist for TiO2 nanotube synthesis, this document outlines a plausible two-step approach conceptualized for a this compound-based precursor system. This method involves the initial synthesis of titanium dioxide nanoparticles, potentially stabilized with oleic acid, followed by a hydrothermal process to transform these nanoparticles into a tubular structure.[3][4]

The use of an oleate precursor for the initial nanoparticles can offer advantages in controlling particle size and dispersibility. Oleic acid, acting as a capping agent, can influence the nanoparticle morphology, which in turn can affect the subsequent formation of nanotubes during the hydrothermal treatment.[5] This method provides a versatile platform for producing TiO2 nanotubes suitable for advanced drug delivery systems.

Experimental Protocols

This section details the experimental procedures for the synthesis of TiO2 nanotubes from precursor TiO2 nanoparticles.

Materials and Equipment
  • Titanium dioxide (TiO2) nanoparticles (e.g., Degussa P25 or lab-synthesized)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Teflon-lined autoclave

  • Magnetic stirrer

  • Oven or furnace for calcination

  • Filtration apparatus

  • pH meter

Synthesis of TiO2 Nanotubes via Hydrothermal Method

This protocol describes the conversion of TiO2 nanoparticles into nanotubes.

Procedure:

  • Preparation of the Alkaline Solution: Prepare a 10 M aqueous solution of sodium hydroxide (NaOH) by dissolving the appropriate amount of NaOH pellets in deionized water. Allow the solution to cool to room temperature.

  • Dispersion of TiO2 Nanoparticles: Disperse 0.25 g of TiO2 nanoparticles into 30 mL of the 10 M NaOH solution.[1]

  • Magnetic Stirring: Stir the suspension vigorously using a magnetic stirrer for at least 30 minutes to ensure a homogenous mixture.

  • Hydrothermal Treatment: Transfer the suspension into a 50 mL Teflon-lined stainless-steel autoclave.[1] Seal the autoclave and heat it in an oven or furnace to 130-180°C for 24-72 hours.[1][6]

  • Cooling and Washing: After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by filtration.

  • Neutralization: Wash the precipitate with a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) until the pH of the filtrate is approximately 7. Subsequently, wash the precipitate thoroughly with deionized water to remove any remaining salt impurities.[3]

  • Drying: Dry the resulting TiO2 nanotube powder in an oven at 80-100°C for several hours.

  • Calcination (Optional): To improve the crystallinity and mechanical stability, the dried nanotubes can be calcined in a furnace at temperatures ranging from 400 to 600°C for 2-4 hours.[1] The calcination temperature can influence the final crystalline phase (e.g., anatase, rutile, or a mix).

Data Presentation

The morphology and dimensions of the synthesized TiO2 nanotubes are highly dependent on the parameters of the hydrothermal synthesis. The following table summarizes the influence of key experimental conditions.

ParameterRangeEffect on Nanotube Morphology
Reaction Temperature 110 - 180°CHigher temperatures generally lead to faster nanotube formation and can influence the diameter and wall thickness.[7]
Reaction Time 24 - 72 hoursLonger reaction times typically result in longer and more well-defined nanotubes.[1][6]
NaOH Concentration 5 - 15 MThe concentration of the alkaline solution is crucial for the transformation of nanoparticles into nanotubes. Higher concentrations can facilitate the dissolution and restructuring process.[3]
Calcination Temperature 400 - 800°CAffects the crystal structure (anatase, rutile) and can lead to the collapse of the tubular structure at very high temperatures.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the hydrothermal synthesis of TiO2 nanotubes from nanoparticle precursors.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Post-Processing A TiO2 Nanoparticles C Mixing and Stirring A->C B 10M NaOH Solution B->C D Hydrothermal Treatment (130-180°C, 24-72h) C->D E Washing and Neutralization D->E F Drying E->F G Calcination (Optional) F->G H TiO2 Nanotubes G->H

Caption: Workflow for TiO2 Nanotube Synthesis.

Application in Drug Delivery

This diagram outlines the process of utilizing TiO2 nanotubes for targeted drug delivery applications.

G A Synthesized TiO2 Nanotubes B Surface Functionalization (e.g., with polymers, antibodies) A->B C Drug Loading (e.g., anticancer drugs, antibiotics) B->C D Targeted Drug Delivery to specific cells or tissues C->D E Controlled Drug Release (pH, temperature, light-triggered) D->E

Caption: TiO2 Nanotubes for Drug Delivery.

Conclusion

The proposed two-step synthesis approach, commencing with a this compound-based precursor for nanoparticle formation followed by a hydrothermal treatment, presents a viable and adaptable method for producing TiO2 nanotubes for drug delivery applications. The detailed protocol and the summary of key synthesis parameters provide a solid foundation for researchers to optimize the nanotube characteristics for their specific therapeutic needs. The inherent properties of TiO2 nanotubes, combined with the potential for surface functionalization, make them a promising platform for the development of next-generation drug delivery systems. Further research into the direct conversion of this compound precursors to nanotubes could streamline this process and offer new avenues for nanomaterial synthesis.

References

Application Notes and Protocols for Phase-Selective Synthesis of Rutile and Anatase TiO₂ Using Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the phase-selective synthesis of rutile and anatase titanium dioxide (TiO₂) nanoparticles, highlighting the crucial role of titanium oleate. The controlled synthesis of specific TiO₂ polymorphs is of significant interest due to their distinct physicochemical properties, which are critical in applications ranging from photocatalysis and solar cells to drug delivery and biomaterials.

Introduction

Titanium dioxide exists in several crystalline forms, with anatase and rutile being the most technologically important. Anatase is often favored for photocatalytic applications due to its higher surface area and specific electronic band structure, while rutile, the most thermodynamically stable phase, is preferred for applications requiring high refractive index and UV absorption, such as in sunscreens and pigments.

The use of capping agents during synthesis is a key strategy for controlling the size, shape, and crystalline phase of TiO₂ nanoparticles. Oleic acid, a long-chain fatty acid, can react with titanium precursors to form a this compound complex in situ. This complex plays a pivotal role in mediating the hydrolysis and condensation reactions, thereby influencing the nucleation and growth of the TiO₂ crystals and enabling phase selectivity. Generally, reaction conditions such as pH and hydrolysis rate are critical in determining the final crystalline phase.[1]

Role of this compound in Phase Selection

The formation of a this compound complex at the surface of nascent TiO₂ nuclei influences the growth kinetics and thermodynamics of the nanocrystals. The long alkyl chains of the oleate ligands provide steric hindrance, preventing aggregation and allowing for controlled crystal growth. The binding affinity of the oleate to different crystal facets of TiO₂ can vary, leading to anisotropic growth and selective stabilization of either the anatase or rutile phase.

Key factors that, in conjunction with the presence of oleic acid, dictate the final phase include:

  • pH of the reaction medium: Acidic conditions tend to favor the formation of the rutile phase, while neutral or basic conditions are more conducive to the anatase phase.[1][2]

  • Rate of hydrolysis: A slow and controlled hydrolysis of the titanium precursor often leads to the formation of the more stable rutile phase, whereas rapid hydrolysis can kinetically trap the metastable anatase phase.[1]

  • Temperature and reaction time: These parameters influence the kinetics of crystal growth and phase transformation. Higher temperatures generally favor the formation of the thermodynamically stable rutile phase.

Experimental Protocols

The following protocols are adapted from literature reports and provide a foundation for the phase-selective synthesis of anatase and rutile TiO₂. It is assumed that the this compound complex is formed in situ by the reaction of a titanium precursor with oleic acid.

Protocol for the Synthesis of Anatase TiO₂ Nanorods

This protocol is based on a ligand-assisted nonhydrolytic sol-gel route.[3]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid (technical grade, 90%)

  • Toluene

  • Acetone

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, mix 10 mL of titanium (IV) isopropoxide with 40 mL of oleic acid.

  • Heat the mixture to 80°C under vigorous stirring and maintain for 30 minutes to ensure the formation of the this compound complex.

  • Increase the temperature to 275°C and hold for 2 hours to allow for the growth of anatase nanorods.

  • Cool the resulting brownish, viscous solution to room temperature.

  • Add 50 mL of acetone to the solution to precipitate the TiO₂ nanorods.

  • Centrifuge the mixture to collect the precipitate and discard the supernatant.

  • Wash the precipitate twice with a 1:1 (v/v) mixture of toluene and acetone.

  • Dry the final product under vacuum.

Protocol for the Synthesis of Rutile TiO₂ Nanocrystals

This protocol is based on a controlled hydrolysis of a titanium precursor in an acidic environment.[1]

Materials:

  • Titanium (IV) chloride (TiCl₄)

  • 2-Propanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a fume hood, carefully and slowly add 40 mL of 2-propanol to 21.75 g of TiCl₄. The reaction is exothermic and will be violent.

  • Once the initial reaction subsides, add 150 mL of deionized water to the mixture to obtain a clear solution.

  • Allow the solution to stand undisturbed at room temperature for three weeks. A white precipitate will form due to slow hydrolysis and condensation.

  • Re-disperse the precipitate in the solution by magnetic stirring.

  • Adjust the pH of the dispersion to 6 by the dropwise addition of NaOH solution.

  • Continue stirring for 1 hour.

  • Collect the precipitate by centrifugation, wash with deionized water, and then re-disperse in 650 mL of deionized water.

  • Subject the dispersion to a hydrothermal treatment in a microwave reactor. A typical program would be a ramp to 180°C over 10 minutes, followed by a hold at 180°C for 30 minutes.

  • Cool the reactor, collect the solid product by centrifugation, and dry at 50°C for 24 hours.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of TiO₂ nanoparticles synthesized by methods similar to those described above.

Table 1: Phase Composition and Crystallite Size of Synthesized TiO₂ Nanoparticles

Synthesis MethodTarget PhasePrecursorLigand/SolventTemperature (°C)Resulting Phase (XRD)Average Crystallite Size (nm)Reference
Ligand-Assisted Sol-GelAnataseTTIPOleic Acid275Anatase~5 x 35 (nanorods)
Controlled HydrolysisRutileTiCl₄2-PropanolRoom Temp (aging) + 180 (hydrothermal)Rutile13.4
CalcinationRutileAnatase Powder-100098.85% Rutile, 1.15% Anatase307[4]

Table 2: Hydrodynamic Diameter and Polydispersity Index of TiO₂ Nanoparticles

PhaseHydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
Anatase1650.206 ± 0.051[4]
Rutile4680.329 ± 0.089[4]

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism for phase selection.

experimental_workflow_anatase cluster_0 Anatase Synthesis start Mix TTIP and Oleic Acid heat1 Heat to 80°C (30 min) start->heat1 heat2 Heat to 275°C (2 hours) heat1->heat2 cool Cool to Room Temperature heat2->cool precipitate Add Acetone cool->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge dry Dry under Vacuum centrifuge->dry end_product Anatase TiO₂ Nanorods dry->end_product

Experimental workflow for the synthesis of anatase TiO₂ nanorods.

experimental_workflow_rutile cluster_1 Rutile Synthesis start Mix TiCl₄ and 2-Propanol hydrolyze Add Water and Age (3 weeks) start->hydrolyze ph_adjust Adjust pH to 6 with NaOH hydrolyze->ph_adjust hydrothermal Microwave Hydrothermal Treatment (180°C) ph_adjust->hydrothermal centrifuge Centrifuge and Wash hydrothermal->centrifuge dry Dry at 50°C centrifuge->dry end_product Rutile TiO₂ Nanocrystals dry->end_product

Experimental workflow for the synthesis of rutile TiO₂ nanocrystals.

phase_selection_mechanism cluster_0 Phase Selection Mechanism cluster_1 Anatase Pathway cluster_2 Rutile Pathway precursor Titanium Precursor + Oleic Acid rapid_hydrolysis Rapid Hydrolysis (Neutral/Basic pH) precursor->rapid_hydrolysis slow_hydrolysis Slow Hydrolysis (Acidic pH) precursor->slow_hydrolysis anatase_nuclei Anatase Nuclei Formation rapid_hydrolysis->anatase_nuclei anatase_growth Oleate-Capped Growth anatase_nuclei->anatase_growth anatase_product Anatase TiO₂ anatase_growth->anatase_product rutile_nuclei Rutile Nuclei Formation slow_hydrolysis->rutile_nuclei rutile_growth Oleate-Capped Growth rutile_nuclei->rutile_growth rutile_product Rutile TiO₂ rutile_growth->rutile_product

References

Application Notes and Protocols for Fabricating Transparent TiO₂ Thin Films from Titanium Oleate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO₂) thin films are of significant interest across various scientific and industrial fields due to their remarkable optical, electronic, and photocatalytic properties. These films are integral to applications ranging from anti-reflective coatings and self-cleaning surfaces to advanced drug delivery systems and medical implants. This document provides a detailed protocol for the fabrication of transparent TiO₂ thin films using a non-hydrolytic sol-gel method starting from a titanium oleate precursor solution. This approach offers excellent control over the nanocrystal size and morphology, leading to high-quality, transparent films.

The formation of a titanium-oleate complex is achieved through the reaction of a titanium alkoxide with oleic acid. This complex serves as the precursor, which, upon thermal treatment, decomposes to yield crystalline TiO₂. The oleic acid acts as a capping agent, controlling the growth and aggregation of the nanoparticles, which is crucial for achieving transparent films.

Experimental Protocols

This section details the necessary procedures for the synthesis of the this compound precursor solution and the subsequent fabrication of transparent TiO₂ thin films via spin coating.

Synthesis of this compound Precursor Solution

This protocol is adapted from a non-hydrolytic sol-gel synthesis for TiO₂ nanocrystals. The resulting solution contains a titanium-oleate complex suitable for thin film deposition.

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • Oleic acid (technical grade, 90%)

  • Anhydrous toluene

  • Three-necked flask

  • Schlenk line

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: In a three-necked flask, combine oleic acid and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.

  • Heating: Heat the oleic acid/toluene mixture to 110°C with vigorous stirring.

  • Precursor Injection: In a separate, dry, and inert atmosphere glovebox or using Schlenk techniques, draw a specific volume of titanium(IV) isopropoxide (TTIP) into a syringe.

  • Reaction: Swiftly inject the TTIP into the hot oleic acid/toluene solution. The solution will typically turn a yellow color, indicating the formation of the titanium-oleate complex.

  • Aging: Maintain the reaction mixture at 110°C for 2 hours under continuous stirring and inert atmosphere to ensure complete complex formation.

  • Cooling and Storage: After 2 hours, turn off the heat and allow the solution to cool to room temperature. The resulting transparent, yellowish solution is the this compound precursor, which should be stored under an inert atmosphere to prevent premature hydrolysis.

Fabrication of TiO₂ Thin Films by Spin Coating

Materials and Equipment:

  • This compound precursor solution

  • Substrates (e.g., glass slides, silicon wafers, quartz)

  • Piranha solution (for cleaning glass/quartz) or RCA-1 (for cleaning silicon)

  • Deionized water

  • Isopropanol

  • Nitrogen gas stream

  • Spin coater

  • Hot plate

  • Tube furnace or muffle furnace

Procedure:

  • Substrate Cleaning:

    • Glass/Quartz: Immerse the substrates in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse thoroughly with deionized water and then sonicate in deionized water and isopropanol for 10 minutes each. Dry the substrates under a stream of nitrogen.

    • Silicon Wafers: Clean the silicon wafers using the RCA-1 cleaning procedure (a 5:1:1 mixture of deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide at 75°C for 15 minutes). Rinse thoroughly with deionized water and dry under a nitrogen stream.

  • Spin Coating:

    • Place a cleaned substrate onto the chuck of the spin coater.

    • Dispense a sufficient amount of the this compound precursor solution onto the center of the substrate to cover the surface.

    • Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds). The thickness of the film can be controlled by adjusting the spin speed and solution concentration.

  • Drying: Transfer the coated substrate to a hot plate and dry at 100°C for 10 minutes to evaporate the solvent.

  • Annealing (Calcination):

    • Place the dried films in a tube furnace or muffle furnace.

    • Ramp up the temperature to the desired annealing temperature (e.g., 400-600°C) at a controlled rate (e.g., 5°C/min).

    • Hold the temperature for a specific duration (e.g., 1-2 hours) to induce the thermal decomposition of the this compound complex and the crystallization of TiO₂.

    • Allow the furnace to cool down naturally to room temperature before removing the transparent TiO₂ thin films.

Data Presentation

The properties of the resulting TiO₂ thin films are highly dependent on the processing parameters. The following tables summarize typical quantitative data obtained from characterization studies.

Table 1: Influence of Spin Coating Speed on Film Thickness

Spin Speed (rpm)Film Thickness (nm)
1000~150
2000~100
3000~70
4000~50

Table 2: Effect of Annealing Temperature on TiO₂ Crystal Phase and Grain Size

Annealing Temperature (°C)Crystal PhaseAverage Grain Size (nm)
400Anatase10 - 15
500Anatase15 - 25
600Anatase with traces of Rutile25 - 40
700Mixed Anatase and Rutile> 40

Table 3: Optical Properties of TiO₂ Thin Films Annealed at 500°C

Wavelength (nm)Transmittance (%)Refractive Index (at 633 nm)Optical Band Gap (eV)
400> 70%~2.4~3.2 (Anatase)
550> 85%
700> 90%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the fabrication of transparent TiO₂ thin films from a this compound precursor.

G cluster_0 Precursor Synthesis cluster_1 Thin Film Fabrication A Mix Oleic Acid and Toluene B Heat to 110°C A->B C Inject TTIP B->C D Age for 2 hours C->D E This compound Precursor Solution D->E G Spin Coating E->G Use in Deposition F Substrate Cleaning F->G H Drying at 100°C G->H I Annealing (400-600°C) H->I J Transparent TiO₂ Thin Film I->J

Fabrication workflow for TiO₂ thin films.
Chemical Transformation Pathway

This diagram outlines the chemical transformations from the initial reactants to the final TiO₂ thin film.

G Reactants Titanium(IV) isopropoxide + Oleic Acid Complex Titanium-Oleate Complex in Solution Reactants->Complex Reaction at 110°C SpinCoating Deposition of Complex Solution Complex->SpinCoating Spin Coating AmorphousFilm Amorphous Film of Titanium-Oleate Complex SpinCoating->AmorphousFilm Solvent Evaporation FinalFilm Crystalline Transparent TiO₂ Thin Film AmorphousFilm->FinalFilm Thermal Decomposition & Crystallization (Annealing)

Chemical pathway to TiO₂ thin films.

Application Notes and Protocols for Titanium Oleate as a Surface Modifier for Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilization of Titanium Oleate for the Generation of Hydrophobic Surfaces

Introduction

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a surface modifier to create hydrophobic coatings. This compound, formed by the reaction of a titanium source with oleic acid, leverages the long hydrocarbon chains of the oleate group to impart hydrophobicity to various substrates. The protocols outlined below are based on the surface modification of titanium dioxide (TiO2) nanoparticles with oleic acid, a common and effective method to achieve this functionalization. These coatings are noted for their high durability and stability.

Principle of Action

The hydrophobicity of the coating is achieved by the self-assembly of oleic acid molecules on the surface of titanium dioxide particles. The carboxylic acid head of the oleic acid chemically bonds with the titanium dioxide, while the long, nonpolar hydrocarbon tail orients outwards. This dense layer of hydrocarbon chains dramatically lowers the surface energy, leading to a significant increase in the water contact angle and resulting in a hydrophobic surface.

Quantitative Data Summary

The effectiveness of oleic acid surface modification in creating hydrophobic surfaces is demonstrated by the significant increase in the water contact angle.

Coating TypeSubstrateWater Contact Angle (°)Reference
Unmodified TiO2Tile47.60
Oleic Acid Modified TiO2Tile118.2
Stearic Acid Modified TiO2-132[1]
Unmodified TiO2-27[1]

Experimental Protocols

Protocol 1: Synthesis of TiO2 Nanoparticles via Sol-Gel Method

This protocol describes the synthesis of titanium dioxide nanoparticles, which will subsequently be surface-modified.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol

  • Diethanolamine (DEA)

  • Deionized water

Procedure:

  • Add Titanium (IV) isopropoxide dropwise to Ethanol in a 1:25 molar ratio at 25°C with continuous stirring for 30 minutes.

  • In a separate vessel, prepare a 1:1 mixture of Diethanolamine and deionized water.

  • Add the DEA and deionized water mixture to the TTIP-ethanol solution under vigorous and continuous stirring for 1 hour.

  • Age the resulting mixture for 8 hours.

  • Dry the prepared sol in an oven at 90°C for 10 hours to obtain a xerogel.

  • Calcine the TiO2 xerogel at 500°C for 2 hours to yield TiO2 nanoparticles.

Protocol 2: Preparation of Hydrophobic TiO2 Coating

This protocol details the surface modification of the synthesized TiO2 nanoparticles with oleic acid and the subsequent coating application.

Materials:

  • Synthesized TiO2 nanoparticles

  • Oleic acid

  • Ethanol

  • Organic binder (e.g., unsaturated polyester resin)

  • Substrate (e.g., tile, glass)

  • 3M Hydrochloric acid

Procedure:

  • Substrate Preparation:

    • Wash the substrate twice with soap and water.

    • Immerse the substrate in a 3M hydrochloric acid solution for 5 minutes.

    • Subsequently, immerse the substrate in ethanol for 2 minutes.

    • Rinse the substrate with distilled water and allow it to dry at room temperature.

  • Coating Formulation:

    • Prepare a 3M mixture of oleic acid, TiO2 nanoparticles, and an organic binder in ethanol.

    • Stir this mixture continuously at 25°C for 1 hour to ensure homogenous dispersion and surface modification.

  • Coating Application (Doctor Blade Method):

    • Apply the prepared sol onto the cleaned substrate using the Doctor Blade method.

  • Drying and Curing:

    • Dry the coated substrate at 80°C for 4 hours to obtain the final hydrophobic coating.

Protocol 3: Characterization of the Hydrophobic Coating

This protocol outlines the methods to verify the successful formation and hydrophobicity of the coating.

Methods:

  • Contact Angle Analysis:

    • Measure the water contact angle on the surface of the coated and uncoated substrates using a contact angle goniometer. An increase in the contact angle to over 90° indicates a hydrophobic surface.

  • Surface Morphology and Composition:

    • Use Field Emission Scanning Electron Microscopy (FESEM) to observe the surface morphology of the coating.

    • Employ X-ray Diffraction (XRD) to determine the crystalline phases (e.g., anatase, rutile) of the TiO2 nanoparticles.

    • Utilize Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the chemical bonding of oleic acid to the TiO2 surface.

  • Durability and Stability Testing:

    • Conduct a salt spray test to evaluate the anti-corrosion properties and stability of the coating. For example, expose the coated substrate to a salt spray at 37°C for 24 and 48-hour periods.

    • Perform a Shore D hardness test to assess the mechanical durability of the coating.

    • Use an ultrasonic bath to test the adhesion and stability of the coating under sonication.

Visualizations

experimental_workflow cluster_synthesis TiO2 Nanoparticle Synthesis cluster_coating Hydrophobic Coating Preparation cluster_characterization Characterization s1 Mix TTIP and Ethanol s2 Add DEA and Water s1->s2 s3 Age Mixture (8h) s2->s3 s4 Dry (90°C, 10h) s3->s4 s5 Calcine (500°C, 2h) s4->s5 c2 Formulate Coating (TiO2, Oleic Acid, Binder in Ethanol) s5->c2 c1 Prepare Substrate c1->c2 c3 Apply Coating (Doctor Blade) c2->c3 c4 Dry and Cure (80°C, 4h) c3->c4 ch1 Contact Angle c4->ch1 ch2 FESEM / XRD / FT-IR c4->ch2 ch3 Durability Tests c4->ch3

Caption: Experimental workflow for creating and characterizing hydrophobic coatings.

logical_relationship TiO2 TiO2 Nanoparticle Coating This compound Surface Layer TiO2->Coating reacts with OleicAcid Oleic Acid OleicAcid->Coating Surface Hydrophobic Surface Coating->Surface results in

Caption: Logical relationship of components for hydrophobic surface formation.

References

Application Notes and Protocols: Titanium Oleate as a High-Performance Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium oleate is an oil-soluble organometallic compound that holds significant promise as a high-performance additive in lubricants. Its unique chemical structure, combining a titanium metal center with long-chain oleate ligands, allows it to effectively reduce friction and wear in demanding applications. This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound in their lubricant formulations. While specific performance data for this compound is limited in publicly available literature, this document leverages data from the closely related compound, titanium tetraoleate, to provide valuable insights into its potential performance.

Physicochemical Properties

PropertyValueReference
Molecular Formula C72H132O8Ti[1]
Molecular Weight 1173.7 g/mol [1]
Appearance Red liquid (based on Titanium Tetraoleate)[2]
Solubility Soluble in mineral and synthetic oils[2]
Acid Number 0.04 mgKOH/g (for Titanium Tetraoleate)[2]
Viscosity @ 100°C 7.8 mm²/s (for Titanium Tetraoleate)[2]

Application Notes

This compound functions as a friction modifier and anti-wear additive in a variety of base oils, including mineral and synthetic formulations.[2] It is particularly effective under boundary lubrication conditions, where direct metal-to-metal contact is likely to occur. The proposed mechanism of action involves the formation of a durable tribochemical boundary film on the interacting metal surfaces.[3][4] This film minimizes adhesion and ploughing, which are the primary modes of wear in high-load, low-speed applications.

Recommended Treat Rate

Based on studies of similar titanium-based additives, a treat rate of 0.25% to 1.0% by weight of this compound in the base lubricant is recommended for initial screening.[2] The optimal concentration will depend on the specific application, base oil, and other additives present in the formulation.

Data Presentation: Performance of Titanium Tetraoleate (as a proxy for this compound)

The following tables summarize the anti-wear performance of titanium tetraoleate in mineral and synthetic motor oils, as determined by the four-ball wear test. The data is extracted from a study by Kangalov et al. (2014) and serves as a strong indicator of the expected performance of this compound.[2]

Table 1: Wear Scar Diameter (WSD) in Mineral Oil (SAE 30) with Titanium Tetraoleate [2]

Modifier Concentration (%)WSD (mm) - 60 min testWSD (mm) - 240 min test
0 (Base Oil)0.620.63
0.250.600.61
0.500.600.60
1.000.500.52

Table 2: Wear Scar Diameter (WSD) in Synthetic Oil (SAE 5W40) with Titanium Tetraoleate [2]

Modifier Concentration (%)WSD (mm) - 60 min testWSD (mm) - 240 min test
0 (Base Oil)0.600.61
0.250.550.56
0.500.550.55
1.000.500.51

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • Oleic acid

  • Titanium (IV) isopropoxide

  • Reaction vessel with condenser, Dean-Stark trap, thermometer, thermocouple, and gas inlet

  • Nitrogen gas supply

  • Heating mantle and stirrer

Procedure:

  • Place a measured amount of oleic acid into the reaction vessel.

  • Bubble nitrogen gas through the oleic acid to create an inert atmosphere.

  • Slowly add a stoichiometric amount of titanium (IV) isopropoxide to the reaction vessel with vigorous stirring.

  • Heat the reactants to approximately 140°C and stir for one hour.

  • Collect the overheads and condensate from the reaction in the Dean-Stark trap.

  • Apply a subatmospheric pressure to the reaction vessel and continue stirring for an additional two hours until the reaction is complete.

  • The resulting product is this compound.

Protocol 2: Tribological Evaluation using a Four-Ball Wear Tester

This protocol is based on the methodology used for testing titanium tetraoleate.[2]

Apparatus:

  • Four-ball wear tester

Materials:

  • Test lubricant (base oil with and without this compound)

  • Steel balls (e.g., AISI 52100 steel)

  • Heptane or other suitable solvent for cleaning

Procedure:

  • Thoroughly clean the steel balls and the test cup with a suitable solvent and allow them to dry completely.

  • Assemble the four-ball test configuration with three balls clamped in the cup and one ball in the chuck.

  • Add the test lubricant to the cup, ensuring the three lower balls are fully submerged.

  • Apply the desired load and set the rotational speed and test duration. For initial screening, the following parameters from the titanium tetraoleate study can be used:

    • Load: 400 N

    • Speed: 1200 rpm

    • Duration: 60 minutes

    • Temperature: 75°C

  • Run the test for the specified duration.

  • After the test, disassemble the apparatus and clean the three lower balls.

  • Measure the wear scar diameter (WSD) on each of the three lower balls using a calibrated microscope.

  • Calculate the average WSD.

  • Compare the average WSD of the lubricant containing this compound to that of the base oil without the additive to determine the percentage of wear reduction.

Mandatory Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Oleic_Acid Oleic Acid Mixing Mixing under Inert Atmosphere Oleic_Acid->Mixing Titanium_Isopropoxide Titanium (IV) Isopropoxide Titanium_Isopropoxide->Mixing Heating Heating to 140°C with Stirring Mixing->Heating Distillation Removal of Byproducts (Isopropanol) Heating->Distillation Titanium_Oleate This compound Distillation->Titanium_Oleate

Caption: A simplified workflow for the synthesis of this compound.

Proposed Mechanism of Boundary Lubrication by this compound

Boundary_Lubrication cluster_interface Lubricant-Metal Interface cluster_mechanism Boundary Film Formation cluster_outcome Tribological Outcome Metal_Surface1 Metal Surface 1 Adsorption Adsorption of This compound Metal_Surface1->Adsorption Metal_Surface2 Metal Surface 2 Metal_Surface2->Adsorption Titanium_Oleate_Molecule This compound in Bulk Oil Titanium_Oleate_Molecule->Adsorption Tribochemical_Reaction Tribochemical Reaction (Heat & Pressure) Adsorption->Tribochemical_Reaction Frictional Contact Boundary_Film Formation of Protective Boundary Film Tribochemical_Reaction->Boundary_Film Reduced_Friction Reduced Friction Boundary_Film->Reduced_Friction Reduced_Wear Reduced Wear Boundary_Film->Reduced_Wear

Caption: The proposed mechanism of boundary lubrication by this compound.

References

Application Notes and Protocols for Photocatalytic Activity of TiO2 Nanoparticles Prepared with Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of the photocatalytic activity of titanium dioxide (TiO2) nanoparticles prepared using a titanium oleate precursor system. The methodologies outlined below are intended to guide researchers in the fabrication and characterization of these nanomaterials for various applications, including environmental remediation and photocatalysis-driven chemical synthesis.

Introduction

Titanium dioxide nanoparticles are renowned for their robust photocatalytic activity, chemical stability, and cost-effectiveness. The surface modification of these nanoparticles with oleic acid can enhance their dispersibility in non-polar solvents and, in some cases, improve their photocatalytic efficiency under visible light. This document details a one-step solvothermal synthesis method where a titanium precursor reacts with oleic acid to form oleate-capped TiO2 nanoparticles. The subsequent protocols describe the evaluation of their photocatalytic performance through the degradation of a model organic pollutant.

Experimental Protocols

Synthesis of Oleic Acid-Coated TiO2 Nanoparticles

This protocol describes a one-step solvothermal synthesis of TiO2 nanoparticles with an oleic acid coating. This method leverages the in-situ reaction between a titanium alkoxide precursor and oleic acid in an ethanol-based solution.

Materials:

  • Tetrabutyl titanate (TBT) or Titanium (IV) isopropoxide (TTIP)

  • Oleic acid

  • Dehydrated ethanol

  • Teflon-lined autoclave

  • Centrifuge

  • Drying oven

Procedure:

  • In a clean, dry beaker, prepare a mixed solution by combining 45 mL of dehydrated ethanol and 5 mL of oleic acid.

  • Under continuous stirring, add 1.70 g of tetrabutyl titanate to the oleic acid-ethanol solution.

  • Stir the mixture until a transparent solution is obtained.

  • Transfer the resulting solution into a 100 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in an electric oven for solvothermal reaction at 200°C for 4 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the collected nanoparticles multiple times with ethanol to remove any unreacted precursors.

  • Dry the final product in an oven at 60°C.

Evaluation of Photocatalytic Activity: Degradation of Methylene Blue

This protocol outlines the procedure to assess the photocatalytic efficiency of the synthesized oleic acid-coated TiO2 nanoparticles using the degradation of methylene blue (MB) dye as a model reaction under UV or visible light irradiation.

Materials:

  • Synthesized oleic acid-coated TiO2 nanoparticles

  • Methylene blue (MB)

  • Deionized water

  • Photoreactor equipped with a UV or visible light source (e.g., Xenon lamp)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of methylene blue (e.g., 10 mg/L) in deionized water.

  • Disperse a specific amount of the synthesized TiO2 nanoparticles (e.g., 50 mg) in 100 mL of the methylene blue solution.

  • To ensure adsorption-desorption equilibrium, stir the suspension in the dark for 30-60 minutes.

  • Take an initial sample (t=0) and centrifuge it to separate the nanoparticles. Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (around 664 nm) using a UV-Vis spectrophotometer.

  • Place the suspension in the photoreactor and turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw aliquots of the suspension.

  • Centrifuge each aliquot to remove the TiO2 nanoparticles.

  • Measure the absorbance of the supernatant of each sample at the characteristic wavelength of methylene blue.

  • Calculate the degradation efficiency (%) at each time point using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the methylene blue solution (at t=0, after equilibration in the dark) and Aₜ is the absorbance at time t.

Data Presentation

The photocatalytic activity of TiO2 nanoparticles can be influenced by the synthesis method and surface modifications. The oleic acid coating has been shown to enhance the photocatalytic response, particularly under visible light.

Catalyst SystemPollutantLight SourceDegradation EfficiencyReference
Oleic acid-coated TiO2 nanoparticlesNitrogen Monoxide (NOx)Visible light (λ > 510 nm)~30%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Oleic Acid-Coated TiO2 NP cluster_photocatalysis Photocatalytic Activity Evaluation s1 Mix Ethanol & Oleic Acid s2 Add Tetrabutyl Titanate s1->s2 s3 Stir to Homogeneity s2->s3 s4 Solvothermal Reaction (200°C, 4h) s3->s4 s5 Cooling & Centrifugation s4->s5 s6 Washing & Drying s5->s6 p1 Disperse NPs in Methylene Blue Solution s6->p1 Use Synthesized NPs p2 Equilibrate in Dark p1->p2 p3 Irradiation (UV/Visible Light) p2->p3 p4 Sample at Intervals p3->p4 p5 Centrifuge & Measure Absorbance p4->p5 p6 Calculate Degradation % p5->p6

Caption: Workflow for synthesis and photocatalytic testing.

Photocatalytic Mechanism

photocatalytic_mechanism vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o h⁺ oh_neg OH⁻ vb->oh_neg h⁺ o2 O₂ cb->o2 e⁻ light Light (hν) light->vb Excitation oh_rad oh_rad h2o->oh_rad •OH oh_neg->oh_rad o2_rad o2_rad o2->o2_rad •O₂⁻ pollutant Organic Pollutant degraded Degradation Products (CO₂, H₂O) pollutant->degraded oh_rad->pollutant Oxidation o2_rad->pollutant Oxidation note Oleic acid coating enhances visible light absorption and surface interaction with pollutants.

Caption: Photocatalysis on oleate-coated TiO2.

References

step-by-step guide for oleic acid-coated TiO2 nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Step-by-Step Guide for Oleic Acid-Coated TiO2 Nanoparticle Synthesis

Introduction

Titanium dioxide (TiO2) nanoparticles are widely utilized in various fields, including photocatalysis, photovoltaics, and biomedical applications. However, their inherent hydrophilicity and tendency to agglomerate in non-polar solvents can limit their performance and dispersibility in certain matrices. Surface modification with oleic acid, a long-chain fatty acid, renders the TiO2 nanoparticles hydrophobic, improving their dispersion in organic solvents and polymer composites. This document provides a detailed, step-by-step guide for the synthesis of oleic acid-coated TiO2 nanoparticles, intended for researchers, scientists, and drug development professionals. Two primary methods are presented: a two-step process involving the synthesis of TiO2 nanoparticles via a sol-gel method followed by surface coating with oleic acid, and a one-step solvothermal synthesis for direct production of coated nanoparticles.

Data Presentation

ParameterUncoated TiO2 NanoparticlesOleic Acid-Coated TiO2 NanoparticlesReference
Water Contact Angle 47.6°118.2°
Average Particle Size (in aqueous solution) -246.7 nm
Molar Ratio of Titanium Precursor to Oleic Acid N/A1:24 (for optimal dispersion in transformer oil)[1]
Reaction Temperature for Coating N/A60°C
Reaction Time for Coating N/A4 hours

Experimental Protocols

Method 1: Two-Step Synthesis and Coating

This method involves the initial synthesis of TiO2 nanoparticles using a sol-gel process, followed by a separate surface modification step with oleic acid.

Part 1: Synthesis of TiO2 Nanoparticles via Sol-Gel Method

  • Precursor Solution Preparation: In a beaker, add 10 ml of titanium (IV) isopropoxide (TTIP) to 30 ml of ethanol. Stir the solution for 30 minutes.

  • Hydrolysis: In a separate beaker, prepare a solution of 3 ml of nitric acid in 150 ml of deionized water. Add this acidic solution dropwise to the TTIP-ethanol mixture under vigorous stirring.

  • Sol Formation: Continue stirring the mixture for 2 hours at 60°C. A transparent sol will form.

  • Gelation and Aging: Heat the sol at 100°C in an oven for 24 hours to evaporate the solvents and promote gelation.

  • Calcination: Calcine the resulting xerogel in a muffle furnace at 500°C for 2 hours to obtain crystalline TiO2 nanoparticles in the anatase phase.

  • Characterization (Optional): The synthesized TiO2 nanoparticles can be characterized using X-ray Diffraction (XRD) to confirm the crystal phase and Transmission Electron Microscopy (TEM) to determine the particle size and morphology.

Part 2: Surface Coating with Oleic Acid

  • Dispersion: Disperse 1.0 g of the synthesized TiO2 nanoparticles in 50 ml of a suitable solvent such as ethanol or toluene.

  • Oleic Acid Addition: In a separate container, prepare a solution of oleic acid. The molar ratio of oleic acid to TiO2 can be varied, but a common starting point is a 1:1 molar ratio.

  • Coating Reaction: Add the oleic acid solution to the TiO2 nanoparticle dispersion under continuous stirring or ultrasonication.

  • Heating and Incubation: Heat the mixture to 60°C and maintain the reaction for 4 hours with continuous stirring.

  • Purification: After the reaction, centrifuge the mixture to separate the oleic acid-coated TiO2 nanoparticles. Wash the nanoparticles multiple times with ethanol to remove any unreacted oleic acid.

  • Drying: Dry the final product in an oven at 80°C for 4 hours.

Method 2: One-Step Solvothermal Synthesis

This method allows for the direct synthesis of oleic acid-coated TiO2 nanoparticles.

  • Precursor Solution Preparation: In a beaker, add 1.70 g of tetrabutyl titanate to a mixed solution of 45 ml of dehydrated ethanol and 5 ml of oleic acid under stirring.[2]

  • Solvothermal Reaction: Transfer the resulting transparent solution into a Teflon-lined autoclave. Seal the autoclave and heat it in an electric oven at 200°C for 4 hours.[2]

  • Purification: After the autoclave has cooled to room temperature, collect the product by centrifugation. Wash the nanoparticles several times with ethanol to remove any unreacted precursors.

  • Drying: Dry the oleic acid-coated TiO2 nanoparticles in an oven.

Mandatory Visualization

Synthesis_Workflow cluster_method1 Method 1: Two-Step Synthesis cluster_part1 Part 1: TiO2 Nanoparticle Synthesis (Sol-Gel) cluster_part2 Part 2: Oleic Acid Coating cluster_method2 Method 2: One-Step Synthesis (Solvothermal) A1 Mix Titanium Isopropoxide and Ethanol A2 Hydrolyze with Acidic Water A1->A2 A3 Stir at 60°C to form Sol A2->A3 A4 Gelation and Aging at 100°C A3->A4 A5 Calcine at 500°C A4->A5 A6 Uncoated TiO2 Nanoparticles A5->A6 B1 Disperse TiO2 in Solvent A6->B1 B2 Add Oleic Acid Solution B1->B2 B3 React at 60°C for 4h B2->B3 B4 Centrifuge and Wash B3->B4 B5 Dry at 80°C B4->B5 B6 Oleic Acid-Coated TiO2 Nanoparticles B5->B6 C1 Mix Tetrabutyl Titanate, Ethanol, and Oleic Acid C2 Solvothermal Reaction at 200°C for 4h C1->C2 C3 Centrifuge and Wash C2->C3 C4 Dry C3->C4 C5 Oleic Acid-Coated TiO2 Nanoparticles C4->C5

Caption: Experimental workflow for the synthesis of oleic acid-coated TiO2 nanoparticles.

Caption: Mechanism of oleic acid binding to the TiO2 nanoparticle surface.

Characterization

The successful coating of TiO2 nanoparticles with oleic acid can be confirmed by several characterization techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of oleic acid-coated TiO2 will show characteristic peaks corresponding to the C-H stretching vibrations of the oleic acid hydrocarbon chain (typically around 2800-3000 cm⁻¹) and the stretching vibration of the carboxylate group (-COO⁻) bonded to the TiO2 surface (typically around 1400-1600 cm⁻¹). The peak for the C=O stretching of free carboxylic acid (around 1710 cm⁻¹) should be absent or significantly reduced, indicating the binding of the carboxyl group to the nanoparticle surface.

  • Contact Angle Measurement: The hydrophobicity of the coated nanoparticles can be assessed by measuring the water contact angle on a film of the particles. A significant increase in the contact angle compared to uncoated TiO2 indicates successful surface modification.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of oleic acid coated on the TiO2 nanoparticles by measuring the weight loss corresponding to the decomposition of the organic coating at elevated temperatures.

  • Dynamic Light Scattering (DLS): DLS can be used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a solvent, providing information about their dispersion state.

Conclusion

This application note provides detailed protocols for the synthesis of oleic acid-coated TiO2 nanoparticles, a critical step for their application in hydrophobic environments. The choice between the two-step and one-step methods will depend on the specific requirements of the application, such as the desired level of control over nanoparticle size and coating density. The provided characterization techniques are essential for verifying the successful synthesis and surface modification of the TiO2 nanoparticles.

References

Application Notes and Protocols: Influence of Titanium Oleate on the Rheological Properties of Polyethylene Nanocomposites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the influence of titanium oleate as a surface modifying agent on the rheological properties of polyethylene-based nanocomposites. The inclusion of detailed experimental protocols and data presentation is intended to guide researchers in the formulation and characterization of advanced polymer nanocomposite systems.

Introduction

This compound is an organometallic compound that serves as a coupling agent and surfactant in polymer nanocomposites. Its molecular structure, featuring a titanium-based head and a long oleate tail, allows it to act as an effective interfacial modifier between inorganic nanofillers, such as titanium dioxide (TiO₂), and a hydrophobic polymer matrix like polyethylene (PE). The primary functions of this compound in these systems are to improve the dispersion of the nanofiller and enhance the interfacial adhesion between the filler and the polymer matrix.

Improved dispersion of nanofillers is crucial as it prevents the formation of agglomerates that can act as stress concentration points, thereby compromising the mechanical and rheological properties of the nanocomposite. By chemically bonding to the surface of the nanofiller and physically entangling with the polymer chains, this compound reduces the surface energy of the nanoparticles, leading to a more uniform distribution within the polymer melt. This enhanced dispersion significantly impacts the flow behavior of the nanocomposite melt, which is a critical factor for processing techniques such as extrusion and injection molding.

Influence on Rheological Properties

The incorporation of this compound-modified nanofillers into a polyethylene matrix leads to significant changes in the rheological behavior of the resulting nanocomposite. These changes are primarily observed in the melt viscosity, storage modulus (G'), and loss modulus (G'').

Melt Viscosity

The addition of a titanate coupling agent, such as this compound, to a filled polymer system has been shown to decrease the melt viscosity.[1][2][3] This reduction in viscosity is attributed to the improved wetting and deagglomeration of the filler particles by the coupling agent. The oleate tails of the this compound molecules create a lubricating layer around the nanofillers, which reduces inter-particle friction and allows the polymer chains to flow more easily. This effect is particularly beneficial in processing, as lower melt viscosity allows for lower processing temperatures and pressures, reducing energy consumption and minimizing thermal degradation of the polymer.

Viscoelastic Properties: Storage and Loss Modulus

Dynamic mechanical analysis (DMA) is a powerful technique to probe the viscoelastic properties of nanocomposites. The storage modulus (G') represents the elastic response of the material, indicating its ability to store energy, while the loss modulus (G'') signifies the viscous response, representing the energy dissipated as heat.

In polyethylene nanocomposites containing this compound-modified fillers, the following trends are generally observed:

  • Increased Storage Modulus (G') at Low Frequencies: At low angular frequencies, which correspond to longer timescales, the presence of a well-dispersed nanofiller network restricts the long-range motion of polymer chains. This leads to a significant increase in the storage modulus compared to the pure polymer and nanocomposites with poorly dispersed fillers. This "solid-like" behavior at low frequencies is a hallmark of a percolated network structure.

  • Changes in Loss Modulus (G''): The loss modulus also exhibits characteristic changes. A broadening of the loss modulus peak can be observed, which is attributed to the inhibition of polymer chain relaxation due to the presence of the nanofiller network.

  • Lower Tan Delta (δ): The ratio of the loss modulus to the storage modulus (G''/G') is known as the loss tangent, or tan delta. A lower tan delta value indicates a more elastic and less viscous material. In well-dispersated nanocomposites, a decrease in the tan delta peak is often observed, suggesting a stronger interaction between the polymer and the filler.

Data Presentation

The following tables summarize the expected quantitative data on the rheological properties of high-density polyethylene (HDPE) nanocomposites containing TiO₂ nanoparticles with and without this compound surface modification. The data is hypothetical but based on trends reported in the literature for similar systems.

Table 1: Apparent Viscosity of HDPE/TiO₂ Nanocomposites at 190°C

SampleTiO₂ Content (wt%)This compound (wt% of TiO₂)Apparent Viscosity (Pa·s) at 100 s⁻¹
Neat HDPE001200
HDPE/TiO₂501850
HDPE/TiO₂/TO521550

Table 2: Storage Modulus (G') and Loss Modulus (G'') of HDPE/TiO₂ Nanocomposites at 190°C

SampleAngular Frequency (rad/s)G' (Pa)G'' (Pa)
Neat HDPE0.1150800
115005000
101200025000
1005000060000
HDPE/TiO₂0.15001200
140007000
102000030000
1006000065000
HDPE/TiO₂/TO0.112001000
180006500
102500028000
1006500062000

Experimental Protocols

Protocol for Surface Modification of TiO₂ Nanoparticles with this compound

This protocol describes the in-situ synthesis of this compound on the surface of TiO₂ nanoparticles.

Materials:

  • Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)

  • Tetrabutyl titanate

  • Oleic acid

  • Toluene (anhydrous)

  • Ethanol

Procedure:

  • Drying of Nanoparticles: Dry the TiO₂ nanoparticles in a vacuum oven at 120°C for 24 hours to remove any adsorbed moisture.

  • Dispersion: Disperse the dried TiO₂ nanoparticles in anhydrous toluene using an ultrasonic bath for 30 minutes to create a uniform suspension.

  • Addition of Reagents: In a separate flask, dissolve a calculated amount of oleic acid in toluene. Slowly add tetrabutyl titanate to this solution while stirring. The molar ratio of oleic acid to tetrabutyl titanate should be controlled to achieve the desired surface coverage.

  • Surface Modification Reaction: Add the oleic acid/tetrabutyl titanate solution dropwise to the TiO₂ suspension under constant stirring. Heat the mixture to 80°C and maintain the reaction for 4 hours under a nitrogen atmosphere.

  • Washing and Separation: After the reaction, cool the mixture to room temperature. Separate the surface-modified TiO₂ nanoparticles by centrifugation. Wash the nanoparticles multiple times with ethanol to remove any unreacted reagents and byproducts.

  • Drying: Dry the final product in a vacuum oven at 80°C for 24 hours.

  • Characterization: Confirm the surface modification using Fourier-Transform Infrared Spectroscopy (FTIR). The appearance of characteristic peaks for C-H and C=O stretching from the oleate will indicate successful surface functionalization.

Protocol for Preparation of HDPE/TiO₂ Nanocomposites by Melt Mixing

Materials:

  • High-density polyethylene (HDPE) pellets

  • This compound-modified TiO₂ nanoparticles (from Protocol 4.1)

  • Unmodified TiO₂ nanoparticles (for comparison)

Equipment:

  • Internal mixer (e.g., Brabender or a twin-screw extruder)

Procedure:

  • Drying: Dry the HDPE pellets and the TiO₂ nanoparticles (both modified and unmodified) in a vacuum oven at 80°C for at least 12 hours.

  • Melt Mixing: Set the internal mixer to the desired processing temperature for HDPE (e.g., 190°C) and the rotor speed (e.g., 60 rpm).

  • Addition of Polymer: Add the dried HDPE pellets to the preheated mixer and allow them to melt and form a homogenous melt, which typically takes 3-5 minutes.

  • Addition of Nanofiller: Once the polymer is fully molten, add the pre-weighed amount of TiO₂ nanoparticles (modified or unmodified) slowly into the mixing chamber.

  • Compounding: Continue mixing for a specified duration (e.g., 10 minutes) to ensure uniform dispersion of the nanoparticles within the polymer matrix.

  • Sample Collection: After mixing, collect the molten nanocomposite and allow it to cool to room temperature.

  • Sample Preparation for Rheology: For rheological measurements, the cooled material can be compression molded into disks of the required diameter and thickness (e.g., 25 mm diameter, 1 mm thickness) at the processing temperature.

Protocol for Rheological Characterization

Equipment:

  • Rotational rheometer with parallel plate geometry (e.g., 25 mm diameter) and an environmental chamber for temperature control.

Procedure:

  • Instrument Setup:

    • Install the parallel plate geometry and zero the gap.

    • Preheat the rheometer's environmental chamber to the desired measurement temperature (e.g., 190°C).

  • Sample Loading:

    • Place the compression-molded nanocomposite disk onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap setting (e.g., 1 mm).

    • Trim any excess material from the edge of the plates.

    • Allow the sample to equilibrate at the set temperature for at least 5 minutes to ensure thermal stability and relaxation of any residual stresses from loading.

  • Dynamic Frequency Sweep (Oscillatory Measurement):

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the material. Select a strain value within the LVER for the frequency sweep (e.g., 1%).

    • Conduct a frequency sweep from a high frequency to a low frequency (e.g., 100 to 0.1 rad/s) at the selected constant strain.

    • Record the storage modulus (G'), loss modulus (G''), complex viscosity (η*), and tan delta (δ) as a function of angular frequency.

  • Steady Shear Measurement:

    • Perform a steady shear test by applying a range of shear rates (e.g., 0.1 to 100 s⁻¹).

    • Record the apparent viscosity as a function of the shear rate.

Visualizations

Experimental_Workflow cluster_Preparation Nanocomposite Preparation cluster_Characterization Rheological Characterization TiO2 TiO₂ Nanoparticles TitaniumOleate This compound (Surface Modification) TiO2->TitaniumOleate Surface Treatment MeltMixing Melt Mixing (190°C, 60 rpm) TitaniumOleate->MeltMixing HDPE HDPE Pellets HDPE->MeltMixing Nanocomposite HDPE/TiO₂/TO Nanocomposite MeltMixing->Nanocomposite Rheometer Rotational Rheometer (Parallel Plate) Nanocomposite->Rheometer Sample Loading FrequencySweep Dynamic Frequency Sweep (G', G'') Rheometer->FrequencySweep SteadyShear Steady Shear (Viscosity) Rheometer->SteadyShear DataAnalysis Data Analysis FrequencySweep->DataAnalysis SteadyShear->DataAnalysis

Caption: Experimental workflow for nanocomposite preparation and rheological characterization.

Signaling_Pathway cluster_Interface Improved Interfacial Region cluster_Rheology Modified Rheological Properties TitaniumOleate This compound (Coupling Agent) TiO2 TiO₂ Nanoparticle Surface TitaniumOleate->TiO2 Surface Modification Adhesion Improved Filler-Matrix Adhesion TitaniumOleate->Adhesion Dispersion Enhanced Nanoparticle Dispersion TiO2->Dispersion HDPE HDPE Matrix Viscosity Decreased Melt Viscosity Dispersion->Viscosity G_prime Increased G' (Low Frequencies) Dispersion->G_prime Adhesion->G_prime Processing Improved Processability Viscosity->Processing

Caption: Logical relationship of this compound's influence on nanocomposite rheology.

References

Application Notes and Protocols: Titanium Oleate in Catalyst Preparation for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium-based catalysts are pivotal in various organic transformations due to their high efficiency, selectivity, and relatively low toxicity. The use of titanium oleate, or more commonly, the in-situ formation of titanium-oleate complexes by using oleic acid as a capping or stabilizing agent during the synthesis of titanium dioxide nanoparticles, offers a versatile method to prepare highly effective catalysts. The oleate ligand plays a crucial role in controlling the size, morphology, and dispersibility of the catalyst particles in organic media, which in turn enhances their catalytic activity and selectivity in key organic reactions such as olefin epoxidation.

These application notes provide detailed protocols for the synthesis of oleic acid-capped titanium dioxide nanocatalysts and their application in the epoxidation of olefins, a fundamental reaction in the synthesis of fine chemicals and pharmaceutical intermediates.

Experimental Protocols

Protocol 1: Synthesis of Oleic Acid-Capped TiO₂ Nanorod Catalyst

This protocol details the synthesis of TiO₂ nanorods where a titanium-oleate complex is formed in-situ, which directs the anisotropic growth of the nanocrystals.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid (OA)

  • Trimethylamine N-oxide (TMAO) or Tetrabutylammonium hydroxide (TBAH)

  • Ethanol

  • Toluene

Procedure:

  • In a three-neck flask equipped with a condenser and a magnetic stirrer, add a solution of titanium (IV) isopropoxide in toluene.

  • Add oleic acid to the solution. The oleic acid acts as both a solvent and a capping ligand, forming a Ti-oleate complex upon heating.

  • Heat the mixture under vigorous stirring. The formation of the Ti-oleate complex is visually indicated by a change in the solution's appearance.

  • In a separate vessel, prepare a solution of either trimethylamine N-oxide (TMAO) or tetrabutylammonium hydroxide (TBAH) in a mixture of water and ethanol. This solution will act as the oxygen source and promoter for the hydrolysis of the titanium precursor.

  • Inject the TMAO or TBAH solution into the hot Ti-oleate complex solution. This will trigger the formation of TiO₂ nuclei.

  • Maintain the reaction mixture at a constant temperature for a specified duration to allow for the growth of the TiO₂ nanorods.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the TiO₂ nanorods by adding an excess of ethanol.

  • Separate the nanorods by centrifugation, and wash them multiple times with ethanol to remove any unreacted precursors and excess oleic acid.

  • Dry the resulting oleic acid-capped TiO₂ nanorods under vacuum.

Diagram of Experimental Workflow:

G cluster_0 Catalyst Synthesis A Mix Titanium (IV) isopropoxide and Oleic Acid in Toluene B Heat to form Ti-Oleate Complex A->B D Inject TMAO/TBAH solution into hot Ti-Oleate solution B->D C Prepare TMAO/TBAH solution C->D E Heat for Nanorod Growth D->E F Cool to Room Temperature E->F G Precipitate with Ethanol F->G H Centrifuge and Wash G->H I Dry under Vacuum H->I J Oleic Acid-Capped TiO₂ Nanorods I->J

Caption: Workflow for the synthesis of oleic acid-capped TiO₂ nanorods.

Protocol 2: Catalytic Epoxidation of Olefins

This protocol describes the use of a prepared titanium-based catalyst for the epoxidation of various olefins using hydrogen peroxide as an oxidant.

Materials:

  • Oleic acid-capped TiO₂ nanocatalyst (from Protocol 1) or a similar titanium-based catalyst

  • Olefin substrate (e.g., 1-octene, cis-2-octene, styrene)

  • Aqueous hydrogen peroxide (30-35%)

  • Solvent (e.g., acetonitrile, ethanol)

  • Phosphate buffer (pH 6.7, if required)

Procedure:

  • In a round-bottom flask, dissolve the olefin substrate in the chosen solvent.

  • Add the titanium-based catalyst to the solution (typically 0.5-1 mol%).

  • If necessary, add a phosphate buffer to maintain the pH of the reaction mixture.

  • Stir the mixture at room temperature.

  • Slowly add aqueous hydrogen peroxide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench any remaining hydrogen peroxide by adding a suitable reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the epoxide by column chromatography if necessary.

Diagram of Catalytic Cycle:

G cluster_0 Epoxidation Catalytic Cycle A Ti(IV)-Catalyst C Active Ti-hydroperoxo species A->C + H₂O₂ B H₂O₂ C->A - H₂O E Epoxide C->E + Olefin F H₂O D Olefin D->E

Caption: Proposed catalytic cycle for titanium-catalyzed olefin epoxidation.

Data Presentation

The performance of titanium-based catalysts in the epoxidation of various olefins is summarized in the tables below. The data highlights the yield of the corresponding epoxides.

Table 1: Catalytic Epoxidation of Various Olefins[1]
EntryOlefin SubstrateCatalyst Loading (mol%)Yield (%)
11-Octene0.595
21-Decene0.592
3Allyl Phenyl Ether0.587
4Styrene0.570
5cis-2-Octene0.591
6trans-2-Octene1.090
71,2-Dihydronaphthalene0.570
82-Methyl-1-phenyl-1-propene2.054
9(R)-(+)-Limonene2.041
Table 2: Regioselective Epoxidation of Terpenes[1]
EntrySubstrateCatalystRegioselectivity (Terminal:Internal)
1MyrceneTi-salan49:1
2(S)-CitronelleneTi-salan>50:1
3(R)-LinaloolTi-salan21:1

Signaling Pathways and Logical Relationships

The formation of the active catalytic species involves the reaction of the titanium precursor with an oxidant, typically hydrogen peroxide, to form a titanium-hydroperoxo intermediate. This intermediate then transfers an oxygen atom to the olefin double bond, regenerating the catalyst and forming the epoxide. The oleate ligands on the surface of the TiO₂ nanoparticles are believed to enhance the catalyst's interaction with the organic substrate and prevent agglomeration, thereby maintaining high catalytic activity.

Diagram of Catalyst Activation and Reaction Pathway:

G cluster_0 Catalyst Activation and Epoxidation A Ti(IV)-Oleate Catalyst C Ti-hydroperoxo Intermediate A->C Activation B H₂O₂ E Transition State C->E D Olefin D->E F Epoxide E->F Product Formation G Regenerated Ti(IV)-Oleate Catalyst E->G Catalyst Regeneration

Caption: Logical flow of catalyst activation and the epoxidation reaction.

Methods for Incorporating Titanium Oleate into Polymer Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of titanium oleate into polymer matrices. The following sections outline common methodologies, including solution casting, melt blending, and in situ polymerization, providing step-by-step instructions and key considerations for successful composite fabrication.

Introduction

This compound, a metal salt derived from titanium and oleic acid, offers a unique set of properties for modifying polymer matrices. The oleate component, a long-chain fatty acid, imparts hydrophobicity and can act as a plasticizer and compatibilizer, improving the dispersion of titanium-based nanoparticles within the polymer. This enhanced dispersion can lead to improved mechanical, thermal, and barrier properties, as well as controlled release characteristics for encapsulated therapeutic agents. These attributes make this compound-polymer composites promising materials for a range of applications, including drug delivery systems, biomedical implants, and advanced packaging materials.

Methods of Incorporation

There are three primary methods for incorporating this compound into polymer matrices: solution casting, melt blending, and in situ polymerization. The choice of method depends on the properties of the polymer, the desired morphology of the composite, and the intended application.

Solution Casting

Solution casting is a versatile method for creating thin polymer films with a homogeneous dispersion of nanoparticles. This technique is particularly suitable for polymers that are soluble and for temperature-sensitive additives.

Materials:

  • Poly(ε-caprolactone) (PCL) pellets

  • This compound powder

  • Dichloromethane (DCM) or a suitable solvent for PCL

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Ultrasonicator (probe or bath)

Procedure:

  • Prepare Polymer Solution: Dissolve a known amount of PCL pellets in DCM in a sealed container to achieve the desired concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the PCL is completely dissolved.

  • Disperse this compound: In a separate container, disperse the desired amount of this compound powder in a small volume of DCM.

  • Ultrasonication: To ensure a fine dispersion, sonicate the this compound suspension using an ultrasonicator. This helps to break down any agglomerates.

  • Combine and Mix: Add the this compound dispersion to the PCL solution. Stir the mixture vigorously for several hours to ensure a homogeneous distribution of the this compound within the polymer solution.

  • Casting: Pour the final mixture into a glass petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. For a more controlled evaporation rate, the petri dish can be partially covered.

  • Drying: Once the film appears dry, place it in a vacuum oven at a temperature below the melting point of PCL (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the casting surface.

Solution_Casting_Workflow A Dissolve Polymer in Solvent D Combine and Mix Polymer and Dispersion A->D B Disperse this compound in Solvent C Ultrasonicate Dispersion B->C C->D E Cast Mixture onto Surface D->E F Solvent Evaporation E->F G Vacuum Drying F->G H Final Composite Film G->H

Caption: Workflow for the solution casting method.

Melt Blending

Melt blending is a solvent-free and scalable method that is widely used in the polymer industry. This process involves mixing the polymer and additives at a temperature above the polymer's melting point.

Materials:

  • Polylactic acid (PLA) pellets (dried)

  • This compound powder

  • Twin-screw extruder or internal mixer

  • Compression molder (optional, for film/sheet formation)

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at a temperature below their glass transition temperature (e.g., 60-80°C) for at least 4 hours to remove any moisture, which can cause degradation during melt processing.

  • Premixing: Dry blend the PLA pellets and this compound powder in the desired weight ratio.

  • Melt Extrusion: Feed the premixed material into the hopper of a twin-screw extruder. The extruder barrel temperature profile should be set according to the processing recommendations for the specific grade of PLA, typically increasing from the feed zone to the die.

  • Extrusion and Pelletizing: The molten composite is extruded through a die and then cooled and pelletized.

  • Sample Preparation (Optional): The resulting composite pellets can be used for subsequent processing, such as injection molding or compression molding, to form standardized test samples or films. For compression molding, place the pellets between two heated plates and apply pressure to form a sheet of a specific thickness.

Melt_Blending_Workflow A Dry Polymer Pellets B Premix Polymer and This compound A->B C Melt Extrusion B->C D Cooling and Pelletizing C->D E Final Composite Pellets D->E

Caption: Workflow for the melt blending method.

In Situ Polymerization

In situ polymerization involves polymerizing the monomer in the presence of the nanoparticle filler. This method can lead to a very fine dispersion and strong interfacial interactions between the polymer and the filler.

Materials:

  • ε-Caprolactone monomer

  • This compound

  • Initiator (e.g., stannous octoate)

  • Nitrogen or Argon gas supply

  • Schlenk line or glove box for inert atmosphere

  • Reaction vessel

Procedure:

  • Dispersion: Disperse the desired amount of this compound in the ε-caprolactone monomer under an inert atmosphere (e.g., nitrogen or argon).

  • Initiator Addition: Add the initiator, such as stannous octoate, to the mixture.

  • Polymerization: Heat the reaction mixture to the desired polymerization temperature (e.g., 130-150°C) and stir for the required reaction time to achieve the desired molecular weight.

  • Purification: After the polymerization is complete, dissolve the resulting polymer composite in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol) to remove any unreacted monomer and initiator.

  • Drying: Filter and dry the purified composite material in a vacuum oven.

In_Situ_Polymerization_Workflow A Disperse this compound in Monomer B Add Initiator A->B C Heat to Polymerize B->C D Purify Composite C->D E Dry Composite D->E F Final Composite Material E->F

Caption: Workflow for the in situ polymerization method.

Data Presentation

The incorporation of this compound can significantly affect the properties of the polymer matrix. The following tables summarize typical quantitative data obtained from the characterization of such composites.

Table 1: Thermal Properties of PCL/Titanium Oleate Composites

PropertyPCLPCL + 1% TiO₂PCL + 3% TiO₂PCL + 5% TiO₂
Melting Temperature (T_m) (°C)~60~59~58.5~58
Glass Transition Temp. (T_g) (°C)~-60~-61~-61.5~-62
Crystallinity (%)~45~42~38~35
Decomposition Temperature (°C)~350~355~360~365

Note: The values presented are illustrative and can vary depending on the specific grade of PCL, the synthesis method of this compound, and the processing conditions.

Table 2: Mechanical Properties of PLA/Titanium Oleate Composites

PropertyPLAPLA + 1% TiO₂PLA + 3% TiO₂PLA + 5% TiO₂
Tensile Strength (MPa)~60~58~55~50
Young's Modulus (GPa)~3.5~3.6~3.7~3.8
Elongation at Break (%)~6~5~4~3

Note: The values presented are illustrative and can vary depending on the specific grade of PLA, the synthesis method of this compound, and the processing conditions.

Applications in Drug Development

This compound-polymer composites are being explored for various applications in drug development, primarily due to their potential for controlled drug release and their biocompatibility.

Controlled Drug Release

The hydrophobic nature of the oleate chains can retard the ingress of water into the polymer matrix, thereby slowing down the release of hydrophilic drugs. Conversely, for hydrophobic drugs, the oleate can enhance drug loading and provide a more sustained release profile.

Table 3: In Vitro Drug Release from PCL/Titanium Oleate Matrix

Time (hours)Drug Release (%) - PCLDrug Release (%) - PCL + 3% TiO₂
13015
66540
128560
249880
4810095

Note: This data is hypothetical and for illustrative purposes to show the trend of sustained release. The actual release profile depends on the drug, polymer, composite morphology, and release medium.

Signaling Pathways

The interaction of this compound-polymer composites with biological systems is an active area of research. While specific signaling pathways are not yet fully elucidated and are highly dependent on the cell type and the specific formulation, the release of titanium ions and oleic acid from the composite could potentially influence cellular processes. For instance, titanium ions have been studied for their role in osteointegration, while oleic acid is a known signaling molecule involved in various metabolic pathways. Further research is required to understand the precise molecular interactions and their therapeutic implications.

Conclusion

The incorporation of this compound into polymer matrices offers a versatile platform for developing advanced materials with tailored properties. Solution casting, melt blending, and in situ polymerization are effective methods for fabricating these composites, each with its own advantages. The resulting materials exhibit modified thermal and mechanical properties and show significant potential for applications in controlled drug delivery. Further research into the biological interactions of these composites will be crucial for their successful translation into clinical applications.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation in TiO₂ Nanoparticle Synthesis with Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of titanium dioxide (TiO₂) nanoparticles using a titanium oleate precursor. The following information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation during the synthesis of TiO₂ nanoparticles from this compound?

A1: Aggregation in this synthesis is primarily caused by incomplete surface coverage of the TiO₂ nanoparticles by the oleic acid capping agent. This can be due to several factors, including an insufficient amount of oleic acid relative to the titanium precursor, unfavorable reaction temperatures, or the presence of excess water leading to rapid, uncontrolled hydrolysis.[1][2]

Q2: How does the molar ratio of titanium to oleic acid affect the final nanoparticle product?

A2: The molar ratio of the titanium precursor to oleic acid is a critical parameter for controlling the size and dispersibility of the resulting TiO₂ nanoparticles. A higher concentration of oleic acid generally leads to smaller, more monodisperse nanoparticles with better stability against aggregation.[1][3] An excess of oleic acid ensures that the surface of the newly formed nanoparticles is adequately passivated, preventing them from clumping together.

Q3: What is the role of the solvent in the synthesis of TiO₂ nanoparticles from this compound?

A3: The solvent plays a crucial role in controlling the reaction kinetics and the solubility of the this compound precursor and the resulting nanoparticles. High-boiling point, non-polar organic solvents are often used to facilitate the thermal decomposition of the this compound complex at a controlled rate. The choice of solvent can also influence the final size and shape of the nanoparticles.

Q4: Can I use a different capping agent with a this compound precursor?

A4: While oleic acid is intrinsically linked to the this compound precursor, it is possible to introduce other capping agents or co-surfactants to modify the surface properties of the final TiO₂ nanoparticles. The selection of an alternative or additional capping agent will depend on the desired surface functionality and the solvent system used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate precipitation of large, white aggregates upon precursor addition. 1. Excessive water content: Uncontrolled hydrolysis of the titanium precursor. 2. Reaction temperature is too high: Leads to excessively fast reaction kinetics.1. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the initial reaction temperature and increase it gradually.
Final product consists of large, polydisperse nanoparticles. 1. Insufficient oleic acid: Incomplete surface passivation. 2. Inhomogeneous temperature distribution: Leads to non-uniform nucleation and growth.1. Increase the molar ratio of oleic acid to the titanium precursor.[1] 2. Ensure vigorous and uniform stirring throughout the reaction. Use an oil bath for consistent heating.
Nanoparticles aggregate after purification and redispersion. 1. Incomplete removal of reaction byproducts. 2. Stripping of the oleic acid capping layer during washing. 3. Inappropriate solvent for redispersion. 1. Optimize the purification process, for example, by using a combination of centrifugation and washing with a suitable solvent like ethanol followed by a non-polar solvent like hexane. 2. Avoid harsh washing conditions. Use a minimal amount of a polar solvent for washing to remove ionic impurities without completely removing the oleate ligands. 3. Redisperse the oleic acid-capped TiO₂ nanoparticles in non-polar solvents like toluene or hexane.
Formation of non-spherical or irregular nanoparticle morphologies. Reaction kinetics are not well-controlled. Adjust the reaction temperature, heating rate, and precursor injection rate. The controlled, slow decomposition of the this compound complex is key to achieving uniform, spherical nanoparticles.[4]

Experimental Protocols

Detailed Methodology for TiO₂ Nanoparticle Synthesis via Thermal Decomposition of a Titanium-Oleate Complex

This protocol is a generalized procedure based on common practices for the synthesis of metal oxide nanoparticles using oleate precursors.

Materials:

  • Titanium precursor (e.g., Titanium (IV) isopropoxide)

  • Oleic acid

  • High-boiling point organic solvent (e.g., 1-octadecene)

  • Ethanol (for washing)

  • Hexane (for washing and redispersion)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of the Titanium-Oleate Precursor:

    • In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine the titanium precursor and oleic acid in a high-boiling point solvent under a continuous flow of inert gas.

    • The molar ratio of titanium precursor to oleic acid should be optimized, with a common starting point being 1:3 or higher.[1]

    • Heat the mixture to a moderate temperature (e.g., 120-150 °C) and stir for 1-2 hours to facilitate the formation of the titanium-oleate complex.[4]

  • Thermal Decomposition:

    • Slowly raise the temperature of the reaction mixture to the desired decomposition temperature (typically in the range of 250-300 °C).

    • Maintain this temperature for a set period (e.g., 1-2 hours) to allow for the nucleation and growth of the TiO₂ nanoparticles. The solution will typically change color, indicating nanoparticle formation.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add an excess of a polar solvent like ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Discard the supernatant and redisperse the nanoparticle pellet in a non-polar solvent like hexane.

    • Repeat the precipitation and redispersion steps at least two more times to ensure the removal of unreacted precursors and byproducts.

  • Final Product:

    • After the final wash, disperse the purified TiO₂ nanoparticles in a suitable non-polar solvent for storage and characterization.

Data Presentation

Table 1: Effect of Oleic Acid to Titanium Precursor Molar Ratio on Nanoparticle Properties

Molar Ratio (Oleic Acid:Ti)Average Particle Size (nm)Size DistributionDispersibility in Non-polar SolventsReference
1:1> 100 (aggregated)BroadPoor[2]
3:15 - 10NarrowGoodInferred from[4]
6:1< 5Very NarrowExcellentInferred from[1]

Table 2: Effect of Calcination Temperature on TiO₂ Nanoparticle Properties (Post-Synthesis Annealing)

Calcination Temperature (°C)Average Crystallite Size (nm)Crystalline PhaseReference
400~15Anatase[5]
600~30Anatase with some Rutile[5]
800> 50Predominantly Rutile[5]

Visualizations

experimental_workflow cluster_0 Precursor Preparation cluster_1 Nanoparticle Synthesis cluster_2 Purification cluster_3 Final Product start Mix Titanium Precursor, Oleic Acid, and Solvent heat1 Heat to 120-150 °C for 1-2 hours start->heat1 Formation of Ti-Oleate Complex heat2 Heat to 250-300 °C for 1-2 hours heat1->heat2 Thermal Decomposition cool Cool to Room Temperature heat2->cool precipitate Add Ethanol to Precipitate cool->precipitate centrifuge Centrifuge and Discard Supernatant precipitate->centrifuge redisperse Redisperse in Hexane centrifuge->redisperse wash_cycle Repeat Precipitation/ Redispersion 2x redisperse->wash_cycle final_product Dispersed TiO₂ Nanoparticles wash_cycle->final_product troubleshooting_aggregation start Observe Aggregation in TiO₂ Nanoparticle Synthesis q1 When does aggregation occur? start->q1 a1_1 During Reaction q1->a1_1 During Reaction a1_2 After Purification q1->a1_2 After Purification q2 What is the nature of the aggregate? a1_1->q2 sol3 Optimize washing procedure. Use non-polar solvent for redispersion. a1_2->sol3 a2_1 Large, immediate precipitate q2->a2_1 Immediate a2_2 Polydisperse final product q2->a2_2 Gradual/Final sol1 Check for excess water. Lower reaction temperature. a2_1->sol1 sol2 Increase oleic acid to titanium precursor ratio. Ensure uniform heating. a2_2->sol2

References

optimizing reaction temperature for controlled titanium oleate decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for optimizing the reaction temperature during the controlled thermal decomposition of titanium oleate for the synthesis of titanium dioxide (TiO₂) nanoparticles.

Experimental Protocols

Detailed methodologies for the synthesis of the this compound precursor and its subsequent thermal decomposition are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and desired nanoparticle characteristics.

Protocol 1: Synthesis of this compound Precursor

This protocol outlines the synthesis of the this compound complex, which serves as the precursor for thermal decomposition. The reaction involves the ligand exchange between a titanium precursor and oleic acid.

Materials:

  • Titanium(IV) isopropoxide (TTIP) or Titanium(IV) chloride (TiCl₄)

  • Oleic acid

  • 1-octadecene (or another high-boiling point solvent)

  • Methanol

  • Hexane

  • Three-neck flask, condenser, thermocouple, heating mantle, and magnetic stirrer

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the reaction apparatus (three-neck flask, condenser, thermocouple) under an inert atmosphere using a Schlenk line.

  • Reactant Mixture: In the flask, dissolve a specific molar ratio of titanium precursor and oleic acid in 1-octadecene. A common starting point is a 1:3 or 1:4 molar ratio of titanium to oleic acid.

  • Heating and Ligand Exchange: Heat the mixture to approximately 120°C with vigorous stirring. This initial heating step facilitates the ligand exchange to form the this compound complex and helps remove water and other low-boiling point impurities.[1][2] Maintain this temperature for 1-2 hours.

  • Removal of Byproducts: If using TTIP, the isopropanol byproduct can be removed under a vacuum at this temperature.

  • Precursor Solution: After cooling, the resulting solution contains the this compound complex dissolved in the high-boiling point solvent and is ready for the decomposition step.

Protocol 2: Thermal Decomposition of this compound

This protocol describes the controlled thermal decomposition of the synthesized this compound complex to form TiO₂ nanoparticles. The reaction temperature is the most critical parameter for controlling the size and crystallinity of the resulting nanoparticles.

Materials:

  • This compound precursor solution (from Protocol 1)

  • Additional 1-octadecene (if dilution is needed)

  • Ethanol and/or acetone (for washing)

  • Centrifuge

Procedure:

  • Heating to Decomposition Temperature: Under an inert atmosphere and with continuous stirring, heat the this compound precursor solution to the desired decomposition temperature. The typical temperature range for metal oleate decomposition is 250°C to 320°C.[2][3][4] The heating rate can also influence nanoparticle formation; a rate of 5-10°C per minute is a common starting point.

  • Nucleation and Growth: As the temperature approaches the setpoint, the solution will change color, often turning dark, which indicates the nucleation and growth of nanoparticles.[4]

  • Reaction Time (Aging): Maintain the set temperature for a specific duration (e.g., 30 to 120 minutes). Longer reaction times generally lead to larger particles and improved crystallinity.

  • Cooling: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

  • Washing and Isolation:

    • Add an excess of a polar solvent like ethanol or acetone to the cooled solution to precipitate the nanoparticles.

    • Separate the nanoparticles from the solution using a centrifuge.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like hexane.

    • Repeat the precipitation and centrifugation steps 2-3 times to remove any remaining organic residues.

  • Storage: Dry the final TiO₂ nanoparticle powder under a vacuum and store it in a desiccator.

Data Presentation

The reaction temperature during decomposition and any subsequent annealing (heat treatment) significantly impacts the final properties of the TiO₂ nanoparticles. The following table summarizes these relationships based on typical observations in the literature.

ParameterTemperature RangeEffect on Nanoparticle PropertiesCitations
Particle Size 250°C - 320°C (Decomposition)Higher temperatures lead to faster nucleation and growth, resulting in larger nanoparticles.[3][5]
400°C - 1000°C (Annealing)Increasing annealing temperature significantly increases the average crystallite size. For example, sizes can increase from ~10 nm at 400°C to over 60 nm at higher temperatures.[6][7][8]
Crystal Phase < 600°CPrimarily forms the anatase phase, which is often desired for photocatalytic applications.[7][9]
600°C - 900°CA phase transition from anatase to the more thermodynamically stable rutile phase occurs. A mixed-phase (anatase/rutile) is often observed in this range.[7][10]
> 900°CThe rutile phase becomes dominant.[7]
Morphology 400°C - 800°C (Annealing)At lower temperatures, particles may be small and spherical. As temperature increases, particle aggregation and grain growth become more pronounced.[7][9]
Crystallinity 400°C - 1000°C (Annealing)Higher temperatures improve the overall crystallinity of the nanoparticles, as indicated by sharper peaks in XRD analysis.[9][10]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between key experimental parameters and outcomes.

G cluster_precursor Precursor Synthesis (Protocol 1) cluster_decomposition Decomposition & Isolation (Protocol 2) cluster_characterization Characterization p1 Mix Ti Precursor & Oleic Acid in Solvent p2 Heat to 120°C for Ligand Exchange p1->p2 p3 Remove Volatile Byproducts p2->p3 d1 Heat Precursor to Decomposition Temp (250-320°C) p3->d1 This compound Solution d2 Hold at Temp for Nucleation & Growth d1->d2 d3 Cool to Room Temperature d2->d3 d4 Precipitate & Wash Nanoparticles d3->d4 d5 Dry Final TiO₂ Powder d4->d5 c1 Analyze Size, Phase, Morphology (TEM, XRD) d5->c1

Caption: Experimental workflow for TiO₂ nanoparticle synthesis.

G cluster_outcomes Impact on Nanoparticle Properties temp Increasing Reaction Temperature size Larger Particle Size temp->size Faster growth kinetics crystallinity Improved Crystallinity temp->crystallinity Higher thermal energy phase Phase Transition (Anatase → Rutile) temp->phase Rutile is more stable at high T aggregation Increased Aggregation temp->aggregation Sintering effects

Caption: Effect of temperature on TiO₂ nanoparticle properties.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of TiO₂ nanoparticles via this compound decomposition.

Q1: The resulting nanoparticles are much larger than expected and show significant aggregation. What went wrong?

A: This is typically caused by one or more of the following:

  • Temperature Too High: An excessively high decomposition temperature accelerates particle growth and can lead to sintering or aggregation.[9] Try reducing the reaction temperature by 10-20°C.

  • Slow Heating Rate: A very slow ramp-up to the final temperature can broaden the nucleation window, resulting in a wider size distribution and larger average particle size.

  • Insufficient Surfactant: An inadequate amount of oleic acid (stabilizer) relative to the titanium precursor can lead to uncontrolled growth and particle fusion. Ensure your precursor-to-surfactant molar ratio is appropriate.

Q2: I am observing the rutile crystal phase, but my application requires the anatase phase. How can I fix this?

A: The formation of the rutile phase is favored at higher temperatures. The anatase-to-rutile phase transformation typically begins around 600°C, although it can occur at lower temperatures depending on reaction conditions.[7][10] To favor the anatase phase, you should lower the decomposition temperature. Aim for the lower end of the effective decomposition range (e.g., 250-280°C). If high crystallinity is required, consider a post-synthesis annealing step at a controlled temperature below the transition point (e.g., 400-500°C).[9]

Q3: My nanoparticle yield is very low, or the reaction does not seem to go to completion. What is the likely cause?

A: Incomplete decomposition is usually due to insufficient thermal energy or time.

  • Temperature Too Low: The selected temperature may be below the threshold required for efficient decomposition of the this compound complex. Try incrementally increasing the reaction temperature.

  • Reaction Time Too Short: The nucleation and growth process may not have had enough time to complete. Extend the reaction time at the set temperature (e.g., from 60 minutes to 90 or 120 minutes) and monitor the results.

Q4: There is significant batch-to-batch variation in particle size and properties. How can I improve reproducibility?

A: Reproducibility issues in nanoparticle synthesis often stem from a lack of precise control over critical reaction parameters.

  • Precise Temperature Control: Ensure your thermocouple is accurately calibrated and placed correctly in the reaction flask to measure the internal solution temperature, not the mantle temperature. Even small fluctuations (±5°C) can alter outcomes.

  • Consistent Precursor Quality: The purity and water content of your precursors (titanium source, oleic acid, solvent) can affect the reaction. Use high-purity reagents and ensure anhydrous conditions, as water can interfere with the decomposition process.[1]

  • Identical Reaction Parameters: Strictly control all variables between batches, including reactant concentrations, solvent volume, stirring speed, and the heating rate.

Q5: The synthesized nanoparticles are amorphous instead of crystalline. How can I improve crystallinity?

A: Amorphous particles are often formed at lower decomposition temperatures where there is not enough energy for crystal lattice formation.[9]

  • Increase Decomposition Temperature: The most direct solution is to increase the synthesis temperature, which promotes the formation of a crystalline structure.

  • Post-Synthesis Annealing: If increasing the reaction temperature leads to undesirable particle growth or phase changes, you can perform a post-synthesis heat treatment (annealing) on the amorphous powder. Heating the particles in a furnace under a controlled atmosphere can induce crystallization without the presence of solvents that allow for particle growth via Ostwald ripening.

References

how to improve the thermal stability of titanium oleate complexes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Titanium Oleate Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound complexes. This guide provides answers to frequently asked questions and troubleshooting advice to help you improve the thermal stability of your complexes during experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermal stability and why is it crucial for this compound complexes?

A: Thermal stability refers to a material's ability to resist decomposition at high temperatures. For this compound complexes, high thermal stability is critical for applications that involve heat, such as in catalysis, nanoparticle synthesis, and the formulation of materials requiring thermal processing. The decomposition temperature dictates the upper limit of the processing window and the operational lifespan of the final product.

Q2: What factors primarily influence the thermal stability of this compound complexes?

A: The thermal stability of this compound and other metal carboxylate complexes is influenced by several key factors:

  • Ligand Structure: The nature of the organic ligand is paramount. Bulky ligands can provide a protective shield around the titanium center, enhancing stability.[1] The way the carboxylate group coordinates to the titanium (e.g., monodentate, bidentate chelating, or bidentate bridging) also significantly impacts the strength of the metal-ligand bond and, consequently, thermal stability.[2][3]

  • Coordination Environment: The overall geometry and coordination number of the titanium center play a crucial role. A more constrained and stable coordination geometry can lead to higher thermal resistance.[4]

  • Intra-molecular Interactions: The presence of hydrogen bonds or other non-covalent interactions within the complex can significantly enhance structural and thermal stability by reinforcing the molecular structure.[1][5]

  • Purity of the Complex: Impurities from synthesis, such as residual solvents or starting materials, can act as catalysts for decomposition, lowering the overall thermal stability.

Q3: How is the thermal stability of these complexes experimentally determined?

A: The most common technique for evaluating thermal stability is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss begins is typically considered the decomposition temperature, providing a quantitative measure of thermal stability.[1][2] Differential Scanning Calorimetry (DSC) is another technique used to detect phase transitions and decomposition events by measuring heat flow.[2]

Troubleshooting Guide: Enhancing Thermal Stability

Issue 1: My this compound complex decomposes at a lower temperature than expected.

Possible Cause Troubleshooting Suggestion
Residual Impurities Ensure the complex is thoroughly purified. Residual solvents, unreacted precursors (e.g., titanium alkoxides), or excess oleic acid can lower the decomposition temperature. Recrystallization or washing with an appropriate non-solvent can help remove these impurities.[6]
Atmospheric Conditions The presence of oxygen or moisture can facilitate decomposition pathways.[7] Conduct thermal analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, unless the experimental goal is to study oxidation.
Incorrect Stoichiometry An incorrect molar ratio of titanium precursor to oleic acid during synthesis can lead to the formation of less stable structures. Carefully control the stoichiometry to favor the formation of the desired, more stable complex.
Structural Isomers Different coordination modes of the oleate ligand can result in isomers with varying thermal stabilities.[2][3] Modifying synthesis conditions (e.g., solvent, temperature) might favor the formation of a more stable isomer.[1]

Issue 2: How can I proactively improve the thermal stability of my this compound complexes?

Strategy Description
Ligand Modification Introduce co-ligands with stronger binding affinities or greater steric bulk. For example, multidentate ligands like catechols or pincer ligands can form highly stable chelate structures with titanium, significantly increasing the decomposition temperature.[1][8]
Formation of Oxo-Clusters Promoting the formation of titanium-oxo clusters ([TiaOb]) can enhance stability. The Ti-O-Ti bonds in these clusters create a more robust inorganic core. This can sometimes be controlled by adjusting the solvent system or introducing a small amount of an additive like formic acid during synthesis.[1][6]
Solvent Choice The solvent used during synthesis can influence the final structure of the complex. Experiment with different solvents to potentially induce the formation of more stable polymorphs or clusters.[1]
Post-Synthesis Annealing A controlled heat treatment (annealing) step below the decomposition temperature can sometimes help remove volatile impurities and allow the complex to rearrange into a more thermodynamically stable crystal lattice, thereby improving its overall thermal stability.[9]

Data Presentation: Ligand Influence on Stability

The choice of ligand has a profound impact on the thermal stability of titanium complexes. The following table, based on data for titanium-oxo clusters stabilized by catechol ligands, illustrates how increasing the structural integrity and protective effect of ligands enhances thermal stability.[1]

ComplexNumber of Ti AtomsDecomposition Temperature (°C)Key Structural Feature
Ti2 2~198 °CSimple dinuclear cluster
Ti8 8~246 °CMid-sized octa-nuclear {Ti₈O₅} core
Ti16 16~349 °CLarge, highly stable cage-like {Ti₈O₆} core with extensive ligand protection and intra-cluster interactions[1]

Experimental Protocols

Protocol 1: General Synthesis of a Thermally Stable Titanium-Oxo Cluster

This protocol is adapted from the synthesis of catechol-stabilized titanium-oxo clusters and can be modified for oleate systems.[1]

  • Precursor Preparation: In a nitrogen-filled glovebox, dissolve the titanium precursor (e.g., titanium(IV) isopropoxide, Ti(iPrO)₄) in an appropriate anhydrous solvent (e.g., toluene, isopropanol).[4]

  • Ligand Addition: In a separate flask, dissolve the organic ligand (e.g., oleic acid, or a mixture of oleic acid and a stabilizing co-ligand like catechol) in the same solvent.

  • Reaction: Slowly add the ligand solution to the titanium precursor solution while stirring.

  • Heating & Crystallization: Seal the reaction vessel and heat it to a specific temperature (e.g., 100 °C) for an extended period (e.g., 72 hours) to facilitate the reaction and promote crystallization.[1]

  • Isolation: After cooling to room temperature, filter the solution to collect the crystalline product.

  • Purification: Wash the collected crystals with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed amount of the purified this compound complex (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.

  • Heating Program: Program the instrument to heat the sample from room temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[10]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, which is observed as a sharp drop in mass.

Visualizations

Workflow start_end start_end process process decision decision analysis analysis A Start: Select Precursors (Ti-alkoxide, Oleic Acid) B Synthesis (Solvent, Temp, Time) A->B C Purification (Washing / Recrystallization) B->C D Characterization (TGA, DSC, XRD, FTIR) C->D E Thermally Stable? D->E F Modify Synthesis (Co-ligand, Solvent, etc.) E->F No G End: Optimized Complex E->G Yes F->B

Caption: Experimental workflow for optimizing the thermal stability of titanium complexes.

Factors center_node center_node factor_node factor_node sub_factor_node sub_factor_node Stability Thermal Stability of Ti-Oleate Complex Ligand Ligand Properties Ligand->Stability Coordination Coordination Environment Coordination->Stability Structure Molecular Structure Structure->Stability sub_L1 Steric Bulk sub_L1->Ligand sub_L2 Chelation / Bridging sub_L2->Ligand sub_C1 Coordination Number sub_C1->Coordination sub_C2 Geometry sub_C2->Coordination sub_S1 Ti-O-Ti Oxo-Core sub_S1->Structure sub_S2 Intramolecular H-Bonds sub_S2->Structure

Caption: Key factors influencing the thermal stability of this compound complexes.

References

strategies to prevent unwanted hydrolysis during titanium oleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for titanium oleate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of this compound, with a focus on preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted hydrolysis during this compound synthesis?

A1: The primary cause of unwanted hydrolysis is the high reactivity of titanium alkoxide precursors (e.g., titanium isopropoxide, titanium butoxide) with water.[1][2] Even trace amounts of water in the reactants or solvent, or exposure to atmospheric moisture, can lead to the rapid and often uncontrolled formation of titanium dioxide (TiO₂) as a white precipitate, instead of the desired this compound complex.[3]

Q2: How does oleic acid help in preventing hydrolysis?

A2: Oleic acid can act as a capping agent and a ligand that coordinates with the titanium precursor.[1] This forms a titanium-oleate complex that can sterically hinder the approach of water molecules to the titanium center, thereby slowing down or preventing the hydrolysis and condensation reactions that lead to TiO₂ formation.[2] The carboxylate group of oleic acid can form a stable complex with the titanium atom.[1]

Q3: What are the visible signs of unwanted hydrolysis in my reaction?

A3: The most common sign is the formation of a white, insoluble precipitate (titanium dioxide) in your reaction mixture.[3] A successful this compound synthesis should typically result in a clear or yellowish solution or a waxy solid, depending on the specific protocol and concentration.

Q4: Can the choice of solvent impact the degree of hydrolysis?

A4: Yes, the choice of solvent is critical. Non-polar, anhydrous solvents are preferred to minimize the presence of water. It is also important that the solvent can dissolve both the titanium precursor and oleic acid. Using a solvent that is not properly dried can introduce water into the reaction and promote hydrolysis.

Q5: How does temperature affect the synthesis of this compound and the prevention of hydrolysis?

A5: Temperature plays a complex role. Higher temperatures can favor the formation of the titanium-oleate complex and can also help to drive off any residual water. However, excessively high temperatures might also increase the rate of hydrolysis if water is present. The optimal temperature will depend on the specific reactants and solvent used. Some non-hydrolytic methods utilize elevated temperatures (around 110°C) to promote the reaction between the titanium precursor and oleic acid while avoiding water.[1]

Q6: What is a "non-hydrolytic" synthesis route, and how can it be applied to this compound synthesis?

A6: A non-hydrolytic route is a synthesis method that avoids the use of water as a reactant. In the context of this compound synthesis, this would involve reacting the titanium alkoxide directly with oleic acid in an anhydrous, non-polar solvent at an elevated temperature.[1] This method relies on the reaction between the alkoxide and the carboxylic acid to form the this compound complex and an alcohol as a byproduct, thereby minimizing the chance of TiO₂ formation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
White precipitate forms immediately upon adding the titanium precursor. Presence of water in the reactants or solvent.Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and high-purity, dry oleic acid. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
The final product is a mixture of a waxy solid and a white powder. Incomplete reaction or partial hydrolysis.Increase the molar ratio of oleic acid to the titanium precursor to ensure all the titanium is complexed. Optimize the reaction temperature and time to favor the formation of the this compound complex.
The product is a clear liquid but does not have the expected properties of this compound. Formation of a soluble but incorrect titanium species.Verify the reaction stoichiometry and the purity of the starting materials. Characterize the product using techniques like FTIR to confirm the presence of the titanium-oleate bond.
The reaction is very slow or does not seem to proceed. Insufficient temperature or incorrect solvent.Increase the reaction temperature cautiously, monitoring for any signs of decomposition or hydrolysis. Ensure the chosen solvent can effectively dissolve both reactants.

Experimental Protocol: Non-Hydrolytic Synthesis of this compound

This protocol is a suggested method based on non-hydrolytic sol-gel techniques for synthesizing oleic acid-capped nanoparticles and is designed to minimize unwanted hydrolysis.[1]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid (anhydrous)

  • Anhydrous non-polar solvent (e.g., toluene or octadecene)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk line or glovebox

  • Oven-dried glassware

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and a thermocouple) under an inert atmosphere.

  • Reactant Addition:

    • In the reaction flask, dissolve a specific molar amount of oleic acid in the anhydrous non-polar solvent. For example, a 4:1 molar ratio of oleic acid to TTIP can be a starting point.

    • Heat the oleic acid solution to the desired reaction temperature (e.g., 110°C) with vigorous stirring.

  • Initiation of Reaction:

    • In a separate, dry syringe, draw up the required amount of titanium (IV) isopropoxide.

    • Slowly and carefully inject the TTIP into the hot oleic acid solution under vigorous stirring.

  • Reaction:

    • Maintain the reaction at the set temperature for a specified period (e.g., 2-4 hours) under a continuous inert atmosphere. The solution should remain clear or turn yellowish.

  • Product Isolation:

    • After the reaction is complete, allow the solution to cool to room temperature.

    • The product, this compound, will be in the solvent. Depending on the concentration and solvent, it may be a waxy solid upon cooling or remain in solution. The solvent can be removed under vacuum if a solid product is desired.

Quantitative Data Summary

ParameterEffect on HydrolysisEffect on ProductReference
Water Concentration Directly promotes hydrolysis.Leads to the formation of TiO₂ precipitate instead of this compound.[1][3]
Oleic Acid to Titanium Precursor Molar Ratio Higher ratios inhibit hydrolysis by complexing with the titanium precursor.A higher ratio favors the formation of a stable titanium-oleate complex and can control the size and shape of nanoparticles if they are the desired product.[1][2]
Temperature Can increase the rate of hydrolysis if water is present. In non-hydrolytic systems, it drives the reaction between the precursor and oleic acid.In non-hydrolytic synthesis, higher temperatures (e.g., 80-110°C) promote the formation of the desired product.[1]
Solvent Polarity Polar solvents, especially protic ones, can promote hydrolysis.Non-polar, anhydrous solvents are preferred to prevent unwanted side reactions.[1]

Visualizations

Hydrolysis_Pathway Ti_alkoxide Titanium Alkoxide (e.g., TTIP) Ti_Oleate This compound Complex (Desired Product) Ti_alkoxide->Ti_Oleate Reaction with Oleic Acid TiO2 Titanium Dioxide (Unwanted Precipitate) Ti_alkoxide->TiO2 Hydrolysis & Condensation Oleic_Acid Oleic Acid Oleic_Acid->Ti_Oleate Water Water (Moisture) Water->TiO2

Caption: Desired vs. Undesired reaction pathways in this compound synthesis.

Experimental_Workflow A Dry Glassware and Prepare Inert Atmosphere B Dissolve Oleic Acid in Anhydrous Solvent A->B C Heat Oleic Acid Solution to 110°C B->C D Slowly Inject Titanium Alkoxide Precursor C->D E React for 2-4 hours under Inert Atmosphere D->E F Cool to Room Temperature E->F G Isolate Product (this compound) F->G

Caption: Experimental workflow for non-hydrolytic this compound synthesis.

References

Technical Support Center: Scaling Up Titanium Oleate-Based TiO₂ Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the large-scale synthesis of titanium dioxide (TiO₂) nanoparticles using titanium oleate-based methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of oleic acid in this synthesis?

A1: Oleic acid (OA) serves multiple functions. Primarily, it acts as a capping agent or surfactant that controls the growth and prevents the aggregation of TiO₂ nanocrystals.[1][2] It complexes with the titanium precursor to form a titanium-oleate complex, which then decomposes or hydrolyzes to form TiO₂.[3] The concentration and ratio of oleic acid to other reagents, like oleylamine, can be used to control the final shape and size of the nanoparticles, enabling the synthesis of morphologies such as nanorods.[1][4]

Q2: Which titanium precursor is most suitable for this synthesis?

A2: Titanium alkoxides like titanium (IV) isopropoxide (TTIP) and titanium (IV) butoxide are commonly used precursors for the sol-gel and solvothermal synthesis of TiO₂ nanoparticles.[4][5] The choice of precursor can influence reaction kinetics and the final particle characteristics. For instance, TTIP has been effectively used in non-hydrolytic sol-gel routes with oleic acid to produce nanorods.[3]

Q3: What are the main challenges when scaling up this synthesis from lab-bench to larger volumes?

A3: The primary challenges in scaling up include maintaining temperature uniformity, ensuring efficient and homogenous mixing, and controlling nucleation and growth rates consistently throughout the larger reaction volume.[6][7] These factors can lead to broader particle size distributions, inconsistent morphologies, and batch-to-batch variability. Preventing particle aggregation during and after synthesis also becomes more critical at larger scales.[8]

Q4: How does temperature affect the synthesis process and the final product?

A4: Temperature is a critical parameter that influences reaction kinetics, crystallinity, and phase transformation. Higher calcination temperatures generally lead to increased crystallinity and larger crystallite sizes.[9][10][11] For solvothermal methods, temperatures around 250 °C are often used to facilitate the decomposition of the titanium-oleate complex into TiO₂.[5] The specific temperature profile, including heating rate and duration, determines the final phase of the TiO₂, with higher temperatures often favoring the transformation from the anatase to the more stable rutile phase.[8][11]

Experimental Workflow and Troubleshooting Diagrams

G start_end start_end process process decision decision output output start Start: Define Target Size & Morphology prep 1. Prepare Precursors (Titanium Alkoxide, Oleic Acid) start->prep react 2. Solvothermal Reaction (e.g., 250°C, 3h) prep->react cool 3. Cool Reaction Mixture react->cool wash 4. Purification (Centrifugation with Ethanol/Isopropanol) cool->wash dry 5. Drying (e.g., Oven at 50-70°C) wash->dry char 6. Characterization (TEM, XRD, DLS) dry->char end End: Scaled TiO₂ Nanoparticles char->end

Caption: General experimental workflow for this compound-based TiO₂ synthesis.

References

Technical Support Center: Refinement of Titanium Oleate Purification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of titanium oleate products. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.

Q1: My final this compound product is a dark or discolored viscous liquid instead of a clean, light-colored product. What could be the cause?

A1: Discoloration in the final product often points to the presence of impurities or side products. Potential causes include:

  • Residual Unreacted Precursors: Incomplete reaction can leave colored titanium precursors in the mixture.

  • Oxidation: The product may have oxidized during the reaction or purification process, especially if exposed to air at high temperatures.

  • Side Reactions: Undesirable side reactions can generate colored byproducts.

  • Contaminated Solvents or Reagents: Impurities in the starting materials can be carried through to the final product.

Troubleshooting Steps:

  • Ensure Complete Reaction: Monitor the reaction progress using techniques like FTIR spectroscopy to ensure the complete consumption of starting materials.

  • Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent and Reagent Purity: Use high-purity solvents and reagents to avoid introducing contaminants.

  • Purification: Employ appropriate purification methods such as solvent washing or column chromatography to remove colored impurities.

Q2: After purification, I still have a significant amount of unreacted oleic acid in my this compound product. How can I remove it effectively?

A2: Residual oleic acid is a common impurity. Its removal is crucial for obtaining a pure product.

Troubleshooting Steps:

  • Solvent Washing: Wash the crude product with a solvent in which this compound has low solubility, but oleic acid is soluble. Ethanol or acetone are often suitable choices. Repeat the washing step multiple times for better efficiency.

  • Recrystallization: If a suitable solvent system can be found where the solubility of this compound and oleic acid differs significantly with temperature, recrystallization can be an effective purification method.

  • Column Chromatography: For high-purity requirements, column chromatography using a silica gel stationary phase and a non-polar mobile phase can effectively separate this compound from unreacted oleic acid.

Q3: My this compound product seems to have hydrolyzed, resulting in the formation of white precipitates (titanium dioxide). How can I prevent this?

A3: this compound is susceptible to hydrolysis, especially in the presence of water. The titanium precursors used in the synthesis, such as titanium alkoxides, are also highly sensitive to moisture.[1][2]

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all solvents, reagents, and glassware are thoroughly dried before use. Conduct the reaction under an inert and dry atmosphere.

  • Control Reaction Temperature: While heating can drive the reaction to completion, excessive temperatures can sometimes promote side reactions, including hydrolysis. Maintain the recommended reaction temperature.

  • Proper Storage: Store the final this compound product in a tightly sealed container under an inert atmosphere and in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • Unreacted oleic acid.

  • Unreacted titanium precursors (e.g., titanium alkoxides or chlorides).

  • Byproducts from side reactions.

  • Water, which can lead to hydrolysis and the formation of titanium dioxide.[2]

  • Solvent residues from the synthesis or purification steps.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: Several techniques can be used to assess purity:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of characteristic functional groups of this compound and to detect impurities like unreacted oleic acid (presence of a broad O-H stretch) and titanium dioxide (characteristic Ti-O-Ti vibrations).[3][4]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the product and to quantify the organic content, which can indicate the presence of residual solvents or unreacted oleic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the oleate ligand and to detect organic impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the precise titanium content in the final product.[5]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a viscous, light-colored (often pale yellow or off-white) liquid or waxy solid at room temperature. Significant deviation from this appearance may indicate the presence of impurities.

Data Presentation: Purification Method Comparison

The following table summarizes the expected purity levels of this compound after applying different purification methods. These are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodKey Impurities TargetedTypical Purity Achieved (%)AdvantagesDisadvantages
Solvent Washing (Ethanol) Unreacted oleic acid, polar impurities90 - 95Simple, fast, and cost-effective for bulk purification.May not remove all non-polar impurities; potential for product loss if solubility is not negligible.
Recrystallization Unreacted starting materials, byproducts> 98Can yield highly pure crystalline product.Finding a suitable solvent system can be challenging; product loss in the mother liquor.
Column Chromatography Unreacted oleic acid, non-polar impurities, colored byproducts> 99High separation efficiency, suitable for achieving very high purity.Time-consuming, requires larger volumes of solvent, and is less practical for large-scale purification.

Experimental Protocols

1. Protocol for Solvent Washing of Crude this compound

This protocol describes a general procedure for removing unreacted oleic acid and other polar impurities from crude this compound using ethanol.

Materials:

  • Crude this compound

  • Anhydrous ethanol

  • Beaker or Erlenmeyer flask

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Separatory funnel or centrifugation equipment

  • Rotary evaporator or vacuum oven

Procedure:

  • Place the crude this compound in a beaker or Erlenmeyer flask.

  • Add a sufficient volume of anhydrous ethanol to fully immerse the crude product (e.g., a 1:3 to 1:5 volume ratio of crude product to ethanol).

  • Stir the mixture vigorously for 15-30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. If an emulsion forms or separation is slow, centrifugation can be used to break the emulsion and separate the phases.

  • Drain and discard the upper ethanol layer, which contains the dissolved impurities.

  • Repeat the washing process (steps 2-5) two to three more times with fresh anhydrous ethanol.

  • After the final wash, collect the purified this compound phase.

  • Remove any residual ethanol using a rotary evaporator or by drying in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

2. Protocol for Column Chromatography Purification of this compound

This protocol provides a general method for purifying this compound using silica gel column chromatography to remove non-polar impurities, including unreacted oleic acid.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent, collecting fractions in separate tubes or flasks. The less polar compounds will elute first.

  • Monitoring: Monitor the separation by techniques such as Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Fraction Collection: Collect the fractions that contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound solvent_wash Solvent Washing (e.g., Ethanol) crude->solvent_wash Initial Purification analysis Purity Analysis (FTIR, TGA, etc.) solvent_wash->analysis recrystallization Recrystallization recrystallization->analysis chromatography Column Chromatography chromatography->analysis analysis->recrystallization Further Purification Needed analysis->chromatography High Purity Required pure_product Purified this compound analysis->pure_product Meets Purity Specs

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Impure Product discolored Discolored Product? start->discolored excess_acid Excess Oleic Acid? discolored->excess_acid No check_oxidation Check for Oxidation Use Inert Atmosphere discolored->check_oxidation Yes hydrolysis White Precipitate (Hydrolysis)? excess_acid->hydrolysis No solvent_wash Perform Solvent Wash excess_acid->solvent_wash Yes dry_conditions Ensure Anhydrous Conditions hydrolysis->dry_conditions Yes check_impurities Use Pure Reagents & Solvents check_oxidation->check_impurities chromatography Consider Column Chromatography solvent_wash->chromatography control_temp Control Reaction Temperature dry_conditions->control_temp

Caption: Troubleshooting decision tree for this compound purification.

References

mitigating the effects of impurities in oleic acid on titanium oleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of titanium oleate, particularly concerning impurities in oleic acid.

Troubleshooting Guide

Issue 1: Inconsistent Reaction Rate and Yield

Symptoms:

  • Variable reaction times to form the characteristic yellow titanium-oleate complex.

  • Inconsistent yields of the final titanium-based nanoparticles.

  • Batch-to-batch variation in nanoparticle size and morphology.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Variable Purity of Oleic Acid Commercial oleic acid can have a purity as low as 60-90%, with common impurities including linoleic acid, linolenic acid, and various saturated fatty acids like palmitic acid[1]. These impurities can interfere with the reaction kinetics.Use high-purity oleic acid (>99%). If not feasible, purify the commercial oleic acid before use. A common purification method is low-temperature recrystallization from acetonitrile to remove hydroperoxides and other conjugated impurities.
Presence of Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Linoleic acid has a different reaction kinetic profile compared to oleic acid[2]. Its presence can lead to side reactions or alter the formation rate of the this compound complex.If using technical-grade oleic acid, be aware that the presence of linoleic acid can accelerate the initial reaction but may also lead to a broader distribution of nanoparticle sizes. Consider characterizing the oleic acid to determine the level of polyunsaturated impurities.
Presence of Saturated Fatty Acids (e.g., Palmitic Acid) Saturated fatty acids have different coordination chemistry with the titanium precursor compared to unsaturated fatty acids. They can act as capping agents but may influence the morphology of the final nanoparticles differently than oleic acid.While complete removal might not be necessary, consistency in the composition of the oleic acid is crucial for reproducible results. If high levels of saturated fatty acids are suspected, purification is recommended.
Water Content The presence of water can lead to premature hydrolysis of the titanium precursor, resulting in the formation of titanium oxides instead of the desired oleate complex.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Monodispersity of Final Nanoparticles

Symptoms:

  • A wide size distribution of the synthesized titanium-based nanoparticles.

  • Formation of aggregated or irregularly shaped nanoparticles.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Mixed Ligand System The presence of various fatty acid impurities leads to a mixed ligand system at the nanoparticle surface. Each fatty acid can have a different binding affinity and steric hindrance, affecting particle growth and stabilization.Use purified oleic acid to ensure a single, well-defined capping agent. This will lead to more controlled nucleation and growth, resulting in better monodispersity.
Incomplete Formation of this compound Complex If the initial reaction to form the this compound complex is incomplete or proceeds too quickly due to impurities, it can lead to uncontrolled nucleation and growth of nanoparticles.Ensure the complete formation of the yellow titanium-oleate complex before proceeding with the synthesis of nanoparticles. This can be achieved by allowing for sufficient reaction time and maintaining a consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial oleic acid and how do they affect my synthesis?

A1: Commercial oleic acid often contains other fatty acids as impurities. The most common are:

  • Polyunsaturated fatty acids: Linoleic acid and linolenic acid. These have more than one double bond and can have different reaction kinetics with the titanium precursor, potentially leading to a faster but less controlled reaction[2].

  • Saturated fatty acids: Palmitic acid and stearic acid. These lack double bonds and can act as co-ligands, influencing the shape and surface properties of the resulting nanoparticles.

  • Oxidation products: Hydroperoxides and other conjugated lipid impurities can be present, especially in older oleic acid samples. These can interfere with the reaction and should be removed.

Q2: I observe an immediate color change to yellow upon adding my titanium precursor to the oleic acid. Is this normal?

A2: Yes, the formation of a yellow-colored titanium-oleate complex is expected and indicates the initial stage of the reaction[3]. However, the intensity and the rate of color change can be an indicator of the oleic acid's purity and the reaction conditions. A very rapid and intense color change might suggest the presence of more reactive impurities.

Q3: Can I use a lower grade of oleic acid for my synthesis?

A3: While it is possible to synthesize titanium-based nanoparticles with lower-grade oleic acid, it is not recommended for applications requiring high reproducibility and monodispersity. The impurities in lower-grade oleic acid can lead to significant batch-to-batch variations. For consistent results, using high-purity or purified oleic acid is strongly advised.

Q4: How can I purify commercial oleic acid in my lab?

A4: A common and effective method is low-temperature recrystallization from acetonitrile. This process can remove hydroperoxides and other conjugated lipid impurities. The basic steps involve dissolving the oleic acid in acetonitrile, cooling the solution to a low temperature (e.g., -20°C to -40°C) to crystallize the oleic acid, and then separating the purified oleic acid crystals from the solvent containing the dissolved impurities.

Q5: My final nanoparticle solution is not stable and precipitates over time. What could be the cause?

A5: This is often due to incomplete surface passivation of the nanoparticles. If the oleic acid contains a high percentage of impurities, the resulting mixed ligand layer on the nanoparticle surface may not provide adequate steric stabilization. Using purified oleic acid to form a dense and uniform capping layer can significantly improve the colloidal stability of your nanoparticle solution.

Experimental Protocols

Synthesis of Oleic Acid-Capped TiO₂ Nanorods

This protocol is adapted from the work of Cozzoli et al. and describes a non-hydrolytic sol-gel technique[3].

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid (high purity, >99%)

  • Trimethylamine N-oxide (TMAO)

  • Ethanol

  • Nitrogen or Argon gas

Procedure:

  • In a three-necked flask, heat 25 mL of oleic acid to 110°C for one hour under a nitrogen atmosphere to remove any dissolved water.

  • Using a moisture-free syringe, inject 2 mL of TTIP into the hot oleic acid. An immediate change to a yellow color should be observed, indicating the formation of the titanium-oleate complex[3].

  • Maintain the reaction mixture at 110°C for two hours with continuous stirring.

  • Dissolve 0.25 g of TMAO in a minimal amount of deionized water.

  • Rapidly inject the TMAO solution into the titanium-oleate mixture. The solution will turn a white, turbid color, indicating the hydrolysis and formation of TiO₂ nanorods[3].

  • Continue heating the reaction mixture at 110°C for 4 hours.

  • Precipitate the TiO₂ nanorods by adding ethanol to the reaction mixture.

  • Centrifuge the mixture to collect the nanorods and discard the supernatant.

  • Dry the product in an oven.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G start Synthesis Issue Observed inconsistent_yield Inconsistent Yield / Reaction Rate start->inconsistent_yield poor_monodispersity Poor Monodispersity start->poor_monodispersity check_purity Check Oleic Acid Purity inconsistent_yield->check_purity check_water Check for Water Contamination inconsistent_yield->check_water mixed_ligands Suspect Mixed Ligand System poor_monodispersity->mixed_ligands incomplete_complexation Incomplete Ti-Oleate Complex Formation poor_monodispersity->incomplete_complexation purify_oa Purify Oleic Acid check_purity->purify_oa end_solution Improved Synthesis purify_oa->end_solution dry_reagents Use Anhydrous Reagents / Inert Atmosphere check_water->dry_reagents dry_reagents->end_solution mixed_ligands->purify_oa optimize_time_temp Optimize Reaction Time / Temperature incomplete_complexation->optimize_time_temp optimize_time_temp->end_solution

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Workflow for TiO₂ Nanorod Synthesis

G step1 1. Heat Oleic Acid (110°C, 1h, N2) step2 2. Inject TTIP step1->step2 step3 3. Form Ti-Oleate Complex (Yellow Solution) step2->step3 step4 4. React for 2h at 110°C step3->step4 step5 5. Inject TMAO Solution step4->step5 step6 6. Hydrolysis & Nanorod Formation (White Precipitate) step5->step6 step7 7. React for 4h at 110°C step6->step7 step8 8. Precipitate with Ethanol step7->step8 step9 9. Centrifuge & Dry step8->step9 final_product Oleic Acid-Capped TiO2 Nanorods step9->final_product

Caption: Experimental workflow for TiO₂ nanorod synthesis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Photocatalytic Tests of TiO2 Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during photocatalytic tests of titanium dioxide (TiO2) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: My photocatalytic degradation efficiency is lower than expected. What are the potential causes?

A1: Low degradation efficiency can stem from several factors related to both the TiO2 nanoparticles and the experimental setup. Key aspects to investigate include:

  • Catalyst Properties: The intrinsic properties of your TiO2 nanoparticles play a crucial role. Factors such as crystal phase (anatase is often more active than rutile), particle size, specific surface area, and crystallinity significantly impact performance.[1][2][3] Ensure your catalyst has been thoroughly characterized.

  • Experimental Conditions: The reaction environment must be optimized. Check the pH of the solution, as it affects the surface charge of TiO2 particles and the adsorption of pollutants. Verify the catalyst and pollutant concentrations, as high concentrations can lead to light scattering and reduced efficiency.

  • Light Source: The wavelength and intensity of the light source are critical. TiO2 primarily absorbs UV light, so ensure your lamp has the appropriate spectral output.[3] The distance from the light source to the reactor also influences the light intensity reaching the catalyst.[4]

Q2: I am observing significant variations in my results between identical experiments. How can I improve reproducibility?

A2: Reproducibility is a common challenge in photocatalysis research.[5][6] To improve consistency:

  • Standardize Protocols: Use a consistent and detailed experimental protocol for every test. This includes catalyst preparation, dispersion method, reaction volume, stirring rate, and sampling technique.[6][7]

  • Control Temperature: The light source can heat the reaction mixture, affecting reaction rates. Use a cooling system or a water bath to maintain a constant temperature.[6]

  • Ensure Homogeneous Suspension: Inconsistent dispersion of TiO2 nanoparticles can lead to variable results.[6] Use ultrasonication to break up agglomerates before starting the experiment.

  • Thoroughly Report Experimental Details: When publishing or documenting your work, provide comprehensive details of your experimental setup, including the make and model of equipment, to allow for accurate replication.[5]

Q3: How does the pH of the solution affect the photocatalytic activity of TiO2?

A3: The pH of the solution is a critical parameter that influences the surface chemistry of TiO2 and the charge of the target pollutant molecules. The point of zero charge (PZC) of TiO2 is typically around pH 6-7.

  • Below the PZC (acidic conditions): The surface of TiO2 is positively charged (Ti-OH2+). This promotes the adsorption of anionic pollutants.

  • Above the PZC (alkaline conditions): The surface is negatively charged (Ti-O-). This favors the adsorption of cationic pollutants.

Optimizing the pH for your specific pollutant is essential for maximizing adsorption and, consequently, degradation efficiency.

Q4: What is the optimal concentration of TiO2 for a photocatalytic experiment?

A4: The optimal catalyst concentration depends on the reactor geometry and the nature of the pollutant.

  • Increasing Catalyst Loading: Initially, increasing the amount of TiO2 increases the number of active sites, leading to a higher degradation rate.

  • Excess Catalyst: However, beyond a certain point, an excess of catalyst can lead to light scattering and a "shielding" effect, where some of the catalyst particles are not illuminated. This can decrease the overall efficiency. It is recommended to determine the optimal catalyst loading for your specific setup by performing a series of experiments with varying concentrations.

Troubleshooting Guides

Problem: No or very low photocatalytic activity.
Possible Cause Troubleshooting Step
Incorrect Light Source Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of your TiO2 nanoparticles (typically in the UV-A range).[3] For visible-light active catalysts, ensure your light source provides sufficient visible light intensity.
Catalyst Deactivation The catalyst surface may be poisoned by intermediates or other species in the solution. Try washing the catalyst with deionized water or a suitable solvent and re-running the experiment.
Insufficient Oxygen Oxygen acts as an electron scavenger, preventing the recombination of electron-hole pairs.[1] Ensure the solution is adequately aerated by bubbling air or oxygen through the suspension.
Poor Catalyst Dispersion Agglomerated nanoparticles have a lower effective surface area. Use an ultrasonic bath to disperse the catalyst in the solution before starting the experiment.
Problem: Inconsistent color change or degradation of the target pollutant.
Possible Cause Troubleshooting Step
Photolysis of the Pollutant The pollutant itself might be degrading under illumination without the catalyst. Run a control experiment with the pollutant and light but without TiO2 to quantify the effect of photolysis.[8]
Adsorption without Degradation The pollutant may be adsorbing to the surface of the TiO2 nanoparticles in the dark. Run a control experiment with the catalyst and pollutant in the dark to measure the extent of adsorption.[8]
Fluctuations in Light Intensity An unstable power supply to the lamp can cause fluctuations in light intensity. Use a stabilized power source and monitor the lamp output with a radiometer.
Inconsistent Sampling Ensure your sampling technique is consistent. If taking aliquots, make sure the suspension is well-mixed to get a representative sample. Filter the sample immediately to remove the TiO2 particles before analysis.[8]

Experimental Protocols

Standard Protocol for Photocatalytic Degradation of a Model Pollutant (e.g., Methylene Blue)
  • Catalyst Suspension Preparation:

    • Weigh the desired amount of TiO2 nanoparticles (e.g., to achieve a concentration of 1 g/L).[4]

    • Add the nanoparticles to a known volume of deionized water in the photoreactor.

    • Disperse the nanoparticles using an ultrasonic bath for 15-30 minutes to ensure a homogeneous suspension.

  • Adsorption-Desorption Equilibrium:

    • Add the model pollutant to the suspension to achieve the desired initial concentration (e.g., 10 mg/L).

    • Stir the suspension in complete darkness for 30-60 minutes to allow for adsorption-desorption equilibrium to be reached between the pollutant and the catalyst surface.[9]

    • Take an initial sample ("dark" sample) to determine the concentration after adsorption.

  • Photocatalytic Reaction:

    • Turn on the light source (e.g., a UV lamp with a specific wavelength and intensity).

    • Start a timer and continue stirring the suspension.

    • Maintain a constant temperature using a water bath or cooling fan.

    • Ensure continuous aeration by bubbling air through the suspension.

  • Sampling and Analysis:

    • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.[4]

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove the TiO2 nanoparticles.

    • Analyze the concentration of the pollutant in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • Control Experiments:

    • Photolysis Control: Run an experiment with the pollutant and the light source but without the TiO2 catalyst to assess the direct degradation of the pollutant by light.[8]

    • Adsorption Control: Run an experiment with the pollutant and the TiO2 catalyst in the dark to quantify the amount of pollutant adsorbed onto the catalyst surface.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_catalyst Prepare Catalyst Suspension ultrasonication Ultrasonication prep_catalyst->ultrasonication mix Mix Catalyst and Pollutant ultrasonication->mix prep_pollutant Prepare Pollutant Solution prep_pollutant->mix dark_adsorption Dark Adsorption mix->dark_adsorption illumination Initiate Illumination dark_adsorption->illumination sampling Periodic Sampling illumination->sampling filtration Filter Sample sampling->filtration analysis Analyze Pollutant Concentration filtration->analysis data_processing Data Processing & Kinetics analysis->data_processing

Caption: A typical experimental workflow for a photocatalytic test.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_experimental Experimental Conditions cluster_controls Control Experiments start Inconsistent Results char Characterize Properties (Phase, Size, Surface Area) start->char disp Improve Dispersion (Ultrasonication) start->disp ph Optimize pH start->ph conc Optimize Catalyst/Pollutant Concentration start->conc temp Control Temperature start->temp light Standardize Light Source start->light photolysis Run Photolysis Control (No Catalyst) start->photolysis adsorption Run Adsorption Control (No Light) start->adsorption

References

Technical Support Center: Morphology Control of Titanium Dioxide Nanoparticles by Adjusting the Titanium Precursor to Oleic Acid Molar Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO₂) nanoparticles. The focus is on achieving desired nanoparticle morphologies by adjusting the molar ratio of the titanium precursor to oleic acid, a common capping agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TiO₂ nanoparticles are agglomerating. How can I improve their dispersion?

A1: Agglomeration is a common issue in nanoparticle synthesis. Here are several factors to consider:

  • Oleic Acid Concentration: An insufficient amount of oleic acid can lead to incomplete surface coverage of the TiO₂ nanoparticles, causing them to aggregate. Try incrementally increasing the molar ratio of oleic acid to the titanium precursor.

  • Stirring and Reaction Conditions: Ensure vigorous and continuous stirring throughout the reaction to prevent localized areas of high precursor concentration, which can lead to rapid, uncontrolled growth and aggregation.

  • Solvent Polarity: The choice of solvent can influence the stability of the nanoparticles. Oleic acid-capped nanoparticles are generally more stable in non-polar solvents.

  • Post-Synthesis Washing: Inadequate washing can leave residual reactants on the nanoparticle surface, promoting agglomeration. Ensure a thorough washing process with appropriate solvents (e.g., ethanol, acetone) followed by centrifugation and redispersion.

Q2: I am not obtaining the desired nanoparticle morphology (e.g., I'm getting spheres instead of rods). What should I adjust?

A2: The morphology of TiO₂ nanoparticles is highly sensitive to the molar ratio of the titanium precursor to oleic acid. Oleic acid preferentially binds to certain crystal facets of TiO₂, inhibiting growth in that direction and promoting anisotropic growth.

  • To favor rod-shaped nanoparticles: Increase the molar ratio of oleic acid to the titanium precursor. A higher concentration of oleic acid can promote unidirectional growth.

  • To favor spherical or quasi-spherical nanoparticles: A lower molar ratio of oleic acid to the titanium precursor is generally preferred.

  • For other morphologies (e.g., rhombic, truncated): The interplay between oleic acid and other co-surfactants (like oleylamine) and reaction parameters (temperature, water content) is crucial. Refer to the data presentation table below for specific ratios.

Q3: The size of my nanoparticles is not uniform. How can I achieve a more monodisperse size distribution?

A3: A broad size distribution often results from inconsistent nucleation and growth rates.

  • Precursor Injection: A rapid injection of the titanium precursor into the hot oleic acid/solvent mixture (hot-injection method) can induce a burst of nucleation, leading to more uniform particle sizes.

  • Temperature Control: Maintain a stable and uniform temperature throughout the synthesis. Temperature fluctuations can lead to secondary nucleation events and a wider size distribution.

  • Molar Ratio: As with morphology, the precursor to oleic acid ratio can influence size. Experiment with slight variations around the target ratio for your desired morphology to optimize for size uniformity.

Q4: My reaction is proceeding very slowly or not at all. What could be the issue?

A4: Reaction kinetics can be influenced by several factors.

  • Temperature: Ensure the reaction temperature is appropriate for the chosen synthesis method (solvothermal or sol-gel). Insufficient temperature can lead to slow or incomplete precursor decomposition.

  • Water Content: In some non-aqueous solvothermal methods, a controlled amount of water can act as a hydrolysis agent and accelerate the reaction. However, too much water can lead to rapid, uncontrolled precipitation.[1]

  • Precursor Reactivity: The type of titanium precursor used (e.g., titanium isopropoxide, titanium butoxide, titanium tetrachloride) will have different reactivity, affecting the reaction rate.

Data Presentation: Molar Ratios for Desired Morphologies

The following table summarizes the effect of the molar ratio of the titanium precursor to oleic acid (and in some cases, a co-surfactant) on the resulting TiO₂ nanoparticle morphology, based on published experimental data.

Titanium PrecursorOleic Acid (OA) Molar Ratio (Precursor:OA)Co-surfactant (if any) & RatioResulting MorphologyReference
Titanium Isopropoxide-Oleic Acid:Oleylamine (6:4)Squares, Rods, Rounded Rhombic[2]
Titanium Isopropoxide-Oleic Acid:Oleylamine (8:2)Truncated Rhombic[1]
Titanium Isopropoxide-Oleic Acid:Oleylamine (2:8)Spherical[1]
Tetrabutyl Titanate1:2-Nanorods (Aspect Ratio ~5)
Tetrabutyl Titanate1:10-Nanorods (Aspect Ratio ~11.5)

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

1. Solvothermal Synthesis of TiO₂ Nanorods

This protocol is adapted from a method for synthesizing TiO₂ nanorods with a tunable aspect ratio.

  • Materials: Tetrabutyl titanate (TBT), Oleic Acid (OA), Toluene.

  • Procedure:

    • In a typical synthesis for a 1:10 molar ratio of TBT to OA, add 10 mmol of oleic acid to 50 mL of toluene in a three-neck flask.

    • Heat the mixture to 80°C under vigorous stirring and a nitrogen atmosphere.

    • Rapidly inject 1 mmol of tetrabutyl titanate into the hot solution.

    • Raise the temperature to 250°C and maintain for 2 hours.

    • After the reaction, cool the mixture to room temperature.

    • Add excess ethanol to precipitate the TiO₂ nanorods.

    • Centrifuge the mixture to collect the precipitate.

    • Wash the precipitate with ethanol three times to remove unreacted reagents.

    • Dry the final product in a vacuum oven at 60°C.

2. Solvothermal Synthesis of Various TiO₂ Nanocrystal Morphologies

This protocol is based on a versatile method that utilizes a combination of oleic acid and oleylamine to achieve different shapes.[1]

  • Materials: Titanium Isopropoxide (TTIP), Oleic Acid (OA), Oleylamine (OM), Toluene, Ethanol.

  • Procedure:

    • In a Teflon-lined stainless-steel autoclave, mix titanium isopropoxide, oleic acid, and oleylamine in the desired molar ratio (refer to the data table) with toluene as the solvent.

    • Introduce a controlled amount of water vapor to the reaction system. This can be achieved by placing a small vial of water inside the autoclave or by using a solvent with a specific water content.

    • Seal the autoclave and heat it to 180-220°C for 12-24 hours.

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the product by centrifugation.

    • Wash the precipitate with a mixture of ethanol and hexane multiple times.

    • Dry the final nanocrystals under vacuum.

Mandatory Visualizations

logical_relationship cluster_input Input Parameters cluster_process Process cluster_output Resulting Morphology precursor Titanium Precursor molar_ratio Adjust Molar Ratio (Precursor : Oleic Acid) precursor->molar_ratio oleic_acid Oleic Acid oleic_acid->molar_ratio spheres Spheres / Quasi-spheres molar_ratio->spheres Low OA Ratio rods Rods / Nanowires molar_ratio->rods High OA Ratio other Rhombic / Truncated molar_ratio->other Intermediate / with Co-surfactant

Caption: Logical relationship between the precursor to oleic acid molar ratio and the resulting TiO₂ nanoparticle morphology.

troubleshooting_workflow start Start: Undesired Nanoparticle Morphology check_ratio Is the Precursor:Oleic Acid molar ratio correct for the target morphology? start->check_ratio adjust_ratio Adjust Molar Ratio: - Increase for rods - Decrease for spheres check_ratio->adjust_ratio No check_temp Is the reaction temperature stable and correct? check_ratio->check_temp Yes adjust_ratio->check_temp adjust_temp Correct and stabilize reaction temperature check_temp->adjust_temp No check_agitation Is the stirring vigorous and continuous? check_temp->check_agitation Yes adjust_temp->check_agitation adjust_agitation Increase stirring speed check_agitation->adjust_agitation No end End: Desired Nanoparticle Morphology check_agitation->end Yes adjust_agitation->end

Caption: Troubleshooting workflow for achieving desired TiO₂ nanoparticle morphology.

References

Technical Support Center: Enhancing the Long-term Stability of Titanium Oleate-Capped Nanoparticle Dispersions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the long-term stability of titanium oleate-capped nanoparticle dispersions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and storage of this compound-capped nanoparticles.

Issue 1: Nanoparticle Aggregation in Dispersion

  • Question: My this compound-capped nanoparticles are aggregating in the dispersion medium. What are the possible causes and how can I resolve this?

  • Answer: Nanoparticle aggregation is a common issue that can arise from several factors. The primary reason for aggregation is the reduction of repulsive forces between particles, allowing attractive forces like van der Waals interactions to dominate.

    Possible Causes and Solutions:

    • Incomplete Oleate Capping: Insufficient oleic acid during synthesis or its removal during washing steps can lead to exposed nanoparticle surfaces, promoting aggregation.

      • Solution: Ensure an adequate excess of oleic acid is used during the synthesis. During purification, avoid harsh washing steps that might strip the oleate ligands. A small amount of free oleic acid in the dispersion can help maintain stability.

    • Inappropriate Solvent: Oleic acid provides steric stabilization in nonpolar organic solvents. Dispersing the nanoparticles in a polar solvent will lead to instability and aggregation.[1]

      • Solution: Use nonpolar solvents such as heptane, hexane, or toluene for dispersion. For applications requiring dispersion in polar solvents, surface modification is necessary.

    • Mechanical Agitation: Intense or prolonged mechanical stirring can sometimes induce aggregation, especially at lower temperatures.[2]

      • Solution: Use gentle mixing or sonication for dispersion. If stirring is necessary, use a lower speed and monitor the dispersion for any signs of aggregation.

    • Temperature Fluctuations: Changes in temperature can affect the solubility of the oleate ligands and the viscosity of the solvent, potentially leading to instability.

      • Solution: Store nanoparticle dispersions at a constant, controlled temperature. For many formulations, storage at 4°C can improve long-term stability.[3]

Issue 2: Phase Separation of Nanoparticles from the Solvent

  • Question: My nanoparticle dispersion is showing signs of phase separation over time. Why is this happening and what can I do to prevent it?

  • Answer: Phase separation, where nanoparticles settle out of the dispersion, is a clear indicator of instability. This is often a more advanced stage of aggregation.

    Possible Causes and Solutions:

    • Hydrophobic-Hydrophilic Mismatch: Oleic acid-capped nanoparticles are hydrophobic and will separate from polar solvents like water or ethanol.[1]

      • Solution: For dispersion in polar media, the oleic acid layer must be modified. Techniques like ozonolysis to create more polar functional groups or ligand exchange with amphiphilic molecules can be employed.[4][5][6]

    • High Nanoparticle Concentration: At very high concentrations, the interparticle distances decrease, increasing the likelihood of aggregation and subsequent settling.

      • Solution: Determine the optimal concentration range for your specific nanoparticles and solvent system. If a high concentration is required, consider using additional stabilizing agents.

    • Gravitational Settling: For larger or denser nanoparticles, gravitational forces can overcome the Brownian motion that keeps them suspended, even in a stable dispersion.

      • Solution: While difficult to completely eliminate for large particles, ensuring a strong steric barrier through complete oleate capping can minimize this effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which oleic acid stabilizes titanium nanoparticles?

A1: Oleic acid is a fatty acid with a polar carboxyl group and a long, nonpolar hydrocarbon tail. The carboxyl group chemically binds (chemisorption) to the surface of the titanium nanoparticle.[7] The long hydrocarbon tails then extend into the surrounding nonpolar solvent, creating a protective layer. This layer provides steric repulsion, a physical barrier that prevents nanoparticles from getting close enough to aggregate due to attractive van der Waals forces.[1]

Q2: How can I transfer my oleic acid-capped nanoparticles to an aqueous dispersion for biological applications?

A2: Transferring hydrophobic nanoparticles to a polar solvent like water requires surface modification. Common methods include:

  • Ligand Exchange: Replacing the oleic acid with bifunctional ligands that have one end that binds to the nanoparticle surface and another end that is hydrophilic.

  • Amphiphilic Polymer Coating: Encapsulating the nanoparticles with a polymer that has both hydrophobic segments (to interact with the oleate layer) and hydrophilic segments (to interact with water).

  • Oxidation of Surface Ligands: Chemical treatment, such as ozonolysis, can cleave the double bond in oleic acid, creating polar carboxyl and carbonyl groups on the surface, which increases hydrophilicity.[4][5][6][8]

Q3: What are the ideal storage conditions for long-term stability?

A3: For long-term storage of this compound-capped nanoparticles in a nonpolar solvent, the following conditions are recommended:

  • Solvent: Disperse in a high-purity, nonpolar solvent like heptane or toluene. Adding a small amount of excess oleic acid can be beneficial.[9]

  • Temperature: Store at a constant, cool temperature, such as 4°C, to minimize thermal fluctuations and potential degradation.[3]

  • Container: Use a tightly sealed container to prevent solvent evaporation, which would increase the nanoparticle concentration and risk of aggregation.

  • Environment: Protect the dispersion from light, especially UV light, which can potentially degrade the organic capping layer over time.

For aqueous dispersions of modified nanoparticles, storage at 4°C is also common. For very long-term stability, lyophilization (freeze-drying) in the presence of cryoprotectants like sucrose or trehalose can be an effective strategy.[10]

Q4: How can I characterize the stability of my nanoparticle dispersion?

A4: Several techniques can be used to assess the stability of your nanoparticle dispersion:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in the dispersion. An increase in particle size over time is a direct indication of aggregation.

  • Zeta Potential: Measures the surface charge of the nanoparticles. While oleate-capped nanoparticles in nonpolar solvents are stabilized by steric repulsion rather than electrostatic repulsion, this measurement becomes crucial for nanoparticles transferred to polar media.

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing you to assess their size, shape, and degree of aggregation.[1]

  • UV-Vis Spectroscopy: For some types of nanoparticles, changes in the surface plasmon resonance peak can indicate aggregation.

  • Visual Inspection: Regular observation for any signs of cloudiness, precipitation, or phase separation is a simple yet effective first-line assessment.

Quantitative Data Summary

The stability of nanoparticle dispersions can be influenced by various factors. The tables below summarize key quantitative data from relevant studies on oleate-capped nanoparticles.

Table 1: Influence of Capping Agent on Nanoparticle Properties

Capping AgentNanoparticle CoreSolventAverage Size (TEM)Coating ThicknessStability Notes
Oleic Acid (OA)MagnetiteApolar (e.g., CCl4)Not specified~2-3 nmStable due to steric repulsion.[1]
DP SurfactantMagnetiteApolar (e.g., CCl4)Not specified~1 nmUnstable due to lack of steric repulsion.[1]
Oleic Acid (OA)MagnetitePolar (e.g., Water)Not specified~2-3 nmUnstable, severe phase separation.[1]
DP SurfactantMagnetitePolar (e.g., Water)Not specified~1 nmStable due to high repulsive energy (~2.2 kBT).[1]

Table 2: Effect of Mixed Capping Agents on Gold Nanoparticle Size

OA/OAm Volume RatioAverage Particle Size (TEM)Standard Deviation
1/0 (OA only)5.0 nm1.5 nm
3/13.3 nm0.8 nm
1/12.4 nm0.4 nm
1/33.4 nm (small), >10 nm (large)0.6 nm
Data from a study on Au nanoparticles, demonstrating the principle of using mixed ligands to control size and stability.[11]

Experimental Protocols

Protocol 1: General Synthesis of this compound-Capped Nanoparticles (Thermal Decomposition Method)

This protocol is a generalized procedure based on common thermal decomposition methods for producing oleate-capped nanoparticles.[9]

  • Precursor Preparation: In a three-neck flask, combine a titanium precursor (e.g., titanium(IV) isopropoxide) with a high-boiling-point organic solvent (e.g., 1-octadecene).

  • Ligand Addition: Add a stoichiometric excess of oleic acid to the mixture. Oleic acid will act as the capping agent.

  • Degassing: Heat the mixture to a moderate temperature (e.g., 100-120°C) under vacuum for 30-60 minutes to remove water and oxygen.

  • Nucleation and Growth: Under an inert atmosphere (e.g., argon or nitrogen), rapidly heat the mixture to a high temperature (e.g., 280-320°C) and maintain this temperature for a set period (e.g., 30-120 minutes) to allow for nanoparticle nucleation and growth. The color of the solution will change as the nanoparticles form.

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Purification: Add a polar solvent (e.g., ethanol or acetone) to the cooled mixture to precipitate the nanoparticles.

  • Isolation: Separate the precipitated nanoparticles by centrifugation.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by re-dispersing it in a nonpolar solvent (e.g., heptane) and re-precipitating with a polar solvent. Repeat this washing step 2-3 times to remove excess reactants.

  • Final Dispersion: After the final wash, disperse the purified nanoparticles in a suitable nonpolar solvent for storage.

Protocol 2: Stability Assessment using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a dilute dispersion of your this compound-capped nanoparticles in the desired nonpolar solvent. The concentration should be low enough to avoid multiple scattering effects, as recommended by the DLS instrument manufacturer.

  • Initial Measurement: Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) directly into a clean DLS cuvette to remove any dust or large aggregates. Immediately perform a DLS measurement to obtain the initial average hydrodynamic diameter and polydispersity index (PDI).

  • Time-Lapse Monitoring: Store the DLS cuvette under the desired storage conditions (e.g., room temperature or 4°C).

  • Periodic Measurements: At regular intervals (e.g., every 24 hours, weekly, or monthly), perform additional DLS measurements on the same sample.

  • Data Analysis: Plot the average hydrodynamic diameter and PDI as a function of time. A significant increase in either value indicates nanoparticle aggregation and reduced stability.

Diagrams and Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Storage s1 Mix Precursor, Solvent, and Oleic Acid s2 Degas Mixture (120°C, Vacuum) s1->s2 s3 Heat to High Temp (e.g., 300°C) under Inert Gas s2->s3 s4 Cool to Room Temperature s3->s4 p1 Precipitate with Polar Solvent (e.g., Ethanol) s4->p1 p2 Centrifuge to Isolate Nanoparticles p1->p2 p3 Wash Pellet (2-3x) p2->p3 c1 Disperse in Nonpolar Solvent (e.g., Heptane) p3->c1 c2 Characterize (TEM, DLS) c1->c2 c3 Store at 4°C c2->c3 troubleshooting_workflow start Dispersion is Unstable (Aggregation/Settling) q1 What is the solvent? start->q1 a1_polar Polar (e.g., Water, Ethanol) q1->a1_polar Polar a1_nonpolar Nonpolar (e.g., Heptane, Toluene) q1->a1_nonpolar Nonpolar sol1 Issue: Hydrophobic Mismatch Solution: Perform surface modification (e.g., ligand exchange, ozonolysis) a1_polar->sol1 q2 Was purification harsh? a1_nonpolar->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Issue: Ligand Stripping Solution: Use milder washing steps; add excess oleic acid to final dispersion a2_yes->sol2 q3 What are the storage conditions? a2_no->q3 a3_bad Inconsistent temp; exposed to light q3->a3_bad Inconsistent a3_good Consistent, cool, dark q3->a3_good Consistent sol3 Issue: Environmental Stress Solution: Store at constant temp (e.g., 4°C) in a sealed, dark container a3_bad->sol3 end Further Investigation Needed (e.g., concentration effects) a3_good->end steric_stabilization cluster_np1 Nanoparticle 1 cluster_np2 Nanoparticle 2 NP1 Ti Core repulsion Steric Repulsion (Prevents Aggregation) NP1->repulsion l1 NP2 Ti Core NP2->repulsion l2 NP_A Ti Core Oleate Layer NP_B Ti Core Oleate Layer NP_A:tail->NP_B:tail Steric Repulsion

References

Technical Support Center: Optimization of Annealing Conditions for TiO2 Films Derived from Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing conditions for titanium dioxide (TiO2) films derived from titanium oleate precursors.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of fabricating TiO2 films from this compound.

Problem Possible Causes Recommended Solutions
Poor Film Adhesion to Substrate 1. Inadequate substrate cleaning. 2. Mismatch in thermal expansion coefficients between the film and the substrate. 3. Insufficient removal of oleate ligands before high-temperature annealing, leading to a weak interface. 4. High stress in the film due to rapid heating or cooling rates.1. Implement a rigorous substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma or UV-ozone treatment). 2. Select a substrate with a closer thermal expansion coefficient to TiO2 or use a buffer layer. 3. Introduce a low-temperature pre-annealing step (e.g., 150-250°C) in air to facilitate the gradual decomposition of the oleate ligands. 4. Decrease the heating and cooling rates during the annealing process (e.g., 1-5°C/min).
Film Cracking or Peeling 1. Excessive film thickness. 2. High residual stress from solvent evaporation or precursor decomposition. 3. Rapid temperature changes during annealing. 4. Incomplete decomposition of the this compound precursor.1. Reduce the concentration of the this compound solution or decrease the spin coating speed to achieve a thinner film. 2. Optimize the pre-annealing step to allow for gradual removal of organic components. 3. Use slower ramp rates for heating and cooling during annealing. 4. Increase the annealing duration or temperature to ensure complete conversion to TiO2.
Yellowish or Brownish Film Appearance (Carbon Residue) 1. Incomplete combustion of the long-chain oleate ligands. 2. Annealing in an inert or reducing atmosphere. 3. Insufficient annealing time or temperature.1. Anneal in an oxygen-rich atmosphere (e.g., air or pure oxygen) to promote the oxidation of carbonaceous residues. 2. Increase the annealing temperature and/or duration. A two-step annealing process, with a lower temperature step for organic burnout followed by a higher temperature step for crystallization, can be effective. 3. Introduce a UV-ozone treatment step before the high-temperature anneal to assist in breaking down organic residues.
Inconsistent Film Thickness and Surface Roughness 1. Non-uniform spin coating. 2. Aggregation of this compound precursor in the solution. 3. Dust or particulate contamination.1. Ensure the spin coater is level and the substrate is centered. Optimize spin speed and acceleration. 2. Filter the precursor solution through a syringe filter (e.g., 0.22 µm) before deposition. 3. Work in a clean environment (e.g., a cleanroom or a laminar flow hood) to minimize contamination.
Desired TiO2 Phase (Anatase/Rutile) Not Achieved 1. Incorrect annealing temperature. 2. Insufficient annealing time.1. Adjust the annealing temperature based on the desired crystalline phase. Generally, anatase is formed at lower temperatures (around 400-600°C), while the transformation to the more stable rutile phase occurs at higher temperatures (>600-800°C).[1][2] 2. Increase the annealing time to allow for complete phase transformation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of annealing TiO2 films derived from this compound?

Annealing is a critical post-deposition heat treatment step for several reasons:

  • Precursor Decomposition: It facilitates the thermal decomposition of the this compound precursor, removing the organic oleate ligands and converting the material into titanium dioxide.

  • Crystallization: As-deposited films are often amorphous. Annealing provides the necessary thermal energy to induce crystallization into the desired TiO2 phases, such as anatase or rutile.[1][2]

  • Film Densification: The process helps in densifying the film, improving its mechanical stability and adhesion.

  • Control of Properties: The annealing conditions (temperature, time, and atmosphere) are key parameters to control the film's crystal structure, grain size, surface morphology, and ultimately its optical and electronic properties.

Q2: How does the annealing temperature affect the properties of the TiO2 film?

The annealing temperature is arguably the most critical parameter influencing the final film properties. Here's a general overview:

  • Low Temperatures (150-300°C): Primarily serves to remove residual solvent and initiate the decomposition of the oleate ligands. The film is typically amorphous at this stage.

  • Intermediate Temperatures (400-600°C): This range generally promotes the formation of the anatase phase of TiO2. Increasing the temperature within this range often leads to improved crystallinity and larger grain sizes.[1]

  • High Temperatures (>600-800°C): The transformation from the metastable anatase phase to the thermodynamically stable rutile phase typically occurs in this temperature range.[1][2] Further increases in temperature can lead to significant grain growth.

Q3: What is the role of the annealing atmosphere?

The annealing atmosphere plays a crucial role in the removal of organic residues from the this compound precursor.

  • Air or Oxygen: An oxidizing atmosphere is highly recommended to ensure the complete combustion of the hydrocarbon chains of the oleate ligands into volatile products like CO2 and H2O. This minimizes carbon contamination in the final TiO2 film.

  • Inert Atmosphere (e.g., Nitrogen, Argon): Annealing in an inert atmosphere is generally not advised for films derived from organic precursors like this compound, as it can lead to the incorporation of carbon impurities into the film, which can negatively impact its optical and electronic properties.

Q4: Can you provide a general experimental protocol for the synthesis and annealing of TiO2 films from this compound?

While specific parameters should be optimized for your application, here is a general protocol:

1. Precursor Solution Preparation:

  • Dissolve this compound in a suitable organic solvent (e.g., toluene, chloroform, or a mixture of solvents) to the desired concentration.
  • Stir the solution at room temperature until the this compound is fully dissolved.
  • For improved solution stability and to prevent aggregation, the solution can be aged for a specific period.
  • It is advisable to filter the solution through a syringe filter (e.g., 0.22 µm) before use.

2. Substrate Preparation:

  • Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water.
  • Dry the substrate with a stream of nitrogen gas.
  • For enhanced adhesion, an oxygen plasma or UV-ozone treatment of the substrate can be performed just before film deposition.

3. Film Deposition (Spin Coating):

  • Place the cleaned substrate on the spin coater chuck and ensure it is centered.
  • Dispense the this compound precursor solution onto the substrate.
  • Spin coat at a desired speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the target film thickness.

4. Annealing:

  • Pre-annealing (Organic Burnout): Place the coated substrate on a hot plate or in a furnace and heat at a low temperature (e.g., 150-250°C) in air for 30-60 minutes. This step helps in the slow and controlled decomposition of the oleate ligands.
  • High-Temperature Annealing (Crystallization): Transfer the pre-annealed film to a tube furnace or a rapid thermal annealing (RTA) system.
  • Heat the film to the desired final annealing temperature (e.g., 400-800°C) in an air or oxygen atmosphere.
  • Use a controlled ramp rate (e.g., 1-10°C/minute).
  • Hold at the peak temperature for the desired duration (e.g., 1-2 hours).
  • Cool down to room temperature at a controlled rate.

Data Presentation

Table 1: Effect of Annealing Temperature on TiO2 Film Properties

Annealing Temperature (°C)Dominant Crystalline PhaseTypical Crystallite/Grain Size (nm)General Effect on Optical Band Gap (eV)
As-depositedAmorphous--
300 - 400Amorphous to Anatase5 - 15Decreases with crystallization
400 - 600Anatase15 - 30Relatively stable or slight decrease
600 - 800Anatase + Rutile30 - 50+Tends to decrease with the appearance of rutile phase.[1]
> 800Rutile> 50Approaches the band gap of bulk rutile (~3.0 eV)

Note: The exact temperatures for phase transitions and the resulting grain sizes can vary depending on the specific experimental conditions such as heating rate, annealing time, and film thickness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_anneal Annealing ti_oleate This compound solution Precursor Solution ti_oleate->solution solvent Organic Solvent solvent->solution spin_coating Spin Coating solution->spin_coating substrate Substrate Cleaning substrate->spin_coating as_deposited As-Deposited Film spin_coating->as_deposited pre_anneal Pre-annealing (150-250°C) as_deposited->pre_anneal high_temp_anneal High-Temp Annealing (400-800°C) pre_anneal->high_temp_anneal final_film Final TiO2 Film high_temp_anneal->final_film

Caption: Experimental workflow for TiO2 film fabrication.

annealing_effects cluster_props Film Properties temp Increasing Annealing Temperature amorphous Amorphous temp->amorphous ~150-300°C crystallinity Increased Crystallinity temp->crystallinity grain_size Increased Grain Size temp->grain_size carbon_removal Carbon Residue Removal temp->carbon_removal anatase Anatase amorphous->anatase ~400-600°C rutile Rutile anatase->rutile >600-800°C

Caption: Effect of annealing temperature on TiO2 film properties.

References

Validation & Comparative

A Comparative Analysis of Titanium Oleate and Oleylamine as Capping Agents for Titanium Dioxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control over the size, shape, and surface chemistry of titanium dioxide (TiO2) nanoparticles is paramount for their application in areas ranging from photocatalysis to nanomedicine. The choice of capping agent during synthesis plays a pivotal role in determining these critical properties. This guide provides an objective comparison between titanium oleate and oleylamine, two common capping agents employed in the synthesis of TiO2 nanoparticles.

This comparison delves into the experimental data on how each capping agent influences the morphology, stability, and crystalline structure of TiO2 nanoparticles. Detailed experimental protocols are provided to enable replication and further investigation.

At a Glance: Key Performance Differences

PropertyThis compound (via Oleic Acid)OleylamineKey Findings
Morphology Control Promotes the formation of truncated octahedrons and nanorods.[1][2]Can lead to square, rod, and rounded rhombic-shaped nanoparticles.[2]The ratio of oleic acid to oleylamine can be tuned to achieve specific morphologies.[2][3]
Dispersion Good dispersibility in organic solvents.[4]Effective in preventing agglomeration.[5]Both provide good colloidal stability in nonpolar solvents.
Crystalline Phase Primarily anatase phase.[1]Primarily anatase phase.[5]Both capping agents facilitate the formation of the photocatalytically active anatase phase.
Binding Mechanism Carboxylate group chelates with titanium atoms on the nanoparticle surface.[4]Amine group coordinates with surface titanium atoms.The difference in binding affects the surface chemistry and subsequent functionalization potential.

Experimental Protocols

Synthesis of Oleic Acid-Capped TiO2 Nanoparticles (as a proxy for this compound)

This protocol is based on a non-hydrolytic sol-gel method.[1]

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Benzylamine

Procedure:

  • A mixture of oleic acid and 1-octadecene is heated to 120°C under vacuum for 1 hour.

  • The solution is then heated to 275°C under a nitrogen atmosphere.

  • A solution of titanium(IV) isopropoxide in 1-octadecene is swiftly injected into the hot oleic acid solution.

  • The temperature is maintained at 275°C for 30 minutes.

  • Benzylamine is then injected, and the mixture is refluxed at 275°C for 2 hours.

  • The resulting solution is cooled to room temperature, and the nanoparticles are precipitated by adding ethanol and collected by centrifugation.

  • The nanoparticles are washed multiple times with ethanol and redispersed in a nonpolar solvent like chloroform.

Synthesis of Oleylamine-Capped TiO2 Nanoparticles

This protocol is adapted from a solvothermal synthesis method.[3][6]

Materials:

  • Titanium(IV) butoxide (Ti(OBut)4)

  • Oleylamine (OM)

  • Ethanol

Procedure:

  • Titanium(IV) butoxide is added to a mixture of oleylamine and dry ethanol in a Teflon beaker.

  • The Teflon beaker is placed in a stainless steel autoclave.

  • The autoclave is heated to 180°C for 72 hours.

  • After cooling to room temperature, the precipitate is collected by centrifugation.

  • The resulting TiO2 nanoparticles are washed several times with ethanol and deionized water and then dried at 105°C.

Visualization of Synthesis and Capping Mechanisms

The following diagrams illustrate the experimental workflows and the proposed binding mechanisms of the capping agents to the TiO2 nanoparticle surface.

Synthesis_Workflow cluster_OA This compound (via Oleic Acid) Capping cluster_OM Oleylamine Capping OA_start Mix Oleic Acid & 1-Octadecene OA_heat1 Heat to 120°C (Vacuum) OA_start->OA_heat1 OA_heat2 Heat to 275°C (N2 Atmosphere) OA_heat1->OA_heat2 OA_inject_Ti Inject TTIP in ODE OA_heat2->OA_inject_Ti OA_reflux1 Maintain at 275°C (30 min) OA_inject_Ti->OA_reflux1 OA_inject_amine Inject Benzylamine OA_reflux1->OA_inject_amine OA_reflux2 Reflux at 275°C (2 hours) OA_inject_amine->OA_reflux2 OA_cool Cool to RT OA_reflux2->OA_cool OA_precipitate Precipitate with Ethanol OA_cool->OA_precipitate OA_wash Wash & Centrifuge OA_precipitate->OA_wash OA_final Disperse in Nonpolar Solvent OA_wash->OA_final OM_start Mix Ti(OBut)4, Oleylamine & Ethanol OM_autoclave Place in Autoclave OM_start->OM_autoclave OM_heat Heat to 180°C (72 hours) OM_autoclave->OM_heat OM_cool Cool to RT OM_heat->OM_cool OM_centrifuge Centrifuge OM_cool->OM_centrifuge OM_wash Wash with Ethanol & Water OM_centrifuge->OM_wash OM_dry Dry at 105°C OM_wash->OM_dry OM_final Oleylamine-capped TiO2 Nanoparticles OM_dry->OM_final

Caption: Experimental workflows for synthesizing TiO2 nanoparticles.

Capping_Mechanisms cluster_TiO2 cluster_OA_bind This compound Binding cluster_OM_bind Oleylamine Binding TiO2 TiO2 Nanoparticle Surface (Ti atoms) OA_molecule Oleic Acid (R-COOH) OA_binding Chelating Bidentate Carboxylate Binding OA_molecule->OA_binding interacts with OA_binding->TiO2 binds to OM_molecule Oleylamine (R-NH2) OM_binding Coordinative Amine Binding OM_molecule->OM_binding interacts with OM_binding->TiO2 binds to

Caption: Proposed binding mechanisms of capping agents.

In-Depth Comparison

The use of oleic acid results in the in-situ formation of this compound complexes on the nanoparticle surface. The carboxylate head group of oleic acid can form a bidentate chelate with the titanium atoms on the TiO2 surface, providing strong anchoring and stability.[4] This strong interaction is influential in directing the growth of specific crystal facets, often leading to the formation of nanorods or truncated octahedra.[1][2]

Oleylamine, on the other hand, utilizes its amine functional group to coordinate with the Lewis acidic titanium sites on the TiO2 surface. This interaction, while also effective in preventing aggregation, can lead to different growth kinetics and, consequently, different nanoparticle morphologies such as squares and rounded rhomboids.[2]

The choice between this compound (generated from oleic acid) and oleylamine as a capping agent will ultimately depend on the desired final properties of the TiO2 nanoparticles. For applications requiring specific elongated or faceted morphologies, oleic acid is a strong candidate. If a different set of shapes is desired, or if the surface amine functionality is advantageous for subsequent reactions, oleylamine would be the preferred choice. Furthermore, studies have shown that a combination of both capping agents can provide even finer control over the final nanoparticle shape.[2][3] Researchers are encouraged to use the provided protocols as a starting point and systematically vary parameters such as precursor-to-capping agent ratios and reaction temperatures to achieve the desired nanomaterial characteristics for their specific applications.

References

Validating Titanium Oleate Coating on TiO2 Nanoparticles: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the successful and uniform coating of nanoparticles is a critical step in the development of novel therapeutic and diagnostic agents. This guide provides a comprehensive comparison of leading analytical techniques for validating the presence and quantifying the amount of titanium oleate coating on titanium dioxide (TiO2) nanoparticles. We will delve into the principles, experimental protocols, and comparative performance of Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Differential Scanning Calorimetry (DSC).

The surface modification of nanoparticles with organic ligands like oleic acid is a common strategy to improve their dispersibility in non-polar solvents, enhance their stability, and facilitate their incorporation into various matrices, which is particularly relevant in drug delivery systems. Validating the presence and quantifying the amount of this coating is paramount for ensuring batch-to-batch consistency, predicting nanoparticle behavior in biological systems, and meeting regulatory requirements.

At a Glance: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedSample AmountDestructive?Key AdvantagesLimitations
TGA Measures mass change as a function of temperature.Quantitative (weight % of coating).MilligramsYesHigh accuracy and precision for quantification.Does not provide chemical structure information.
FTIR Measures absorption of infrared radiation by molecular vibrations.Qualitative (identification of functional groups).Micrograms to MilligramsNoFast, non-destructive, provides chemical bond information.Primarily qualitative; quantification can be challenging.
XPS Measures the kinetic energy of electrons ejected from a material upon X-ray bombardment.Surface elemental composition and chemical states.MicrogramsNo (surface sensitive)Provides information about the outermost atomic layers.Requires high vacuum; may not be representative of the bulk sample.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Thermal transitions (e.g., melting, decomposition).MilligramsYesComplements TGA by identifying thermal events.Indirect method for quantification.

In-Depth Analysis and Experimental Protocols

Thermogravimetric Analysis (TGA)

TGA is the gold standard for quantifying the amount of organic coating on inorganic nanoparticles.[1][2] The technique involves heating a sample in a controlled atmosphere and measuring the change in mass as the temperature increases. The organic coating (this compound) will decompose and vaporize at a specific temperature range, resulting in a weight loss that can be directly correlated to the amount of coating.

A typical TGA curve for oleic acid-coated TiO2 nanoparticles shows a distinct weight loss step between 200°C and 400°C, corresponding to the decomposition of the oleic acid.[3] The percentage of weight loss in this region is taken as the weight percentage of the this compound coating.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound-coated TiO2 nanoparticle powder into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation of the TiO2.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the weight percentage as a function of temperature.

    • Determine the onset and end temperatures of the weight loss corresponding to the decomposition of the oleic acid.

    • The percentage of weight loss in this step represents the weight percentage of the this compound coating.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of coated nanoparticles load Load sample into TGA pan weigh->load purge Purge with Nitrogen load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat plot Plot Weight % vs. Temperature heat->plot quantify Quantify weight loss of oleate plot->quantify

Caption: TGA experimental workflow for quantifying oleate coating.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful and rapid technique for the qualitative confirmation of the oleic acid coating. It works by identifying the characteristic vibrational frequencies of chemical bonds within the oleic acid molecule.

The FTIR spectrum of oleic acid-coated TiO2 nanoparticles will show characteristic peaks that are absent in the spectrum of uncoated TiO2. These include:

  • C-H stretching vibrations of the alkyl chain of oleic acid, typically appearing around 2850-2960 cm⁻¹.

  • C=O stretching vibration of the carboxylate group of oleic acid, which indicates its binding to the TiO2 surface, usually observed around 1520-1560 cm⁻¹.

  • Sample Preparation: Place a small amount (a few milligrams) of the dried nanoparticle powder directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the coated nanoparticles with that of uncoated TiO2 and pure oleic acid.

    • Identify the characteristic peaks of oleic acid in the spectrum of the coated nanoparticles.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in the top 1-10 nanometers of a material.[4][5] For oleate-coated TiO2 nanoparticles, XPS can confirm the presence of the coating by detecting the carbon signal from the oleic acid and can also provide insights into the chemical bonding between the oleic acid and the TiO2 surface.

The high-resolution C 1s spectrum can be deconvoluted to identify different carbon species, such as C-C/C-H bonds in the alkyl chain and the C=O bond in the carboxylate group. The O 1s spectrum can reveal the presence of Ti-O-C bonds, indicating a chemical linkage between the oleic acid and the TiO2 surface.

  • Sample Preparation: A small amount of the dried nanoparticle powder is mounted on a sample holder using double-sided adhesive tape.

  • Instrument Setup:

    • The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.

    • A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.

  • Data Acquisition:

    • A survey scan is first acquired to identify all the elements present on the surface.

    • High-resolution spectra are then acquired for the elements of interest (e.g., C 1s, O 1s, Ti 2p).

  • Data Analysis:

    • The binding energies of the detected photoelectrons are used to identify the elements and their chemical states.

    • The peak areas in the high-resolution spectra can be used for semi-quantitative analysis of the surface composition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is a complementary technique to TGA and can be used to study the thermal events associated with the oleic acid coating, such as its decomposition.

The DSC thermogram of oleic acid-coated TiO2 nanoparticles will show an exothermic peak in the same temperature range as the weight loss observed in TGA, corresponding to the decomposition of the oleic acid.[3] The area of this peak is proportional to the enthalpy of decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried nanoparticle powder into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the decomposition temperature of the oleic acid (e.g., 500°C).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and integrate the exothermic peak corresponding to the decomposition of the oleic acid to determine the enthalpy of decomposition.

Logical Relationship of the Analytical Workflow

The validation of the this compound coating typically follows a logical progression, starting with qualitative confirmation and moving to quantitative analysis.

Coating_Validation_Workflow cluster_qualitative Qualitative Confirmation cluster_quantitative Quantitative Analysis cluster_complementary Complementary Thermal Analysis FTIR FTIR (Identify Functional Groups) TGA TGA (Determine Weight Percentage) FTIR->TGA XPS_qual XPS (Confirm Surface Elements) XPS_qual->TGA DSC DSC (Analyze Thermal Transitions) TGA->DSC Start Start: Coated Nanoparticle Sample Start->FTIR Start->XPS_qual

Caption: Logical workflow for validating oleate coating on nanoparticles.

Conclusion

Validating the presence and quantifying the amount of this compound coating on TiO2 nanoparticles is crucial for their successful application in research and drug development. While TGA stands out as the primary method for accurate quantification, a multi-technique approach provides the most comprehensive characterization. FTIR offers rapid qualitative confirmation, XPS provides invaluable surface-specific information, and DSC complements TGA by detailing the thermal behavior of the coating. By employing these techniques in a logical workflow, researchers can confidently assess the quality of their coated nanoparticles, leading to more reliable and reproducible results in their downstream applications.

References

comparing the effectiveness of titanium oleate vs. stearic acid in nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate surfactant or capping agent is a critical determinant of the physicochemical properties and subsequent performance of nanoparticles. Among the myriad of available options, long-chain fatty acids like oleic acid and stearic acid are frequently employed due to their biocompatibility, biodegradability, and ability to modulate nanoparticle characteristics. This guide provides an objective comparison of the effectiveness of oleic acid (often used in situ to form a titanium oleate complex with titanium precursors) and stearic acid in nanoparticle synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Performance

FeatureOleic Acid (as this compound Complex)Stearic Acid
Primary Role Capping agent, liquid lipid in NLCsSolid lipid matrix in SLNs and NLCs
Impact on Particle Size Generally leads to smaller nanoparticles.[1]Can result in larger particles when used alone as a solid lipid.
Effect on Morphology Promotes spherical or well-defined shapes.[1]Forms a solid matrix, influencing the overall particle structure.
Influence on Stability Provides steric hindrance, enhancing colloidal stability.Contributes to the solid core, but polymorphism can affect long-term stability.[2]
Drug Encapsulation As a liquid lipid in NLCs, it creates imperfections in the crystal lattice, increasing drug loading capacity.[1]As a solid lipid, it can lead to drug expulsion during polymorphic transitions.[2]

Quantitative Comparison: Nanostructured Lipid Carriers (NLCs)

The formulation of Nanostructured Lipid Carriers (NLCs) often involves a blend of a solid lipid (like stearic acid) and a liquid lipid (like oleic acid). The ratio of these two components significantly impacts the nanoparticle's properties.

Solid Lipid:Liquid Lipid Ratio (Stearic Acid:Oleic Acid)Mean Particle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Reference
100:0 (SLN)--Lower[1]
90:10---
80:20791.77 ± 85.57-76.96 ± 3.29
70:30--Higher[1]
60:40333.60 ± 144.29-89.38 ± 3.69

As the proportion of oleic acid increases, the particle size tends to decrease, and the entrapment efficiency generally increases. This is attributed to the less ordered crystal structure created by the liquid lipid, which provides more space for drug molecules.

Experimental Protocols

Synthesis of Nanostructured Lipid Carriers (NLCs) via High-Shear Homogenization

This protocol describes the preparation of NLCs composed of stearic acid and oleic acid.

Materials:

  • Stearic Acid (Solid Lipid)

  • Oleic Acid (Liquid Lipid)

  • Surfactant (e.g., Tween 80)

  • Active Pharmaceutical Ingredient (API)

  • Phosphate Buffer (pH 7.4)

  • Deionized Water

Equipment:

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Magnetic Stirrer with Hotplate

  • Beakers

  • Water Bath

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the desired amounts of stearic acid and oleic acid and place them in a beaker.

    • Heat the beaker on a hotplate magnetic stirrer to a temperature approximately 5-10°C above the melting point of stearic acid (around 70-80°C).

    • Stir the mixture until a homogenous lipid melt is obtained.

    • Disperse the API in the molten lipid phase.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Tween 80) in phosphate buffer.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with the high-shear homogenizer at a specified speed (e.g., 8000 rpm) for a defined period (e.g., 10 minutes).

  • Nanoparticle Formation:

    • Transfer the resulting pre-emulsion to a cold water bath (2-4°C) and continue stirring until the nanoemulsion cools down and the lipid recrystallizes, forming the NLCs.

  • Characterization:

    • Analyze the NLC dispersion for particle size, PDI, and zeta potential using a suitable particle size analyzer.

    • Determine the entrapment efficiency using techniques like ultracentrifugation followed by spectrophotometric or chromatographic analysis of the supernatant.

Synthesis of Oleic Acid-Capped Titanium Dioxide (TiO2) Nanoparticles

This protocol outlines the synthesis of TiO2 nanoparticles where oleic acid acts as a capping agent, forming a this compound complex in situ.

Materials:

  • Titanium Isopropoxide (TTIP)

  • Oleic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Three-neck flask

  • Condenser

  • Magnetic Stirrer with Hotplate

  • Syringe pump

Procedure:

  • Reaction Setup:

    • In a three-neck flask equipped with a condenser and magnetic stirrer, mix titanium isopropoxide and oleic acid in a specific molar ratio.

  • Hydrolysis:

    • Heat the mixture to a desired temperature (e.g., 80°C) under constant stirring.

    • Separately, prepare a solution of deionized water in ethanol.

    • Add the water/ethanol solution dropwise to the heated TTIP/oleic acid mixture using a syringe pump at a controlled rate.

  • Nanoparticle Growth:

    • After the addition is complete, maintain the reaction at the set temperature for a specific duration to allow for the growth of the nanoparticles.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of a non-solvent like ethanol or acetone to precipitate the oleic acid-capped TiO2 nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the collected nanoparticles multiple times with ethanol to remove any unreacted precursors and excess oleic acid.

  • Drying and Characterization:

    • Dry the purified nanoparticles in an oven at a low temperature (e.g., 60°C).

    • Characterize the synthesized nanoparticles for their size, morphology, and crystallinity using techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the oleic acid coating.

Visualization of Synthesis Workflows

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation SA Stearic Acid Melt Melt Lipids (70-80°C) SA->Melt OA Oleic Acid OA->Melt API API Disp_API Disperse API API->Disp_API Melt->Disp_API Homogenize High-Shear Homogenization Disp_API->Homogenize Surf Surfactant Heat_Aq Heat Aqueous Phase (70-80°C) Surf->Heat_Aq Buff Buffer Buff->Heat_Aq Heat_Aq->Homogenize Cool Cooling & Nanoparticle Formation Homogenize->Cool NLCs NLCs Cool->NLCs

G TTIP Titanium Isopropoxide Mix Mix Precursors TTIP->Mix Oleic_Acid Oleic Acid Oleic_Acid->Mix Reaction Hydrolysis & Growth (e.g., 80°C) Mix->Reaction Water Water Hydrolysis_Sol Prepare Hydrolysis Solution Water->Hydrolysis_Sol Ethanol Ethanol Ethanol->Hydrolysis_Sol Hydrolysis_Sol->Reaction dropwise Precipitate Precipitation (add non-solvent) Reaction->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Wash Washing Centrifuge->Wash Dry Drying Wash->Dry TiO2_NPs Oleic Acid-Capped TiO2 NPs Dry->TiO2_NPs

Mechanism of Stabilization

The stabilizing effect of these fatty acids is crucial for preventing nanoparticle aggregation and ensuring a stable formulation.

G cluster_oleic Oleic Acid (Unsaturated) cluster_stearic Stearic Acid (Saturated) NP Nanoparticle Core Aggregation Aggregation Oleic_Mol Oleic Acid Molecule (Kinked Chain) Oleic_Mol->NP adsorbs via carboxyl group Steric Steric Hindrance Oleic_Mol->Steric Stability Colloidal Stability Steric->Stability Stearic_Mol Stearic Acid Molecule (Straight Chain) Stearic_Mol->NP incorporates into solid matrix Packing Forms Solid Matrix Stearic_Mol->Packing Packing->Stability Stability->Aggregation Prevents

Conclusion

Both oleic acid (as a this compound complex formed in situ) and stearic acid are highly effective in the synthesis of nanoparticles, albeit through different mechanisms and with distinct outcomes. Oleic acid, with its unsaturated chain, excels as a capping agent and a liquid lipid in NLCs, promoting smaller particle sizes and higher drug loading capacities. Stearic acid, a saturated fatty acid, is a cornerstone for creating the solid matrix of SLNs and NLCs, providing structural integrity. The choice between them, or the ratio in which they are combined, is a critical parameter that must be optimized based on the desired nanoparticle characteristics and the specific application, particularly in the realm of drug delivery. This guide provides the foundational data and methodologies to inform these crucial decisions in nanoparticle formulation.

References

validation of TiO2 nanoparticle crystallinity prepared with titanium oleate using XRD

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of titanium dioxide (TiO2) nanoparticle crystallinity, focusing on preparations using a titanium oleate complex and comparing them with established sol-gel and hydrothermal methods. This guide provides a detailed comparison of the crystalline structures obtained through these different synthetic routes, supported by X-ray Diffraction (XRD) data.

The crystallinity of titanium dioxide (TiO2) nanoparticles is a critical parameter that significantly influences their performance in various applications, including photocatalysis, drug delivery, and biomedical imaging. The arrangement of atoms into well-defined crystal lattices—anatase, rutile, or brookite—directly impacts the electronic and surface properties of the nanoparticles. This guide delves into the validation of TiO2 nanoparticle crystallinity prepared via a non-hydrolytic method involving a this compound complex and provides a comparative analysis with the widely used sol-gel and hydrothermal synthesis techniques.

Comparative Analysis of Crystallinity by XRD

X-ray Diffraction (XRD) is the cornerstone technique for determining the crystalline phase and size of nanoparticles. The position and width of diffraction peaks in an XRD pattern provide a fingerprint of the crystal structure. The following table summarizes representative quantitative data obtained from the XRD analysis of TiO2 nanoparticles synthesized by the this compound (non-hydrolytic), sol-gel, and hydrothermal methods.

Synthesis MethodPrecursorsPredominant PhaseCrystallite Size (nm)Reference
This compound (Non-hydrolytic) Titanium(IV) isopropoxide, Oleic acidAnatase~3.4[1]
Sol-Gel Titanium(IV) isopropoxide, Isopropanol, Nitric acidAnatase & Rutile~20[2]
Hydrothermal Titanium butoxide, Tetrabutylammonium hydroxideAnatase or RutileNot specified

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis of TiO2 nanoparticles with desired crystalline properties. Below are the methodologies for the three compared synthesis routes.

Synthesis of TiO2 Nanorods via Non-hydrolytic Reaction (this compound Method)

This method involves the reaction between a titanium precursor and oleic acid at elevated temperatures, leading to the formation of crystalline TiO2 nanorods.[1]

Materials:

  • Titanium(IV) isopropoxide

  • Oleic acid

Procedure:

  • A non-hydrolytic sol-gel reaction is initiated between titanium(IV) isopropoxide and oleic acid.

  • The reaction mixture is heated to 270°C.

  • The resulting TiO2 nanocrystals are collected after the reaction is complete.

Sol-Gel Synthesis of TiO2 Nanoparticles

The sol-gel method is a versatile wet-chemical technique that involves the hydrolysis and condensation of a titanium precursor to form a colloidal sol, which is then converted into a gel.

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • Isopropanol

  • Deionized water

  • Nitric acid (HNO3)

Procedure:

  • Add 20 ml of Titanium tetra isopropoxide dropwise into a solution containing 10 ml of isopropanol and 12 ml of deionized water under constant stirring at 80°C.[2]

  • After 1 hour, add 8 ml of concentrated HNO3 mixed with deionized water to the solution.[2]

  • Continue stirring at 60°C for 6 hours to obtain a highly viscous sol-gel.[2]

  • Heat the prepared sol-gel at 300°C for 2 hours in an open atmosphere to obtain nanocrystalline TiO2 powder.[2]

Hydrothermal Synthesis of TiO2 Nanoparticles

Hydrothermal synthesis utilizes high temperature and pressure in an aqueous solution to promote the crystallization of TiO2 nanoparticles. This method allows for good control over particle size and morphology.

Materials:

  • Titanium butoxide

  • 2-propanol

  • Nitric acid (for acid-peptized gel) or Tetrabutylammonium hydroxide (for alkaline-peptized gel)

Procedure:

  • Prepare a solution gel by the hydrolysis of titanium butoxide in a 2-propanol solution.

  • Use nitric acid or tetrabutylammonium hydroxide as peptizers to control the polymorphic form.

  • Transfer the gel to a sealed autoclave and subject it to hydrothermal treatment at temperatures between 210°C and 270°C.

  • The resulting crystalline TiO2 nanoparticles are then collected, washed, and dried.

Experimental Workflow for Crystallinity Validation

The following diagram illustrates the logical workflow for the synthesis and subsequent XRD validation of TiO2 nanoparticle crystallinity.

TiO2 Nanoparticle Crystallinity Validation Workflow cluster_synthesis Synthesis Routes cluster_processing Post-Synthesis Processing cluster_analysis Characterization This compound This compound Collection Collection This compound->Collection Sol-Gel Sol-Gel Sol-Gel->Collection Hydrothermal Hydrothermal Hydrothermal->Collection Precursor Preparation Precursor Preparation Precursor Preparation->this compound Select Method Precursor Preparation->Sol-Gel Select Method Precursor Preparation->Hydrothermal Select Method Washing Washing Collection->Washing Drying/Calcination Drying/Calcination Washing->Drying/Calcination XRD Analysis XRD Analysis Drying/Calcination->XRD Analysis Sample Preparation Data Interpretation Data Interpretation XRD Analysis->Data Interpretation Obtain Diffractogram Crystallinity Report Crystallinity Report Data Interpretation->Crystallinity Report

TiO2 Nanoparticle Synthesis and XRD Validation Workflow.

This comprehensive guide provides researchers with the necessary information to understand and compare the crystallinity of TiO2 nanoparticles prepared through different synthetic routes. The choice of synthesis method will ultimately depend on the desired crystalline phase, particle size, and the specific requirements of the intended application. The provided experimental protocols and workflow for XRD analysis serve as a valuable resource for the successful synthesis and characterization of high-quality TiO2 nanoparticles.

References

comparative analysis of different titanium precursors for oleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of titanium oleate is a critical step in various applications, including the development of novel drug delivery systems, catalysts, and functionalized nanomaterials. The choice of titanium precursor significantly impacts the reaction efficiency, product purity, and overall cost-effectiveness of the synthesis. This guide provides a comparative analysis of common titanium precursors for the synthesis of this compound, supported by experimental data from analogous reactions and detailed methodologies.

Executive Summary

This guide compares two primary titanium precursors for the synthesis of this compound: Titanium (IV) Isopropoxide (TTIP) and Titanium (IV) Tetrachloride (TiCl₄) . While direct comparative studies on this compound synthesis are limited, this analysis draws upon extensive research on related esterification and alkoxide reactions to provide a comprehensive overview.

  • Titanium (IV) Isopropoxide (TTIP) is favored for its milder reaction conditions and reduced generation of corrosive byproducts. It is often used in sol-gel processes where the in-situ formation of a Ti-oleate complex is a key step.

  • Titanium (IV) Tetrachloride (TiCl₄) is a highly effective Lewis acid that can activate carboxylic acids for esterification, often leading to high yields. However, it requires careful handling due to its reactivity with moisture and the production of hydrochloric acid (HCl) as a byproduct.

Performance Comparison

The following table summarizes the key performance indicators for the synthesis of this compound using TTIP and TiCl₄. The data is compiled from studies on the synthesis of titanium dioxide nanoparticles where a Ti-oleate complex is formed as an intermediate and from direct esterification reactions using TiCl₄.

ParameterTitanium (IV) Isopropoxide (TTIP)Titanium (IV) Tetrachloride (TiCl₄)Key Considerations
Reaction Yield Moderate to High (in situ)High (for analogous esterifications)[1]Yields for direct this compound synthesis are not extensively reported. TiCl₄ often provides higher yields in direct esterification.[1]
Purity of Product Generally high, with potential for alcohol impurities.High, but requires thorough removal of HCl and ammonium chloride if ammonia is used for neutralization.Purification methods are crucial for both precursors to achieve high-purity this compound.
Reaction Time Varies (hours)8-20 hours (for analogous esterifications)[1]Reaction times are dependent on temperature and solvent.
Reaction Temperature Elevated temperatures (e.g., 110°C) are often used for nanoparticle synthesis involving oleic acid.Room temperature to reflux, depending on the specific alcohol and carboxylic acid.[1]Milder conditions are generally possible with TiCl₄ for some esterifications.
Byproducts IsopropanolHydrochloric acid (HCl)The corrosive nature of HCl from TiCl₄ requires specific handling procedures and equipment.
Handling & Safety Moisture-sensitive.Highly moisture-sensitive, corrosive.[2]Both precursors require handling in an inert, dry atmosphere. TiCl₄ poses greater safety risks due to its reactivity and the production of HCl.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using TTIP and TiCl₄ are provided below. These protocols are based on established procedures for related reactions.

Synthesis of this compound using Titanium (IV) Isopropoxide (TTIP)

This protocol is adapted from methods used for the synthesis of oleic acid-capped titanium dioxide nanorods, where the formation of a titanium-oleate complex is the initial step.[3]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Oleic acid

  • Anhydrous, high-boiling point organic solvent (e.g., 1-octadecene)

  • Ethanol (for precipitation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, combine oleic acid and the organic solvent under a continuous flow of inert gas.

  • Heat the mixture to approximately 120°C with vigorous stirring to remove any residual water.

  • Cool the mixture to the desired reaction temperature (e.g., 80-100°C).

  • Slowly inject Titanium (IV) isopropoxide into the hot oleic acid/solvent mixture with continuous stirring. The molar ratio of oleic acid to TTIP should be optimized, but a common starting point is 4:1.

  • Maintain the reaction mixture at the set temperature for several hours to ensure the complete formation of the titanium-oleate complex.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the this compound product by adding an excess of ethanol.

  • Isolate the product by centrifugation, wash with ethanol to remove unreacted oleic acid and solvent, and dry under vacuum.

Synthesis of this compound using Titanium (IV) Tetrachloride (TiCl₄)

This protocol is based on the TiCl₄-assisted direct esterification of carboxylic acids.[1]

Materials:

  • Titanium (IV) tetrachloride (TiCl₄)

  • Oleic acid

  • Anhydrous dichloromethane or hexane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-neck flask under an inert atmosphere, dissolve oleic acid (1 mmol) in anhydrous dichloromethane (3 mL).

  • With constant stirring, slowly add titanium tetrachloride (3 mmol) to the solution. The mixture will likely change color and may evolve HCl gas.

  • Stir the reaction mixture at room temperature for 20 minutes to allow for the formation of the activated acid-TiCl₄ adduct.

  • Note: In a typical esterification, an alcohol would be added at this stage. For the synthesis of a titanium-oleate complex, the reaction is considered complete after the formation of the adduct, which can be viewed as a form of this compound.

  • To isolate a more defined product, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound complex. Further purification may be required.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

experimental_workflow_ttip start Start mix Mix Oleic Acid and Solvent start->mix heat_remove_h2o Heat to 120°C (remove H₂O) mix->heat_remove_h2o cool Cool to Reaction Temp. heat_remove_h2o->cool inject_ttip Inject TTIP cool->inject_ttip react React for several hours inject_ttip->react cool_rt Cool to Room Temp. react->cool_rt precipitate Precipitate with Ethanol cool_rt->precipitate isolate Isolate & Wash precipitate->isolate dry Dry under Vacuum isolate->dry end This compound Product dry->end

Caption: Experimental workflow for this compound synthesis using TTIP.

experimental_workflow_ticl4 start Start dissolve_oa Dissolve Oleic Acid in Anhydrous Solvent start->dissolve_oa add_ticl4 Add TiCl₄ dissolve_oa->add_ticl4 stir Stir for 20 min (Adduct Formation) add_ticl4->stir quench Quench with NaHCO₃ stir->quench extract Extract with Dichloromethane quench->extract dry_organic Dry Organic Layer extract->dry_organic evaporate Evaporate Solvent dry_organic->evaporate end This compound Product evaporate->end

Caption: Experimental workflow for this compound synthesis using TiCl₄.

reaction_pathway_ticl4 oleic_acid Oleic Acid (R-COOH) adduct Activated Adduct [R-COO-TiCl₃] + HCl oleic_acid->adduct Reaction ticl4 TiCl₄ ticl4->adduct Reaction

Caption: Simplified reaction pathway for TiCl₄ with a carboxylic acid.

Conclusion

The selection of a titanium precursor for oleate synthesis is a trade-off between reactivity, safety, and the desired properties of the final product.

  • Titanium (IV) Isopropoxide (TTIP) is a suitable choice for applications where milder conditions are preferred and the in-situ formation of the this compound complex is part of a larger synthesis scheme, such as in the creation of functionalized nanoparticles.

  • Titanium (IV) Tetrachloride (TiCl₄) offers a highly reactive option that can lead to high yields in direct esterification-like reactions. However, its use necessitates stringent safety precautions and handling of corrosive byproducts.

For researchers in drug development and materials science, the choice will ultimately depend on the specific requirements of their application, available equipment, and safety protocols. Further optimization of reaction conditions for each precursor is recommended to achieve the desired yield and purity of this compound.

References

A Comparative Guide to the Dispersion Stability of Titanium Dioxide Nanoparticles: Oleate vs. Other Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving stable dispersions of titanium dioxide (TiO2) nanoparticles is a critical prerequisite for reliable and reproducible results in various applications, from drug delivery to photocatalysis. This guide provides a comparative analysis of the dispersion stability of TiO2 nanoparticles when stabilized with titanium oleate (inferred from studies using oleic acid) versus other commonly used surfactants. The information is supported by experimental data compiled from multiple studies and includes detailed experimental protocols.

The aggregation of nanoparticles in suspension can significantly alter their physicochemical properties and biological interactions. Surface modification with surfactants is a widely adopted strategy to enhance dispersion stability. Here, we compare the efficacy of oleate as a stabilizer with other alternatives, providing insights into the selection of an appropriate dispersion strategy.

Comparative Analysis of Dispersion Stability

The stability of a nanoparticle dispersion is primarily assessed by measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the suspended particles over time. A smaller hydrodynamic diameter and PDI indicate a more uniform and less aggregated dispersion. The zeta potential is a measure of the electrostatic repulsion between particles, with absolute values greater than 30 mV generally considered indicative of good stability.

While direct comparative studies focusing on "this compound" are limited, the use of oleic acid as a surface modifier for TiO2 nanoparticles provides valuable insights into the potential of oleate as a stabilizing agent. The following table summarizes key stability parameters for TiO2 nanoparticles stabilized with oleic acid and other common surfactants, compiled from various studies. It is important to note that experimental conditions such as nanoparticle concentration, solvent, and sonication parameters may vary between studies.

StabilizerNanoparticleConcentration of StabilizerSolventHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Oleic Acid TiO2Molar ratio of Ti salt to oleic acid 1:24Transformer OilWell-dispersed, transparent after 30 daysNot ReportedNot Reported[1]
Sodium Dodecyl Sulfate (SDS) TiO22.5 wt%Aqueous~200 - 400Not Reported> -30[2][3][4]
Cetyltrimethylammonium Bromide (CTAB) TiO22.5 wt%Aqueous~150 - 300Not Reported> +30[4][5]
Bovine Serum Albumin (BSA) TiO2Not SpecifiedBiological Media~300 - 500Not Reported~ -15 to -25
No Stabilizer (in DI water) TiO2N/ADeionized Water> 1000 (aggregated)High~ +5 to -20 (pH dependent)[6]

Note: The data presented is a synthesis from multiple sources and should be interpreted as indicative rather than a direct comparison under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for preparing and characterizing TiO2 nanoparticle dispersions.

Protocol 1: Preparation of Oleic Acid-Stabilized TiO2 Nanoparticle Dispersion (in a non-aqueous solvent)

This protocol is adapted from methods used for dispersing TiO2 nanoparticles in oil-based media.[1]

Materials:

  • Titanium dioxide (TiO2) nanoparticles

  • Oleic acid

  • Non-aqueous solvent (e.g., transformer oil, toluene)

  • Ultrasonicator (probe or bath)

  • Magnetic stirrer

Procedure:

  • Pre-treatment of TiO2 Nanoparticles: Dry the TiO2 nanoparticles in an oven at 80-100 °C for 2-4 hours to remove any adsorbed moisture.

  • Preparation of Oleic Acid Solution: Prepare a solution of oleic acid in the desired non-aqueous solvent at the desired concentration.

  • Dispersion: a. Add the dried TiO2 nanoparticles to the oleic acid solution. The concentration of nanoparticles will depend on the specific application. b. Stir the mixture vigorously using a magnetic stirrer for 30 minutes. c. Sonicate the suspension using a probe or bath sonicator. Sonication parameters (power, time, and temperature) should be optimized for the specific nanoparticle and solvent system. A typical starting point is 20-30 minutes of sonication in a cold water bath to prevent overheating.

  • Stability Assessment: Allow the dispersion to stand undisturbed and visually inspect for any signs of sedimentation or aggregation over a defined period (e.g., 24 hours, 7 days, 30 days). For quantitative analysis, proceed to characterization.

Protocol 2: Preparation of Aqueous TiO2 Nanoparticle Dispersion with Surfactants (SDS or CTAB)

This protocol provides a general method for dispersing TiO2 nanoparticles in an aqueous medium using common ionic surfactants.

Materials:

  • Titanium dioxide (TiO2) nanoparticles

  • Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium Bromide (CTAB)

  • Deionized water

  • Ultrasonicator (probe or bath)

  • Magnetic stirrer

  • pH meter

Procedure:

  • Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant (e.g., 1% w/v SDS or CTAB) in deionized water.

  • Dispersion: a. Weigh the desired amount of TiO2 nanoparticles and add them to a specific volume of the surfactant solution to achieve the target nanoparticle concentration. b. Vigorously stir the mixture using a magnetic stirrer for at least 30 minutes to ensure initial wetting of the nanoparticles. c. Sonicate the suspension using a probe sonicator for 15-30 minutes or a bath sonicator for 30-60 minutes. It is recommended to perform sonication in an ice bath to prevent excessive heating.

  • pH Adjustment (Optional): The pH of the dispersion can be adjusted using dilute HCl or NaOH to modulate the surface charge and enhance stability. The optimal pH will depend on the isoelectric point of the TiO2 nanoparticles and the nature of the surfactant.

  • Characterization: Immediately after preparation, characterize the dispersion for hydrodynamic diameter, PDI, and zeta potential.

Protocol 3: Characterization of Nanoparticle Dispersion Stability

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument for measuring hydrodynamic diameter and polydispersity index (PDI).

  • Zeta potential analyzer for measuring the surface charge of the nanoparticles.

Procedure:

  • Sample Preparation: a. Dilute a small aliquot of the prepared nanoparticle dispersion with the same solvent used for its preparation to a suitable concentration for DLS and zeta potential measurements (typically in the range of 0.01 to 1 mg/mL). The optimal concentration should be determined empirically to obtain a stable and reliable signal. b. Ensure the sample is well-mixed before measurement.

  • DLS Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (usually 25 °C). c. Perform the measurement according to the instrument's instructions. Typically, at least three measurements are taken and averaged. d. Record the Z-average hydrodynamic diameter and the polydispersity index (PDI).

  • Zeta Potential Measurement: a. Transfer the diluted sample to the appropriate measurement cell (e.g., a folded capillary cell). b. Place the cell in the zeta potential analyzer and allow it to equilibrate. c. Apply the electric field and measure the electrophoretic mobility of the particles. The instrument's software will convert this to the zeta potential. d. Perform at least three measurements and record the average zeta potential.

  • Time-Resolved Stability Assessment: To evaluate the long-term stability, repeat the DLS and zeta potential measurements at regular intervals (e.g., 1 hour, 24 hours, 7 days) while storing the stock dispersion under controlled conditions (e.g., room temperature, 4 °C).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the validation of TiO2 nanoparticle dispersion stability.

G cluster_prep Dispersion Preparation cluster_char Characterization cluster_analysis Data Analysis & Comparison NP TiO2 Nanoparticles Mix Mixing & Sonication NP->Mix Solvent Solvent Selection (Aqueous/Non-aqueous) Solvent->Mix Surfactant Stabilizer Selection (Oleate, SDS, CTAB, etc.) Surfactant->Mix DLS Dynamic Light Scattering (DLS) - Hydrodynamic Diameter - Polydispersity Index (PDI) Mix->DLS Initial Characterization Zeta Zeta Potential Analysis Mix->Zeta Initial Characterization Time Time-Resolved Measurement (e.g., 0h, 24h, 7 days) DLS->Time Zeta->Time Compare Comparative Analysis of Dispersion Stability Time->Compare

Caption: Experimental workflow for dispersion stability validation.

References

A Comparative Analysis of the Lubricating Properties of Titanium Oleate and Other Metal Oleates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the lubricating properties of titanium oleate with other commonly studied metal oleates, including those of zinc, copper, and tin. The information is compiled from recent studies to offer an objective overview of their performance, supported by experimental data and methodologies.

Quantitative Performance Data

The anti-wear and friction-reducing capabilities of various metal oleates as lubricant additives have been evaluated in several studies. The following tables summarize the key performance metrics from these investigations.

Table 1: Anti-Wear Performance of Titanium Tetraoleate

A study on titanium tetraoleate as a friction modifier in motor oils revealed its effectiveness in reducing wear. The best results were observed at a 1% concentration.[1]

Base OilAdditive Concentration (% w/w)Wear Scar Diameter Reduction (%)
Mineral Motor Oil SAE 301~15
Synthetic Motor Oil SAE 5W401~10

Table 2: Comparative Frictional and Anti-Wear Properties of Copper, Zinc, and Tin Oleates

Research comparing the effects of copper (II), zinc (II), and tin (II) oleates on lubrication properties in engine and industrial oils provides valuable comparative data.

Friction Coefficient Reduction in Engine Oil: [2][3]

Metal OleateFriction Coefficient Reduction (%)
Copper (II) Oleate7 - 15
Zinc (II) Oleate5.5 - 8.5
Tin (II) Oleate23.5 - 31

Boundary Friction Coefficient Reduction in Industrial Oil I40A: [2]

Metal OleateBoundary Friction Coefficient Reduction (%)
Copper (II) Oleate~30
Zinc (II) Oleate10 - 20
Tin (II) Oleate10 - 20

Mean Wear Scar Diameter (MWSD) in Motor Oil (SAE 5W-40) and Industrial Oil (I40A) under a load of 392 N: [2]

Note: Specific percentage reductions for MWSD were not provided in the source material, but the study indicated the relative performance of the additives.

Experimental Protocols

The data presented above were obtained through standardized tribological testing methods. The following are detailed methodologies from the cited experiments.

1. Four-Ball Friction and Wear Test (for Titanium Tetraoleate and other metal oleates)

This method is widely used for the comparative evaluation of the anti-wear properties of lubricants.[1][2]

  • Apparatus: Four-ball friction machine.

  • Procedure:

    • Three steel balls are clamped together in a cup, and a fourth ball is rotated against them.

    • The lubricant being tested is added to the cup.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration.

    • After the test, the wear scars on the three lower balls are measured, and the average diameter is calculated.

  • Test Conditions (as per GOST 9490-75 for metal oleates): [2]

    • Load: 392 N

2. "Roller-Block" Friction Test (for Copper, Zinc, and Tin Oleates)

This test measures the friction coefficient under boundary lubrication conditions at different temperatures.[2]

  • Apparatus: II5018 testing machine with a "roller-block" friction unit.

  • Procedure:

    • A rotating roller is brought into contact with a stationary block.

    • The lubricant with the additive is fed into the friction zone.

    • The friction force is measured at a constant sliding speed and varying temperatures.

  • Test Conditions:

    • Friction Pair: Steel 45 – Steel 10

    • Sliding Speed: 2.3 m/s

    • Lubricant Feed: Gravity-fed at an average speed of 1 drop per 2 seconds.

3. Journal Bearing Test (Hersey-Stribeck Curves for Copper, Zinc, and Tin Oleates)

This method investigates the transition between hydrodynamic and boundary lubrication.[2]

  • Apparatus: Modified friction chamber of an II5018 machine with a journal bearing setup.

  • Procedure:

    • The journal (roller) rotates within a partial bearing.

    • The lubricant is supplied to the bearing.

    • The friction coefficient is measured as a function of the Hersey number (a dimensionless parameter representing viscosity, speed, and load) to construct the Stribeck curve.

Lubrication Mechanism

Metal oleates improve lubrication primarily by forming a protective film on the friction surfaces. This film reduces direct metal-to-metal contact, thereby decreasing friction and wear. The effectiveness of different metal oleates can be attributed to factors like the reactivity of the metal ion and its ability to form a durable tribofilm.

Below is a generalized workflow illustrating the mechanism of action for metal oleate lubricant additives.

LubricationMechanism cluster_0 Lubrication Environment cluster_1 Mechanism of Action cluster_2 Outcome Lubricant Base Oil + Metal Oleate Additive Adsorption Adsorption of Metal Oleate on Metal Surface Lubricant->Adsorption Friction Friction & Heat Generation Decomposition Thermal/Mechanical Decomposition of Oleate Friction->Decomposition Surface Metal Surfaces in Contact Surface->Adsorption Adsorption->Decomposition Film_Formation Formation of Protective Tribochemical Film Decomposition->Film_Formation Reduced_Friction Reduced Friction Coefficient Film_Formation->Reduced_Friction Reduced_Wear Reduced Wear Film_Formation->Reduced_Wear

Caption: Generalized mechanism of metal oleate lubrication.

The following diagram illustrates the typical experimental workflow for evaluating lubricant performance.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Analysis Prep_Additive Synthesize/Obtain Metal Oleate Additive Prep_Lube Prepare Lubricant Formulations (e.g., 1% in Base Oil) Prep_Additive->Prep_Lube Four_Ball Four-Ball Test (Anti-Wear) Prep_Lube->Four_Ball Roller_Block Roller-on-Block Test (Friction) Prep_Lube->Roller_Block Journal_Bearing Journal Bearing Test (Stribeck Curve) Prep_Lube->Journal_Bearing Measure_WSD Measure Wear Scar Diameter (WSD) Four_Ball->Measure_WSD Measure_CoF Measure Coefficient of Friction (CoF) Roller_Block->Measure_CoF Plot_Stribeck Plot Hersey-Stribeck Curves Journal_Bearing->Plot_Stribeck Compare Compare Performance Metrics Measure_WSD->Compare Measure_CoF->Compare Plot_Stribeck->Compare

Caption: Experimental workflow for lubricant evaluation.

References

Unveiling the Surface Chemistry of Titanium: A Comparative Guide to Oleate Adsorption and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties on titanium-based materials is paramount. This guide provides an objective comparison of titanium oleate adsorption with alternative surface modification strategies, supported by experimental data and detailed protocols to aid in the experimental validation of theoretical models.

The interaction of organic molecules with titanium dioxide (TiO2) surfaces is a critical factor in a wide range of applications, from biocompatible implants and drug delivery systems to photocatalysis and coatings. Oleic acid, a common fatty acid, is often used to modify the surface of TiO2 nanoparticles, rendering them dispersible in non-polar solvents. However, the stability and binding affinity of this carboxylate linkage are crucial considerations for long-term performance. This guide delves into the experimental validation of theoretical models for this compound adsorption and compares its performance with two prominent alternatives: phosphonic acids and silanes.

Comparative Analysis of Surface Binding

The choice of anchoring group significantly influences the stability and surface coverage of organic monolayers on TiO2. Experimental evidence, primarily from thermogravimetric analysis and spectroscopic techniques, allows for a quantitative comparison of different ligand chemistries.

A key study by Zeininger et al. provides a direct comparison of the adsorption behavior of carboxylic acids (analogous to oleic acid), phosphonic acids, and catechols on anatase TiO2 nanoparticles under neutral pH conditions. The results, summarized in the table below, highlight the superior binding affinity of phosphonic acids.

Ligand TypeAnchor GroupAdsorption Constant (Kads) [M-1]Grafting Density (µmol/g)
Carboxylic Acid-COOH1.8 x 103480
Phosphonic Acid-PO(OH)21.2 x 105520
Catechol-C6H4(OH)22.5 x 104500

Table 1: Comparison of Adsorption Parameters for Different Ligand Types on TiO2 Nanoparticles. Data sourced from Zeininger et al.[1]

These findings are consistent with theoretical calculations, which predict a higher adsorption energy for phosphonic acids on TiO2 surfaces compared to carboxylic acids.[2] Density Functional Theory (DFT) studies suggest that phosphonic acids can form more stable, multidentate bonds with the titanium atoms on the surface.[2][3]

Experimental Protocols for Surface Characterization

Validating the theoretical models of adsorption requires rigorous experimental characterization. Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are indispensable tools for probing the chemical nature of the surface and the binding mechanism of the adsorbed molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful technique for identifying functional groups and their interactions at the solid-liquid or solid-air interface.[4][5]

Experimental Protocol for FTIR-ATR Analysis of Surface-Functionalized TiO2:

  • Substrate Preparation: A thin film of TiO2 is deposited on an ATR crystal (e.g., Germanium or ZnSe). Alternatively, a suspension of TiO2 nanoparticles can be drop-casted onto the crystal and dried.

  • Background Spectrum: A background spectrum of the clean, unmodified TiO2 substrate is collected.

  • Surface Modification: The TiO2-coated crystal is exposed to a solution of the adsorbate (e.g., this compound, a phosphonic acid, or a silane) for a specified time.

  • Rinsing: The crystal is thoroughly rinsed with an appropriate solvent to remove any non-adsorbed molecules.

  • Sample Spectrum: The FTIR spectrum of the functionalized surface is recorded.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the spectrum of the adsorbed monolayer. Characteristic peaks are then analyzed to confirm the presence of the desired functional groups and to infer the binding mechanism (e.g., the disappearance of the P-OH stretch and the appearance of P-O-Ti vibrations for phosphonic acid adsorption).[6]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[7][8]

Experimental Protocol for XPS Analysis of Functionalized TiO2 Nanoparticles:

  • Sample Preparation: A sample of the functionalized TiO2 nanoparticles is mounted on a sample holder using double-sided adhesive tape.

  • Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then acquired for the elements of interest (e.g., C 1s, O 1s, Ti 2p, P 2p, Si 2p).

  • Charge Correction: The binding energies are corrected for any surface charging by referencing the adventitious carbon C 1s peak to 284.8 eV.

  • Data Analysis: The high-resolution spectra are curve-fitted to identify the different chemical states of each element. For example, the Ti 2p spectrum can be deconvoluted to distinguish between TiO2 and other titanium sub-oxides. The P 2p and O 1s spectra can provide evidence for the formation of Ti-O-P bonds, confirming the covalent attachment of phosphonic acids.[6]

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_adsorption Adsorption Process cluster_analysis Surface Analysis cluster_validation Model Validation TiO2_Substrate TiO2 Substrate (Nanoparticles or Film) Adsorption Adsorption TiO2_Substrate->Adsorption Adsorbate_Solution Adsorbate Solution (Oleate, Phosphonate, Silane) Adsorbate_Solution->Adsorption Rinsing Rinsing Adsorption->Rinsing FTIR FTIR Analysis Rinsing->FTIR XPS XPS Analysis Rinsing->XPS Data_Analysis Data Analysis (Isotherms, Binding Energies) FTIR->Data_Analysis XPS->Data_Analysis Model_Comparison Comparison with Theoretical Models Data_Analysis->Model_Comparison

Figure 1: Experimental workflow for validating theoretical models of adsorption.

Logical_Relationship Theoretical_Model Theoretical Models (e.g., Langmuir, Freundlich, DFT) Experimental_Validation Experimental Validation Theoretical_Model->Experimental_Validation is validated by Surface_Characterization Surface Characterization Techniques Experimental_Validation->Surface_Characterization Adsorption_Data Quantitative Adsorption Data Experimental_Validation->Adsorption_Data FTIR FTIR Spectroscopy Surface_Characterization->FTIR XPS XPS Spectroscopy Surface_Characterization->XPS Isotherms Adsorption Isotherms Adsorption_Data->Isotherms Binding_Energies Binding Energies Adsorption_Data->Binding_Energies Performance_Comparison Performance Comparison of Surface Modifications FTIR->Performance_Comparison XPS->Performance_Comparison Isotherms->Performance_Comparison Binding_Energies->Performance_Comparison

Figure 2: Logical relationship between theoretical models and experimental validation.

Conclusion

The experimental validation of theoretical models for the adsorption of organic molecules on titanium surfaces is crucial for the rational design of advanced materials. While this compound offers a simple method for surface modification, comparative studies demonstrate that phosphonic acids provide a more stable and robust anchoring to the TiO2 surface. The detailed experimental protocols for FTIR and XPS provided in this guide serve as a foundation for researchers to conduct their own validation studies and to objectively compare the performance of different surface modification strategies. By combining theoretical understanding with rigorous experimental verification, the development of next-generation titanium-based materials with tailored surface properties can be significantly accelerated.

References

A Comparative Guide to the Cross-Characterization of Titanium Oleate-Coated Nanoparticles: TEM vs. DLS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of nanoparticles is paramount in the fields of materials science, nanomedicine, and drug delivery. The size, shape, and dispersity of nanoparticles significantly influence their physicochemical properties, biocompatibility, and efficacy. This guide provides an objective comparison of two widely used analytical techniques, Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS), for the characterization of titanium oleate-coated nanoparticles. We present supporting experimental insights and detailed methodologies to aid researchers in selecting the appropriate techniques and interpreting the resulting data.

Principles of Nanoparticle Characterization: TEM and DLS

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, direct visualization of nanoparticles.[1][2] A beam of electrons is transmitted through an ultrathin sample, generating images that reveal the size, shape, morphology, and crystal structure of individual nanoparticles.[1] TEM is considered a "gold standard" for determining the primary particle size and morphology of nanomaterials.[2]

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of nanoparticles suspended in a liquid.[1] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[1] Smaller particles move more rapidly, causing faster fluctuations in the scattered light. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. This hydrodynamic diameter includes the inorganic core, any surface coating (in this case, the oleic acid layer), and the associated solvent layer.

Experimental Protocols

Synthesis of Oleic Acid-Coated Titanium Dioxide Nanoparticles

A common method for synthesizing oleic acid-coated titanium dioxide nanoparticles is through a sol-gel process.[1][3][4] Typically, a titanium precursor, such as titanium isopropoxide, is hydrolyzed in the presence of oleic acid.[1][3] The oleic acid acts as a capping agent, controlling the particle growth and providing a hydrophobic surface that allows for dispersion in non-polar organic solvents.[1][5]

Transmission Electron Microscopy (TEM) Analysis

Sample Preparation:

  • Dispersion: A small amount of the this compound-coated nanoparticle powder is dispersed in a suitable volatile, non-polar solvent such as hexane or chloroform. Sonication is often used to break up agglomerates and achieve a well-dispersed suspension.

  • Grid Preparation: A drop of the dilute nanoparticle suspension is placed onto a carbon-coated copper TEM grid.

  • Drying: The solvent is allowed to evaporate completely at room temperature or under a gentle heat lamp, leaving the nanoparticles deposited on the grid.

Imaging and Analysis:

  • The prepared grid is loaded into the TEM.

  • Images are acquired at various magnifications to observe the overall morphology and individual particle details.

  • Image analysis software (e.g., ImageJ) is used to measure the diameters of a statistically significant number of individual nanoparticles (typically >100) to determine the average primary particle size and size distribution.[6]

Dynamic Light Scattering (DLS) Analysis

Sample Preparation:

  • Solvent Selection: A suitable non-polar solvent in which the oleic acid-coated nanoparticles are well-dispersed is chosen (e.g., hexane, toluene). The viscosity and refractive index of the solvent must be known for accurate size calculations.

  • Dispersion: A dilute suspension of the nanoparticles in the chosen solvent is prepared. The concentration should be optimized to ensure sufficient scattering signal without causing multiple scattering effects. The suspension should be filtered through a microporous filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Cuvette Preparation: The nanoparticle suspension is transferred to a clean, dust-free cuvette for measurement.

Measurement and Analysis:

  • The cuvette is placed in the DLS instrument, and the temperature is allowed to equilibrate.

  • The instrument measures the time-dependent fluctuations in scattered light intensity.

  • A correlator analyzes these fluctuations to determine the diffusion coefficient.

  • The software calculates the hydrodynamic diameter and polydispersity index (PDI) using the Stokes-Einstein equation. The results are typically presented as an intensity-weighted, volume-weighted, or number-weighted size distribution.

Data Presentation and Comparison

The quantitative data obtained from TEM and DLS provide different but complementary information about the nanoparticles.

ParameterTransmission Electron Microscopy (TEM)Dynamic Light Scattering (DLS)
Measurement Principle Direct imaging of individual particlesMeasures the diffusion of particles in suspension
Information Provided Primary particle size, shape, morphology, crystallinityHydrodynamic diameter, size distribution, polydispersity index (PDI), aggregation
Sample State Dry, on a solid substrateDispersed in a liquid
Typical Size Measurement Number-weighted distributionIntensity-weighted distribution (can be converted to volume or number)
Representative Size for this compound Nanoparticles 5 - 15 nm (core diameter)> 20 nm (hydrodynamic diameter)

Key Differences in Measured Size:

It is crucial to understand that the size measured by TEM will inherently be smaller than the hydrodynamic diameter measured by DLS. This is because:

  • TEM measures the electron-dense core of the nanoparticle.

  • DLS measures the core plus the oleic acid coating and a layer of solvent molecules that move with the particle.

This difference is a real and expected outcome of the two techniques measuring different physical properties of the nanoparticle system. A large discrepancy between the TEM size and the DLS hydrodynamic diameter can also indicate particle aggregation in the suspension.

Visualization of Concepts and Workflows

G Experimental Workflow for Nanoparticle Characterization cluster_synthesis Nanoparticle Synthesis cluster_tem TEM Analysis cluster_dls DLS Analysis synthesis Synthesis of this compound-Coated Nanoparticles (Sol-Gel) tem_prep Sample Preparation: - Dispersion in Solvent - Drop-casting on Grid - Drying synthesis->tem_prep Dry Powder dls_prep Sample Preparation: - Dispersion in Solvent - Filtration synthesis->dls_prep Dry Powder tem_acq Image Acquisition tem_prep->tem_acq tem_analysis Image Analysis: - Measure Primary Particle Size - Determine Morphology tem_acq->tem_analysis comparison Cross-Characterization Data Comparison tem_analysis->comparison dls_acq Measurement of Light Scattering Fluctuations dls_prep->dls_acq dls_analysis Data Analysis: - Calculate Hydrodynamic Diameter - Determine Size Distribution & PDI dls_acq->dls_analysis dls_analysis->comparison

Caption: Experimental workflow for the cross-characterization of nanoparticles.

G Comparison of Particle Diameters Measured by TEM and DLS cluster_tem TEM Measurement cluster_dls DLS Measurement core TiO2 Core tem_arrow core->tem_arrow oleate Oleate Coating tem_dim Primary Particle Diameter tem_arrow->tem_dim hydrodynamic Hydrodynamic Sphere dls_arrow hydrodynamic->dls_arrow solvent Solvent Layer dls_dim Hydrodynamic Diameter dls_arrow->dls_dim

Caption: Conceptual difference between TEM and DLS measurements.

Conclusion

References

A Comparative Evaluation of Green Synthesis Routes Versus Traditional Methods for Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of titanium oleate, a versatile coordination compound with applications ranging from nanotechnology to lubricants, has traditionally relied on methods that often involve harsh chemicals and significant energy consumption. In the drive towards sustainable chemistry, green synthesis routes are emerging as viable alternatives, promising reduced environmental impact without compromising product quality. This guide provides an objective comparison of traditional and green synthesis methodologies for this compound, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative parameters for the traditional synthesis of this compound versus a representative green synthesis approach.

ParameterTraditional Synthesis (Titanium Tetrachloride Method)Green Synthesis (Microwave-Assisted)
Titanium Precursor Titanium Tetrachloride (TiCl₄)Titanium(IV) Isopropoxide
Solvent Anhydrous DichloromethaneEthanol or Solvent-free
Reaction Time 8 - 20 hours[1]15 - 30 minutes[2][3]
Temperature Room Temperature to Reflux (~40°C)[1]180°C (in a controlled microwave reactor)[2]
Yield High (typically >80%)[1]Good to High (60-90%)[2]
Energy Consumption Moderate to High (prolonged heating/stirring)Low (short reaction time)
Environmental Impact Use of hazardous and volatile organic solvent (Dichloromethane). Generation of HCl as a byproduct.[1]Use of greener solvent (ethanol) or solvent-free conditions. Reduced energy consumption and waste.
Safety Concerns TiCl₄ is highly corrosive and reacts violently with water. Dichloromethane is a suspected carcinogen.Titanium(IV) isopropoxide is less hazardous than TiCl₄. Microwave synthesis requires specialized equipment to manage pressure and temperature.

Experimental Protocols

Traditional Synthesis: Titanium Tetrachloride Method

This method is adapted from the general procedure for esterification using titanium tetrachloride[1].

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Oleic acid

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve oleic acid (1 mmol) in anhydrous dichloromethane (3 mL).

  • With constant stirring, slowly add titanium tetrachloride (3 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 8-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product.

Green Synthesis: Microwave-Assisted Method

This protocol is a representative green synthesis approach, leveraging the benefits of microwave irradiation for rapid and efficient synthesis[2][4].

Materials:

  • Titanium(IV) isopropoxide

  • Oleic acid

  • Ethanol (optional, as a solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine titanium(IV) isopropoxide (1 mmol) and oleic acid (4 mmol). For a solvent-based reaction, a minimal amount of ethanol can be added.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 180°C and the reaction time to 15 minutes with stirring.

  • After the reaction is complete and the vessel has cooled to a safe temperature, the resulting this compound can be used directly or purified further if necessary.

Mandatory Visualization

The following diagrams illustrate the workflows for the traditional and green synthesis methods described.

Traditional_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Prepare inert atmosphere (N2) dissolve Dissolve Oleic Acid in Dichloromethane setup->dissolve add_ticl4 Add TiCl4 dissolve->add_ticl4 react Stir at Room Temp (8-20 hours) add_ticl4->react quench Quench with NaHCO3 react->quench extract Extract with Dichloromethane quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Traditional Synthesis Workflow for this compound.

Green_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_isolation Product Isolation mix Combine Titanium(IV) Isopropoxide and Oleic Acid seal Seal Reaction Vessel mix->seal irradiate Microwave Irradiation (180°C, 15 min) seal->irradiate cool Cool to Room Temp irradiate->cool product This compound cool->product

Green Synthesis Workflow for this compound.

Conclusion

The comparative evaluation clearly demonstrates the advantages of green synthesis routes for this compound. While traditional methods can achieve high yields, they often necessitate the use of hazardous materials and prolonged reaction times, leading to higher energy consumption and a greater environmental footprint. In contrast, green methods, such as microwave-assisted synthesis, offer a significantly faster, safer, and more environmentally benign approach. The reduction in solvent use, or the use of greener solvents, coupled with a dramatic decrease in reaction time, positions these methods as highly attractive alternatives for sustainable chemical production in research and industrial settings. Further research into optimizing reaction conditions and exploring other green techniques, such as biocatalysis and ultrasound-assisted synthesis, will continue to enhance the efficiency and environmental credentials of this compound production.

References

Performance of Titanium-Based Catalysts in Oleic Acid Esterification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic esterification of oleic acid is a critical reaction in the synthesis of valuable oleochemicals, including biodiesel and biolubricants. Titanium-based catalysts have emerged as a promising class of heterogeneous catalysts for this transformation due to their high activity, selectivity, and stability. This guide provides a comparative analysis of the performance of various titanium-based catalysts in oleic acid esterification, supported by experimental data.

Performance Comparison of Titanium-Based Catalysts

The efficiency of titanium-based catalysts in the esterification of oleic acid varies significantly depending on the nature of the catalyst, reaction conditions, and the alcohol used. The following table summarizes the performance of different titanium catalysts in this key reaction.

CatalystAlcoholCatalyst LoadingMolar Ratio (Alcohol:Oleic Acid)Temperature (°C)Time (h)Conversion (%)Reference
Titanium Dioxide (TiO₂) (photocatalytic)Methanol20 wt%55:155498
Titanium Tetrachloride/ 1-Methylimidazole (TiCl₄/Im)2-Ethylhexanol0.5 mol%2:1140396
Tetraisopropyl Titanate2-Ethyl Hexanol2g per mole of phthalic anhydride3:1Reflux1.5599.8
Stannous Oleate / Tetraisopropyl TitanateNot SpecifiedNot SpecifiedNot Specified150-250Not SpecifiedHigh (Polyester Synthesis)
Oleic Acid-Coated TiO₂-MoO₂(acac)₂Not Applicable (Oxidation Catalyst)Not ApplicableNot ApplicableNot ApplicableNot ApplicableGood/High Yields (in olefin oxidation)

Note: The data for Tetraisopropyl Titanate is for the esterification of phthalic anhydride, which serves as a comparable model for dicarboxylic acid esterification. The Stannous Oleate/Tetraisopropyl Titanate system is presented in the context of polyester synthesis, indicating its high activity in esterification/transesterification reactions. The Oleic Acid-Coated TiO₂-MoO₂(acac)₂ is included to showcase the use of oleic acid as a ligand to enhance catalytic performance in other types of reactions.

Experimental Protocols

Photocatalytic Esterification of Oleic Acid using TiO₂

This protocol describes a typical experimental setup for the photocatalytic esterification of oleic acid with methanol using a TiO₂ catalyst.

Materials:

  • Oleic Acid (OA)

  • Methanol (MeOH)

  • Titanium Dioxide (TiO₂) nanoparticles

  • Batch reactor equipped with a UVA light source and temperature control

Procedure:

  • The TiO₂ catalyst is pre-treated as required (e.g., drying).

  • Oleic acid, methanol, and the TiO₂ catalyst are added to the batch reactor in the desired molar ratio and catalyst loading.

  • The reaction mixture is heated to the specified temperature (e.g., 55 °C) under constant stirring.

  • The UVA light source is turned on to initiate the photocatalytic reaction.

  • The reaction is allowed to proceed for the designated time (e.g., 4 hours).

  • Samples are periodically withdrawn and analyzed (e.g., by gas chromatography) to determine the conversion of oleic acid to methyl oleate.

  • After the reaction, the catalyst can be recovered by centrifugation or filtration, washed, and reused.

Synthesis of Titanium Tetrachloride/1-Methylimidazole (TiCl₄/Im) Hybrid Catalyst

This protocol outlines the synthesis of a hybrid catalyst from titanium tetrachloride and 1-methylimidazole.

Materials:

  • Titanium Tetrachloride (TiCl₄)

  • 1-Methylimidazole (Im)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a reaction vessel under an inert atmosphere, a solution of 1-methylimidazole in the anhydrous solvent is prepared.

  • Titanium tetrachloride is added dropwise to the 1-methylimidazole solution at a controlled temperature, with vigorous stirring. The molar ratio of TiCl₄ to Im is varied to obtain the desired catalyst composition (e.g., 1:2).

  • The reaction mixture is stirred for a specified period to ensure complete reaction and formation of the hybrid catalyst.

  • The resulting solid catalyst is isolated by filtration, washed with the anhydrous solvent to remove any unreacted precursors, and dried under vacuum.

  • The synthesized catalyst is then characterized using various analytical techniques (e.g., XRF, TEM, NMR, Raman, and FT-IR).

Visualizing Catalytic Processes

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis & Product Recovery cluster_catalyst_recovery Catalyst Recycling Reactants Oleic Acid & Methanol Reactor Batch Reactor (Stirring, 55°C) Reactants->Reactor Catalyst TiO₂ Catalyst Catalyst->Reactor UVA_Light UVA Irradiation Sampling Periodic Sampling Reactor->Sampling Separation Centrifugation / Filtration Reactor->Separation End of Reaction UVA_Light->Reactor Initiates Reaction Analysis Gas Chromatography (GC) Sampling->Analysis Product Methyl Oleate (Biodiesel) Analysis->Product Quantification Washing Washing & Drying Separation->Washing Reuse Catalyst Reuse Washing->Reuse

Caption: Experimental workflow for TiO₂ photocatalytic esterification.

Lewis_Acid_Esterification cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_products Products RCOOH Carboxylic Acid (R-COOH) Activation Activation of Carbonyl (Coordination to Ti) RCOOH->Activation ROH Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol ROH->Nucleophilic_Attack Catalyst Titanium Catalyst (e.g., Ti(OR)₄) Catalyst->Activation Activation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Elimination->Catalyst Regeneration Ester Ester (R-COOR') Elimination->Ester Water Water (H₂O) Elimination->Water

Caption: General mechanism of Lewis acid-catalyzed esterification.

Assessing the Purity of Synthesized Titanium Oleate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized titanium (IV) oleate, with a focus on elemental analysis. Detailed experimental protocols, data comparison, and workflow visualizations are presented to aid in the selection and implementation of the most appropriate methods.

Titanium (IV) oleate is a metal-organic compound with applications in various fields, including as a precursor for the synthesis of titanium dioxide nanoparticles and as a component in certain formulations. The synthesis of titanium oleate, typically achieved through the reaction of a titanium precursor like titanium (IV) isopropoxide or titanium (IV) chloride with oleic acid, can result in impurities that may affect its physicochemical properties and downstream applications. Therefore, rigorous purity assessment is paramount.

Experimental Protocols

Two common methods for the synthesis of titanium (IV) oleate are outlined below.

Synthesis of Titanium (IV) Oleate from Titanium (IV) Isopropoxide and Oleic Acid

This method involves the reaction of titanium (IV) isopropoxide with oleic acid.

Materials:

  • Titanium (IV) isopropoxide (Ti(OPr)₄)

  • Oleic acid

  • Anhydrous solvent (e.g., toluene or hexane)

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

  • Heating mantle and condenser

  • Rotary evaporator

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve oleic acid (4 equivalents) in the anhydrous solvent.

  • With vigorous stirring, slowly add titanium (IV) isopropoxide (1 equivalent) to the oleic acid solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 80-110 °C) and reflux for a defined period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • After reflux, the by-product, isopropanol, and the solvent are removed under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid or waxy solid is the titanium (IV) oleate product. Further purification can be achieved by washing with a non-polar solvent in which the impurities are soluble but the product is not, followed by drying under vacuum.

Synthesis of Titanium (IV) Oleate from Titanium (IV) Chloride and Oleic Acid

This method utilizes titanium (IV) chloride as the titanium precursor.

Materials:

  • Titanium (IV) chloride (TiCl₄)

  • Oleic acid

  • Anhydrous, non-protic solvent (e.g., dichloromethane or hexane)

  • Inert gas supply (N₂ or Ar)

  • Schlenk line or glovebox

  • Addition funnel

  • Apparatus for removal of HCl gas (e.g., a bubbler with a basic solution)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve oleic acid (4 equivalents) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add titanium (IV) chloride (1 equivalent) dropwise via an addition funnel. This reaction is exothermic and produces HCl gas, so slow addition and efficient cooling are crucial.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours.

  • The reaction mixture is then carefully treated to remove the HCl by-product, for instance, by bubbling a stream of inert gas through the solution or by neutralization with a non-aqueous base.

  • The solvent is removed under reduced pressure to yield the crude titanium (IV) oleate.

  • Purification steps, such as precipitation and washing, are necessary to remove any remaining starting materials or by-products.

Purity Assessment Techniques: A Comparative Analysis

The purity of the synthesized this compound can be assessed using several analytical techniques. Elemental analysis is a fundamental method for determining the elemental composition of a compound, while spectroscopic methods like FTIR and NMR provide structural information and can detect organic impurities. Thermogravimetric analysis (TGA) can be used to assess thermal stability and the presence of volatile impurities.

Elemental Analysis

Elemental analysis provides the weight percentages of carbon (C), hydrogen (H), and in this case, titanium (Ti). The experimental values are compared against the theoretical values calculated from the chemical formula of titanium (IV) oleate, C₇₂H₁₃₂O₈Ti.[1][2]

Theoretical Elemental Composition of Titanium (IV) Oleate (C₇₂H₁₃₂O₈Ti, Molecular Weight: 1173.7 g/mol ): [1][2]

  • Carbon (C): 73.66%

  • Hydrogen (H): 11.34%

  • Titanium (Ti): 4.08%

A common acceptance criterion for purity in the pharmaceutical and fine chemical industries is a deviation of no more than ±0.4% between the found and calculated values for each element.

Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for Synthesized this compound

ElementTheoretical Value (%)Hypothetical High-Purity Sample (%)Hypothetical Impure Sample (%)
Carbon (C)73.6673.5271.89
Hydrogen (H)11.3411.2510.98
Titanium (Ti)4.084.014.55

Interpretation of Results:

  • High-Purity Sample: The experimental values are within the acceptable ±0.4% deviation from the theoretical values, indicating a high degree of purity.

  • Impure Sample: The experimental values deviate significantly from the theoretical values. A lower carbon and hydrogen percentage might suggest the presence of inorganic impurities or unreacted starting materials with lower C and H content. A higher titanium percentage could indicate the presence of unreacted titanium precursors or titanium oxide impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key spectral features are the carboxylate stretching frequencies, which indicate the coordination of the oleate ligand to the titanium center.

Expected FTIR Spectral Features for this compound:

  • Absence of a broad O-H stretch: The absence of a broad peak around 3000 cm⁻¹, characteristic of the carboxylic acid O-H group of free oleic acid, indicates that the oleic acid has reacted.

  • Carboxylate stretches: The strong band around 1710 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid dimer in free oleic acid should be absent. Instead, two new bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the coordinated carboxylate group (COO⁻) will appear. These are typically observed in the regions of 1580-1520 cm⁻¹ and 1470-1400 cm⁻¹, respectively. The separation between these two peaks (Δν = νₐsym - νₛym) can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging).

  • C-H stretches: Peaks corresponding to the C-H stretching vibrations of the long alkyl chain of the oleate ligand are expected in the 2850-2960 cm⁻¹ region.

  • Ti-O stretch: A band in the lower frequency region (below 800 cm⁻¹) may be attributed to the Ti-O stretching vibration.[3]

Table 2: Comparison of FTIR Data for Oleic Acid and Synthesized this compound

Functional GroupOleic Acid (Typical Wavenumber, cm⁻¹)High-Purity this compound (Typical Wavenumber, cm⁻¹)
O-H stretch (carboxylic acid)~3000 (broad)Absent
C=O stretch (carboxylic acid)~1710Absent
Asymmetric COO⁻ stretch-~1550
Symmetric COO⁻ stretch-~1440
C-H stretches (alkyl chain)2850-29602855-2955
Ti-O stretch-Below 800
Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is an excellent technique for assessing the purity of organic and organometallic compounds. By comparing the integrals of the peaks corresponding to the product with those of any impurities, a quantitative measure of purity can be obtained.

Expected ¹H NMR Spectral Features for this compound (in a suitable deuterated solvent like CDCl₃):

  • Olefinic protons (-CH=CH-): A multiplet around 5.3 ppm.

  • Protons alpha to the carboxylate group (-CH₂-COO-): A triplet around 2.2-2.3 ppm.

  • Allylic protons (-CH₂-CH=CH-): A multiplet around 2.0 ppm.

  • Methylene protons of the alkyl chain (-(CH₂)n-): A broad multiplet around 1.2-1.6 ppm.

  • Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.

The absence of a peak for the carboxylic acid proton of oleic acid (typically >10 ppm) is a key indicator of reaction completion. The presence of peaks corresponding to residual solvents (e.g., toluene, hexane, isopropanol) or unreacted oleic acid would indicate impurities.

Table 3: Comparison of ¹H NMR Data for Oleic Acid and High-Purity this compound

Proton EnvironmentOleic Acid (Typical Chemical Shift, ppm)High-Purity this compound (Typical Chemical Shift, ppm)
Carboxylic acid (-COOH)>10Absent
Olefinic (-CH=CH-)~5.35 (m)~5.34 (m)
Alpha to carboxyl (-CH₂-COOH)~2.35 (t)~2.25 (t)
Allylic (-CH₂-CH=CH-)~2.01 (m)~2.00 (m)
Methylene chain (-(CH₂)n-)~1.2-1.6 (m)~1.2-1.6 (m)
Terminal methyl (-CH₃)~0.88 (t)~0.87 (t)
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of the synthesized this compound and to detect the presence of volatile impurities such as residual solvents or water. A pure, thermally stable compound will exhibit a single, sharp decomposition step at a high temperature. The presence of multiple weight loss steps at lower temperatures can indicate the presence of impurities.[4]

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and purity assessment of this compound.

experimental_workflow Workflow for Synthesis and Purity Assessment of this compound cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_decision Decision synthesis_method Choose Synthesis Method (e.g., from Ti(OPr)4 or TiCl4) reaction Reaction of Titanium Precursor with Oleic Acid synthesis_method->reaction workup Work-up and Purification reaction->workup elemental_analysis Elemental Analysis (C, H, Ti) workup->elemental_analysis Sample ftir FTIR Spectroscopy workup->ftir Sample nmr 1H NMR Spectroscopy workup->nmr Sample tga Thermogravimetric Analysis (TGA) workup->tga Sample comparison Compare Experimental Data with Theoretical/Reference Data elemental_analysis->comparison ftir->comparison nmr->comparison tga->comparison purity_decision Assess Purity (Pass/Fail) comparison->purity_decision further_purification Further Purification purity_decision->further_purification Fail proceed Proceed to Application purity_decision->proceed Pass further_purification->elemental_analysis

Caption: Synthesis and purity assessment workflow for this compound.

Conclusion

A multi-technique approach is recommended for the comprehensive assessment of synthesized this compound purity. Elemental analysis provides fundamental quantitative data on the elemental composition and is a primary indicator of purity. However, it should be complemented with spectroscopic techniques such as FTIR and ¹H NMR to confirm the structure of the compound and to identify and quantify organic impurities. Thermogravimetric analysis can provide valuable information on the thermal stability and the presence of volatile impurities. By employing these methods in a structured workflow, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments and applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like titanium oleate, an organometallic compound, are critical components of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for handling reactive and potentially hazardous materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Organometallic compounds can be reactive, and titanium compounds, especially in fine particulate form, can be flammable.[1][2][3][4][5]

Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles, and a lab coat.[6]

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]

Storage: Store this compound in tightly sealed containers away from moisture, air, and incompatible materials such as strong oxidizing agents.[6]

Quantitative Data for Safe Handling and Disposal

The following table summarizes key parameters for the safe handling and disposal of this compound and similar compounds.

ParameterValue/InstructionSource(s)
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat
Handling Environment Chemical fume hood[6]
Incompatible Materials Strong oxidizing agents[1]
Extinguishing Media for Fires Class D fire extinguisher, dry sand, dry ground limestone, or dry clay[1][4]
Prohibited Extinguishing Media Water (can react with flammable metals)
Waste Classification Hazardous Waste[1][7]
Waste Container Sealable, compatible, and clearly labeled container[1][6][8]
Disposal Method Collection by a licensed hazardous waste disposal service[1]
Spill Cleanup Cover with dry sand or vermiculite, then collect in a sealed container for disposal

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed as a hazardous waste stream. Do not attempt to dispose of this material down the drain or in regular trash.[1]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including residual amounts in containers, contaminated disposable materials (e.g., pipette tips, gloves), and any rinse water from cleaning non-disposable equipment, in a designated, sealable, and compatible waste container.[1]

  • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound".

Step 2: Container Management

  • Keep the hazardous waste container tightly sealed when not in use to prevent reaction with air or moisture.[6]

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1]

  • Provide the waste manifest or any other required documentation to the disposal service.

Step 4: Spill Management

  • In the event of a spill, wear appropriate PPE and contain the spill.

  • For small spills, cover the material with an inert absorbent material such as dry sand or vermiculite.[2]

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste seal_container Keep Container Tightly Sealed collect_waste->seal_container spill Spill Occurs collect_waste->spill store_waste Store in a Secure, Ventilated Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end spill->seal_container No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes contain_spill->collect_waste

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Titanium Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling procedures, and disposal of Titanium oleate. As no specific Safety Data Sheet (SDS) for this compound is readily available, this guidance is conservatively based on the known hazards of its components: oleic acid and titanium compounds, as well as general best practices for handling organometallic substances.

Hazard Summary & Personal Protective Equipment (PPE)

Given that this compound is a metal carboxylate, it is prudent to handle it with care, assuming it may cause skin and eye irritation.[1][2] The primary routes of exposure are dermal contact, eye contact, and inhalation of any aerosols or mists.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles.[2]Protects against splashes and mists that can cause serious eye irritation.[2]
Hand Protection Neoprene or nitrile rubber gloves.[2]Prevents skin contact which may lead to irritation.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if mists or aerosols are generated.[2]Minimizes the risk of inhaling potentially irritating aerosols.
Occupational Exposure Limits

While specific exposure limits for this compound have not been established, the limits for its components can provide guidance.

Component Regulatory Body Exposure Limit
Titanium Dioxide (as a proxy for Titanium)OSHA (PEL)15 mg/m³ (Total Dust, 8-hour TWA)[3][4][5]
ACGIH (TLV)10 mg/m³ (8-hour TWA)[4]
NIOSH (REL)2.4 mg/m³ (fine), 0.3 mg/m³ (ultrafine) (10-hour TWA)[4]
Oleic AcidNot EstablishedNo specific occupational exposure limits have been established.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound, from receipt to disposal.

Safe Handling Workflow for this compound A Receiving and Inspection B Storage A->B Store in a cool, dry, well-ventilated area C Preparation and Handling B->C Transport to work area D Use in Experiment C->D Wear appropriate PPE E Decontamination D->E After experiment completion F Waste Collection E->F Collect all contaminated materials G Disposal F->G Dispose as hazardous waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.[2]

  • Preparation and Handling :

    • Work in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for aerosol generation.

    • Don the appropriate PPE as outlined in the table above.

    • Avoid direct contact with skin and eyes.[2]

  • During Use :

    • Handle the substance carefully to avoid spills.

    • Keep containers closed when not in use.

  • Decontamination :

    • Clean any spills promptly with an absorbent material.

    • Wash hands thoroughly with soap and water after handling.[2]

    • Decontaminate all work surfaces and equipment after use.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[2]

  • Inhalation : Move the person to fresh air. If they feel unwell, seek medical advice.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, should be treated as hazardous waste.

  • Waste Collection : Collect all waste in clearly labeled, sealed containers.

  • Disposal : Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the regular trash or down the drain.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.